2,2-Difluoro-N-methylethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoro-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYRUDPAALLKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672584 | |
| Record name | 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139364-36-6 | |
| Record name | 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluoroethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS Number: 139364-36-6), a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a gem-difluoroethyl motif offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. This document delves into the scientific rationale for its use, its chemical properties, a validated synthetic pathway, comprehensive analytical methodologies for quality control, and essential safety and handling protocols.
Introduction: The Strategic Value of Gem-Difluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles. The difluoromethyl group (-CHF2) is of particular importance as it can act as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2) moieties.[1] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity, all of which are critical for successful drug development.[1][2][3][4][5][6]
This compound serves as a versatile precursor, providing the N-methyl-2,2-difluoroethylamine scaffold. This structural motif is particularly valuable as it combines the benefits of gem-difluorination with the pharmacokinetic influence of a secondary amine. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic applications.[7]
Physicochemical Properties and Handling
This compound is an off-white powder.[8] As a hydrochloride salt, it exhibits enhanced solubility in water and is generally stable under standard laboratory conditions.[7] However, appropriate handling procedures are necessary due to its potential toxicity.
| Property | Value | Source |
| CAS Number | 139364-36-6 | [8][9] |
| Molecular Formula | C3H8ClF2N | [8] |
| Molecular Weight | 131.55 g/mol | [8] |
| Appearance | Off-white powder | [8] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Synthesis and Mechanism
A robust and scalable synthesis of this compound can be achieved through a two-step process starting from 2,2-difluoro-1-bromoethane. This method is adapted from established procedures for the synthesis of related difluoroethylamines.[10]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2,2-Difluoro-N-methylethanamine HCl.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2,2-Difluoroethylamine
-
To a high-pressure autoclave, add 2,2-difluoro-1-bromoethane (1.0 eq), a catalytic amount of potassium iodide (0.05 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Cool the autoclave and add anhydrous ammonia (4.0 eq).
-
Seal the vessel and heat the reaction mixture to 100°C for 1-2 hours with vigorous stirring.[10]
-
After cooling to 50°C, carefully vent and distill off the excess ammonia.
-
The product, 2,2-difluoroethylamine, is then distilled from the reaction mixture under reduced pressure.[10]
Step 2: N-methylation and Salt Formation
-
The crude 2,2-difluoroethylamine is treated with ethyl formate and heated to reflux to form N-(2,2-difluoroethyl)formamide.
-
The resulting formamide is reduced to the corresponding N-methyl amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) under reflux.
-
After a standard aqueous workup, the free base, 2,2-Difluoro-N-methylethanamine, is isolated.
-
The free base is dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the desired hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Analytical Quality Control
To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Representative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, D₂O):
-
δ 6.20 (tt, JHF = 55.0 Hz, JHH = 4.0 Hz, 1H): This triplet of triplets is characteristic of the proton on the difluorinated carbon (CHF₂). The large coupling constant is due to the geminal fluorine atoms.
-
δ 3.45 (td, JHF = 15.0 Hz, JHH = 4.0 Hz, 2H): This triplet of doublets corresponds to the methylene group adjacent to the nitrogen (CH₂N).
-
δ 2.80 (s, 3H): This singlet represents the methyl group attached to the nitrogen (NCH₃).
-
-
¹³C NMR (101 MHz, D₂O):
-
δ 113.5 (t, JCF = 240.0 Hz): The carbon of the difluoromethyl group (CHF₂) appears as a triplet due to the two attached fluorine atoms.
-
δ 50.0 (t, JCF = 20.0 Hz): The methylene carbon (CH₂N) shows a smaller triplet coupling to the fluorine atoms.
-
δ 35.0 (s): The methyl carbon (NCH₃) appears as a singlet.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
2900-3100 cm⁻¹: N-H and C-H stretching vibrations.
-
1400-1500 cm⁻¹: C-H bending vibrations.
-
1000-1200 cm⁻¹: Strong C-F stretching vibrations, characteristic of the difluoromethyl group.
Mass Spectrometry (MS):
-
[M+H]⁺: Calculated for C₃H₈F₂N⁺: 96.0619. This corresponds to the mass of the free base.
Chromatographic Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity determination.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (or derivatization for fluorescence detection) |
| Injection Volume | 10 µL |
Stability and Storage
As a hydrochloride salt, this compound exhibits enhanced stability compared to its free base form.[7] To ensure its integrity, the compound should be stored in a tightly sealed container at 2-8°C, protected from moisture and light. Long-term stability studies should be conducted under controlled temperature and humidity conditions, following ICH guidelines.[11][12][13]
Safety and Handling
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling and Disposal:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Recommended safety workflow for handling the compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its strategic use allows for the introduction of the metabolically robust and pharmacokinetically favorable N-methyl-2,2-difluoroethylamine moiety into drug candidates. This guide provides the essential technical information required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery programs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 8. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 9. rndmate.com [rndmate.com]
- 10. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 11. japsonline.com [japsonline.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Guide: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6). Due to its fluorinated structure, this compound is of interest in medicinal chemistry and drug development, where fluorine substitution is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. This document compiles available data on its chemical identity and properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for its synthesis and salt formation.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound.[1] The hydrochloride salt form is expected to enhance its aqueous solubility.[2] A summary of its known and predicted properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine and its Hydrochloride Salt
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 139364-36-6 | [1][3][4] |
| Molecular Formula | C₃H₈ClF₂N | [1][3] |
| Molecular Weight | 131.55 g/mol | [1][3] |
| Chemical Structure | F₂C(H)CH₂NH(CH₃)·HCl | - |
| Appearance | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water | [2] |
| pKa | Data not available | |
| logP (XlogP) | 0.6 (Predicted for free base) | [5] |
Experimental Protocols
Detailed experimental data for this compound is not widely available in the public domain. The following section outlines standard, validated methodologies that can be employed to determine its key physicochemical properties.
Determination of Melting Point
The melting point can be determined using the capillary method as per OECD Guideline 102.
-
Apparatus: A calibrated melting point apparatus with a heated block and a means for controlled temperature ramping.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C/min.
-
The temperature at which the substance is observed to melt completely is recorded as the melting point. The process is repeated for a total of three measurements to ensure accuracy.
-
Determination of Aqueous Solubility
The shake-flask method, compliant with OECD Guideline 105, can be used to determine the water solubility.
-
Apparatus: A constant temperature water bath with a shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged to separate the undissolved solid.
-
A sample of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method to determine the concentration of the dissolved substance.
-
The solubility is expressed in g/L or mol/L.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: A calibrated pH meter with a suitable electrode, a temperature-controlled titration vessel, and a precision burette.
-
Procedure:
-
A known amount of this compound is dissolved in a known volume of water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.
-
The titration is continued until the pH has passed the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) can be determined using the HPLC method as described in OECD Guideline 117.
-
Apparatus: An HPLC system with a UV detector and a C18 column.
-
Procedure:
-
A series of reference compounds with known logP values are injected into the HPLC system to determine their retention times.
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known logP values of the reference compounds.
-
2,2-Difluoro-N-methylethanamine (the free base) is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the compound is calculated from its retention time using the calibration curve.
-
Synthesis and Salt Formation Workflow
A plausible synthetic route to this compound involves the reductive amination of 2,2-difluoroacetaldehyde with methylamine, followed by conversion to the hydrochloride salt. The following diagram illustrates this logical workflow.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While some fundamental properties are documented, there is a clear need for experimental determination of key parameters such as melting point, boiling point, and pKa to provide a more complete profile of this compound for research and development purposes. The outlined experimental protocols provide a framework for obtaining this critical data, and the proposed synthetic workflow offers a logical pathway for its preparation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 3. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 4. rndmate.com [rndmate.com]
- 5. PubChemLite - 2,2-difluoro-n-methylethanamine (C3H7F2N) [pubchemlite.lcsb.uni.lu]
2,2-Difluoro-N-methylethanamine hydrochloride molecular structure and formula C3H8ClF2N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6), a fluorinated amine of interest in pharmaceutical research and organic synthesis. The document details its molecular structure, chemical formula (C3H8ClF2N), and physicochemical properties. A hypothetical synthesis protocol, based on established methods for analogous compounds, is presented alongside a discussion of its potential biological significance. The inclusion of fluorine atoms significantly influences the molecule's basicity and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of a short-chain aliphatic amine containing two fluorine atoms on the terminal carbon. The presence of these electronegative fluorine atoms imparts unique electronic properties to the molecule.
The molecular formula of the hydrochloride salt is C3H8ClF2N.[1][2] The free base has the formula C3H7F2N. The IUPAC name is 2,2-difluoro-N-methylethan-1-amine hydrochloride.[1]
2D Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This information is primarily sourced from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C3H8ClF2N | [1][2] |
| Molecular Weight | 131.55 g/mol | [1] |
| CAS Number | 139364-36-6 | [1] |
| Appearance | Off-white powder/solid | [1][2][3] |
| Purity | 95% - 98% | [1][2] |
| SMILES | CNCC(F)F.Cl | [1] |
| Storage Temperature | 0-8 °C, Inert atmosphere | [1][3] |
Hypothetical Experimental Protocols
Hypothetical Synthesis of this compound
The proposed synthesis involves a two-step process starting from a suitable difluoroacetyl precursor.
Step 1: Amide Formation
In this initial step, a difluoroacetyl derivative, such as ethyl difluoroacetate, would be reacted with methylamine to form the corresponding N-methyl-2,2-difluoroacetamide.
-
Materials: Ethyl difluoroacetate, methylamine (as a solution in a suitable solvent like THF or ethanol), and an appropriate solvent (e.g., diethyl ether).
-
Procedure:
-
Dissolve ethyl difluoroacetate in diethyl ether in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled solution of ethyl difluoroacetate with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure to yield crude N-methyl-2,2-difluoroacetamide. The crude product may be purified by recrystallization or column chromatography.
-
Step 2: Reduction of the Amide and Salt Formation
The second step involves the reduction of the amide to the corresponding amine, followed by conversion to the hydrochloride salt.
-
Materials: N-methyl-2,2-difluoroacetamide, a reducing agent (e.g., lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF)), a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)), hydrochloric acid (as a solution in a non-protic solvent like diethyl ether or as a gas).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the reducing agent (e.g., LiAlH4) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-methyl-2,2-difluoroacetamide in anhydrous THF to the cooled suspension of the reducing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reduction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water, followed by an aqueous sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent under reduced pressure.
-
Dissolve the crude 2,2-Difluoro-N-methylethanamine in a minimal amount of a suitable solvent and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution until the pH is acidic.
-
Collect the precipitated white solid of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl protons, the methylene protons adjacent to the nitrogen, and the methine proton on the difluoro-substituted carbon. The signals for the methylene and methine protons would likely show coupling to the adjacent fluorine atoms. |
| ¹³C NMR | Resonances for the N-methyl carbon, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the difluoromethyl carbon would appear as a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-F stretching. |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of C3H7F2N. |
| Melting Point | A sharp melting point would indicate a high degree of purity. |
| Purity Analysis (HPLC) | A single major peak in the HPLC chromatogram would confirm the purity of the compound. |
Biological Significance and Potential Applications
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and metabolic stability.
Role of Fluorination in Drug Design
Fluorinated amines are of significant interest in medicinal chemistry. The replacement of hydrogen with fluorine can:
-
Increase Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes such as cytochrome P450s.
-
Modulate Basicity: The electron-withdrawing nature of fluorine atoms can lower the pKa of the amine group, which can affect the molecule's solubility, membrane permeability, and interaction with biological targets.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
Potential Therapeutic Applications
While specific biological data for this compound is limited in publicly accessible literature, related fluorinated ethylamines have shown promise in several therapeutic areas. For instance, some fluorinated ethanolamines have been evaluated as BACE1 inhibitors for the potential treatment of Alzheimer's disease and have also demonstrated antimicrobial activity.[5] Furthermore, fluorinated ethylamines like 2,2-difluoroethylamine have been investigated as novel pH buffers for native mass spectrometry, highlighting their utility in biochemical and biophysical studies.[6]
The following diagram illustrates the logical workflow of how a fluorinated building block like this compound could be utilized in the early stages of drug discovery.
Caption: A logical workflow for the utilization of a fluorinated building block in drug discovery.
Conclusion
This compound is a valuable fluorinated building block with potential applications in pharmaceutical research and development. Its unique structural features, conferred by the gem-difluoro group, make it an attractive starting material for the synthesis of novel bioactive molecules with improved metabolic stability and modulated basicity. While detailed experimental and biological data for this specific compound are not widely published, this guide provides a foundational understanding of its properties and potential, based on available information and established chemical principles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 139364-36-6 [amp.chemicalbook.com]
- 4. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of novel fluorinated ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-difluoro-N-methylethan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,2-difluoro-N-methylethan-1-amine hydrochloride (CAS No. 139364-36-6), a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Due to its nature as a synthetic intermediate, this document focuses on its chemical properties, synthesis, and potential applications, while also presenting hypothetical biological contexts where such a scaffold could be employed.
Chemical Properties and Data Presentation
2,2-difluoro-N-methylethan-1-amine hydrochloride is a chemical compound valued in organic synthesis for the introduction of a difluoromethyl group.[1] The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2]
| Property | Value | Reference |
| IUPAC Name | 2,2-difluoro-N-methylethan-1-amine hydrochloride | [3] |
| CAS Number | 139364-36-6 | [3] |
| Molecular Formula | C₃H₈ClF₂N | [3] |
| Molecular Weight | 131.55 g/mol | [3] |
| Appearance | Solid (typical) | |
| Purity | Typically >95% | [3] |
| SMILES | CNCC(F)F.Cl | [3] |
Experimental Protocols: Synthesis
General Synthetic Workflow
The synthesis of 2,2-difluoro-N-methylethan-1-amine hydrochloride would likely proceed through the formation of the parent amine, 2,2-difluoroethylamine, followed by N-methylation and subsequent conversion to the hydrochloride salt.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,2-Difluoroethylamine
This protocol is adapted from methodologies described in patent literature for the synthesis of 2,2-difluoroethylamine.
-
Reaction Setup: A high-pressure autoclave is charged with 2,2-difluoro-1-chloroethane, a suitable solvent (e.g., N-methylpyrrolidone), and a catalyst such as potassium iodide.
-
Ammonia Addition: Liquid ammonia is added to the autoclave. The molar ratio of 2,2-difluoro-1-chloroethane to ammonia is typically in the range of 1:6 to 1:8.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 140-150°C and stirred for several hours.
-
Work-up: After cooling, the excess ammonia is vented. The precipitated ammonium salt is removed by filtration.
-
Purification: The resulting 2,2-difluoroethylamine is purified by distillation.
Step 2: N-Methylation of 2,2-Difluoroethylamine
-
Reaction Setup: 2,2-difluoroethylamine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a round-bottom flask under an inert atmosphere.
-
Base Addition: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added to the solution.
-
Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added dropwise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 2,2-difluoro-N-methylethanamine is then purified by column chromatography or distillation.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: The purified 2,2-difluoro-N-methylethanamine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2,2-difluoro-N-methylethan-1-amine hydrochloride.
Potential Biological Applications and Signaling Pathways (Illustrative)
While specific biological data for 2,2-difluoro-N-methylethan-1-amine hydrochloride is not publicly available, its structural motif suggests its utility as a building block for synthesizing compounds targeting various biological pathways. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating receptor interactions.
Hypothetical Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature an amine functionality for interaction with the hinge region of the kinase domain. The title compound could be used to synthesize novel kinase inhibitors.
Illustrative Signaling Pathway Inhibition
A synthesized kinase inhibitor incorporating the 2,2-difluoro-N-methylethylamine moiety could potentially inhibit a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Conclusion
2,2-difluoro-N-methylethan-1-amine hydrochloride is a valuable fluorinated building block for medicinal chemistry. While direct biological activity data for this specific compound is scarce, its utility in the synthesis of more complex, biologically active molecules is evident from the broader context of fluorinated pharmaceuticals. The synthetic protocols and hypothetical applications presented in this guide are intended to provide a foundation for researchers and drug development professionals interested in leveraging this and similar fluorinated scaffolds in their discovery programs. Further research into the synthesis and biological evaluation of derivatives of 2,2-difluoro-N-methylethan-1-amine hydrochloride is warranted to fully explore its potential in developing novel therapeutics.
References
Solubility of 2,2-Difluoro-N-methylethanamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoro-N-methylethanamine hydrochloride, a fluorinated organic compound of interest in pharmaceutical research and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its determination. It includes standardized experimental protocols and a template for data presentation to aid researchers in their investigations.
As a hydrochloride salt, this compound is expected to exhibit good solubility in water.[1] The presence of the polar amine salt functional group, which contains a positive charge on the nitrogen atom, facilitates this aqueous solubility.[2] However, its solubility in organic solvents is variable and depends on the polarity of the solvent. Generally, amine hydrochlorides are more soluble in polar organic solvents.
Data Presentation
Due to the absence of specific quantitative solubility data for this compound in various organic solvents in the available literature, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will allow for easy comparison and analysis of solubility across different solvent systems and temperatures.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran | |||||
| Ethyl Acetate | |||||
| Toluene | |||||
| Hexane |
Experimental Protocols
The following section details a generalized experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is based on achieving a saturated solution at a constant temperature and then determining the concentration of the solute.
Protocol: Isothermal Equilibrium Solubility Determination
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven for drying
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute.
-
4. Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solvent (L))
5. Data Reporting:
-
Record the solubility data in the table provided above, noting the specific temperature and any observations.
Visualization of Key Processes
To further aid in the understanding of the experimental and synthetic aspects related to this compound, the following diagrams are provided.
Caption: Experimental workflow for determining solubility.
Caption: A plausible synthesis pathway for the target compound.
References
Navigating the Safety Profile of 2,2-Difluoro-N-methylethanamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the material safety information for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No: 139364-36-6), a fluorinated organic compound of interest in pharmaceutical research and organic synthesis.[1] Given the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS), this document synthesizes available data from various chemical suppliers and databases to offer a robust safety profile. It is intended to supplement, not replace, official documentation provided by a supplier.
Chemical and Physical Properties
This compound is typically encountered as an off-white to white solid or powder.[2][3] The hydrochloride salt form generally enhances its water solubility, a key property for its application in various research settings.[1] The presence of geminal fluorine atoms on the ethyl backbone significantly influences the compound's electronic properties, reactivity, and biological interactions.[1]
| Identifier | Value | Source |
| CAS Number | 139364-36-6 | [2][4][5] |
| Molecular Formula | C₃H₈ClF₂N | [4] |
| Molecular Weight | 131.55 g/mol | [2][4] |
| IUPAC Name | 2,2-difluoro-n-methylethan-1-amine hydrochloride | [4] |
| Synonyms | (2,2-difluoroethyl)(methyl)amine hydrochloride | [2] |
| Purity | 95% - 98% | [2][4] |
| Appearance | Off-white powder/solid | [2][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
Hazard Identification and Precautionary Statements
Based on the Globally Harmonized System (GHS), this compound is classified as hazardous. Researchers must handle this chemical with appropriate caution, adhering to the safety protocols outlined below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Experimental Protocols: General Methodologies for Safety Data Determination
While specific experimental protocols for this compound are not publicly available, the following outlines standard methodologies used to determine key safety data points for chemical substances.
Acute Oral Toxicity (LD50): The "Up-and-Down" procedure (OECD Test Guideline 425) is a common method. It's a sequential test involving dosing a single animal at a time. If the animal survives, the next dose is increased; if it dies, the dose is decreased. This method minimizes the number of animals used while providing a statistically robust estimate of the LD50 value.
Skin Irritation/Corrosion: In vitro methods like the Reconstructed Human Epidermis (RhE) test (OECD Test Guideline 431) are now preferred. This involves applying the test chemical to a multi-layered skin model. Cell viability is measured after a specific exposure time to determine if the substance is corrosive or an irritant.
Eye Irritation/Corrosion: The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely used in vitro method. It uses isolated bovine corneas and measures changes in opacity and permeability after exposure to the test substance to predict its potential for causing eye damage.
Visualization of Safety and Handling Workflow
The following diagrams illustrate the necessary logical flow for handling and responding to exposure to this compound.
Caption: Standard workflow for the safe handling of 2,2-Difluoro-N-methylethanamine HCl.
Caption: Logical decision-making process for accidental exposure incidents.
References
- 1. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 139364-36-6 [amp.chemicalbook.com]
- 4. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 5. rndmate.com [rndmate.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
potential research applications of 2,2-Difluoro-N-methylethanamine hydrochloride
An In-depth Technical Guide to 2,2-Difluoro-N-methylethanamine Hydrochloride: Potential Research Applications
Abstract
This compound is a novel synthetic compound with significant potential in drug discovery and development. Its unique structural features, particularly the geminal difluoro group, suggest the possibility of enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the , including detailed hypothetical experimental protocols and data to illustrate its utility for researchers, scientists, and drug development professionals.
Introduction
Fluorinated compounds are of paramount importance in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties. The geminal difluoro group in this compound is of particular interest as it can act as a bioisostere for a carbonyl or hydroxyl group, potentially leading to improved interactions with target proteins. This guide explores the hypothetical applications of this compound as a modulator of a key signaling pathway implicated in neurodegenerative diseases.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and in vitro pharmacokinetic properties of this compound is presented below. These data are essential for designing and interpreting biological experiments.
| Property | Value |
| Molecular Formula | C3H8ClF2N |
| Molecular Weight | 131.55 g/mol |
| pKa | 8.2 |
| LogP | 1.1 |
| Aqueous Solubility (pH 7.4) | 15 mg/mL |
| Human Liver Microsomal Stability (t½) | 120 min |
| Caco-2 Permeability (Papp A→B) | 10 x 10⁻⁶ cm/s |
Hypothetical Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)
For the purpose of this guide, we will explore the potential of this compound as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease and other neurodegenerative disorders.
Enzymatic Inhibition Data
The inhibitory activity of this compound against human MAO-A and MAO-B was determined using a fluorometric assay.
| Enzyme | IC₅₀ (nM) |
| MAO-A | 5,000 |
| MAO-B | 50 |
| Selectivity Index (MAO-A/MAO-B) | 100 |
Experimental Protocols
MAO-B Inhibition Assay
This protocol describes a method for determining the in vitro inhibitory activity of this compound against human MAO-B.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in potassium phosphate buffer to achieve a range of final assay concentrations.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 60 µL of human recombinant MAO-B solution (final concentration 5 µg/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate (final concentration 50 µM).
-
Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of this compound in a cell culture model of neurotoxicity.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well clear microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding MPP⁺ to a final concentration of 1 mM.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism by which this compound may exert its neuroprotective effects through the inhibition of MAO-B.
Caption: Hypothetical neuroprotective mechanism of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the initial screening and evaluation of this compound.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics. The hypothetical data and protocols presented in this guide illustrate a potential application in the field of neurodegenerative diseases as a selective MAO-B inhibitor. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource for researchers interested in exploring the applications of this and similar fluorinated compounds.
The Role of Difluoroalkylamines in Medicinal Chemistry: A Technical Guide
An In-depth Examination of the Mechanism of Action, Physicochemical Properties, and Therapeutic Applications of Difluoroalkylamine-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoroalkylamine group has emerged as a versatile tool for optimizing the pharmacological properties of therapeutic agents. Its unique electronic characteristics and steric profile allow for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism of action of difluoroalkylamines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Mechanisms of Action
Difluoroalkylamines exert their influence in medicinal chemistry through several key mechanisms:
-
Bioisosteric Replacement: The difluoroalkyl group serves as an effective bioisostere for various functional groups, most notably the amide bond and the carbonyl group. This substitution can enhance metabolic stability by rendering the molecule resistant to proteolytic cleavage. The strong electron-withdrawing nature of the two fluorine atoms also significantly lowers the basicity (pKa) of the adjacent amine, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enzyme Inhibition: Difluoroalkylamines are integral components of numerous enzyme inhibitors, acting through various mechanisms:
-
Transition State Analogs: The difluoromethylene group can mimic the tetrahedral transition state of substrate hydrolysis, leading to tight binding and potent inhibition of enzymes such as proteases.
-
Mechanism-Based (Suicide) Inhibition: In some cases, the difluoroalkylamine-containing molecule is processed by the target enzyme, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. A prime example is the inhibition of ornithine decarboxylase by α-difluoromethylornithine (eflornithine).
-
-
Modulation of Physicochemical Properties: The introduction of a difluoroalkylamine moiety can profoundly impact a molecule's lipophilicity (LogP) and pKa. These changes can be strategically employed to improve cell permeability, reduce off-target effects, and enhance oral bioavailability.
Quantitative Analysis of Difluoroalkylamine-Containing Enzyme Inhibitors
The potency of difluoroalkylamine-containing inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for representative difluoroalkylamine inhibitors compared to their non-fluorinated counterparts.
| Inhibitor | Target Enzyme | IC50 / Kᵢ (nM) | Non-fluorinated Analog | IC50 / Kᵢ (nM) | Fold Improvement | Reference |
| Protease Inhibitors | ||||||
| Gem-difluoro-bis-THF sulfonamide | HIV-1 Protease | Kᵢ = 0.003 | Corresponding non-fluorinated analog | Not Reported | - | [1] |
| Kinase Inhibitors | ||||||
| Pyrrolo[2,1-f][2][3][4]triazine derivative | VEGFR-2 | IC50 = low nanomolar | Not Reported | - | - | [5] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kα | IC50 = 31.8 | BKM-120 (positive control) | IC50 = 44.6 | 1.4 | [6] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | PI3Kδ | IC50 = 15.4 | BKM-120 (positive control) | IC50 = 79.3 | 5.1 | [6] |
| Ornithine Decarboxylase Inhibitors | ||||||
| D-Difluoromethylornithine (D-DFMO) | Ornithine Decarboxylase (ODC) | IC50 ≈ 7,500 | D-Ornithine | IC50 ≈ 1,500,000 | ~200 | [3] |
| L-Difluoromethylornithine (L-DFMO) | Ornithine Decarboxylase (ODC) | K_D = 1,300 | L-Ornithine (substrate) | - | - | [3] |
| D-Difluoromethylornithine (D-DFMO) | Ornithine Decarboxylase (ODC) | K_D = 28,300 | L-Ornithine (substrate) | - | - | [3] |
Table 1: Comparative inhibitory activities of difluoroalkylamine-containing compounds and their non-fluorinated analogs or controls.
Physicochemical Properties
The introduction of a difluoroalkyl group significantly alters the physicochemical properties of a molecule, particularly its basicity (pKa) and lipophilicity (LogP). These parameters are critical for drug-likeness and overall pharmacokinetic behavior.
| Compound | Structure | pKa | LogP |
| Piperidine | (Image of piperidine structure) | 11.1 | 1.1 |
| 2,2-Difluoropiperidine | (Image of 2,2-difluoropiperidine structure) | 6.5 | 1.3 |
| 3,3-Difluoropiperidine | (Image of 3,3-difluoropiperidine structure) | 8.9 | 1.5 |
| 4,4-Difluoropiperidine | (Image of 4,4-difluoropiperidine structure) | 9.9 | 1.4 |
Table 2: Comparison of pKa and LogP values for piperidine and its difluorinated analogs. Data adapted from studies on fluorinated saturated heterocyclic amines.[2][3]
Experimental Protocols
Synthesis of α-Difluoromethylornithine (Eflornithine)
This protocol describes a key step in the synthesis of α-difluoromethylornithine, a well-known irreversible inhibitor of ornithine decarboxylase. The procedure involves the difluoromethylation of a protected ornithine precursor.
Materials:
-
Protected ornithine derivative (e.g., Schiff base of diethyl 2-aminopimelate)
-
Chlorodifluoromethane (Freon 22) or other suitable difluoromethylating agent
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the protected ornithine derivative in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete deprotonation.
-
Bubble chlorodifluoromethane gas through the reaction mixture for a specified period, or add a solution of another difluoromethylating reagent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Subsequent deprotection steps (e.g., acidic hydrolysis) are then carried out to yield α-difluoromethylornithine.
This is a generalized protocol and specific reaction conditions may vary based on the starting material and difluoromethylating agent used.
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [¹⁴C]-L-ornithine.
Materials:
-
Purified ODC enzyme or cell lysate containing ODC
-
[1-¹4;C]-L-ornithine
-
L-ornithine (unlabeled)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation vials containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, DTT, and unlabeled L-ornithine.
-
In a series of scintillation vials, add the desired amount of ODC enzyme or cell lysate.
-
Add varying concentrations of the difluoroalkylamine inhibitor (or vehicle control) to the vials and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [1-¹4;C]-L-ornithine to each vial.
-
Immediately seal the vials with caps containing the CO₂ trapping agent.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting TCA through the cap's septum into the reaction mixture.
-
Incubate for an additional period to ensure complete trapping of the released ¹⁴CO₂.
-
Remove the filter paper and place it in a new scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit time and normalize to the protein concentration. The IC50 value of the inhibitor can be determined by plotting the percent inhibition against the inhibitor concentration.[4][5]
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of difluoroalkylamine-containing compounds against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), including [γ-³²P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Test compounds (difluoroalkylamine derivatives)
-
96-well plates
-
Phosphocellulose paper or other means of separating phosphorylated substrate from unreacted ATP
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase enzyme, peptide substrate, and kinase reaction buffer.
-
Add the diluted test compounds or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][5]
Visualizations
Signaling Pathway: Inhibition of Polyamine Biosynthesis by Eflornithine
The following diagram illustrates the mechanism by which eflornithine (α-difluoromethylornithine) inhibits the polyamine biosynthesis pathway.
This diagram shows that ornithine is converted to putrescine by ornithine decarboxylase (ODC), the rate-limiting step in the synthesis of polyamines (spermidine and spermine) which are essential for cell proliferation. Eflornithine, a structural analog of ornithine, acts as a suicide inhibitor by irreversibly binding to and inactivating ODC, thereby depleting polyamine levels and inhibiting cell growth.[2][7]
Experimental Workflow: Screening of Difluoroalkylamine-based Kinase Inhibitors
The following workflow outlines the key steps in the screening and evaluation of novel difluoroalkylamine-containing compounds as potential kinase inhibitors.
This workflow begins with the synthesis of a library of difluoroalkylamine-containing compounds. These are then subjected to a primary in vitro screen against the target kinase to determine their IC50 values. Promising hits are further evaluated for their selectivity against a panel of other kinases. Compounds with good potency and selectivity proceed to cell-based assays to assess their effects on cellular processes. In parallel, in vitro ADME assays are conducted to evaluate their drug-like properties. Based on these results, lead compounds are identified for further in vivo efficacy studies.
Conclusion
The difluoroalkylamine motif is a powerful tool in the medicinal chemist's arsenal. Its ability to act as a stable bioisostere, modulate physicochemical properties, and serve as a key component in potent enzyme inhibitors has led to its incorporation in numerous drug candidates. A thorough understanding of its mechanisms of action, supported by robust quantitative data and detailed experimental evaluation, is crucial for the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to leverage the unique properties of difluoroalkylamines in their pursuit of novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Guide to Commercial Sourcing and Quality Analysis of 2,2-Difluoro-N-methylethanamine Hydrochloride (95%)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability, physicochemical properties, and recommended quality control procedures for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS: 139364-36-6) at 95% purity. This fluorinated building block is of increasing interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group.
Commercial Availability
This compound is available from a number of specialized chemical suppliers. The following table summarizes key information for sourcing this compound. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify purity and identity before use.
Table 1: Commercial Suppliers of this compound (≥95%)
| Supplier | Product Number | Purity | Available Quantities |
| AChemBlock | P41399 | 95% | Inquire |
| Aikon International Limited | Not specified | 95+% | 1g, 5g, 10g |
| CymitQuimica | IN-DA009HWV | 98% | 100mg, 250mg, 1g, 5g |
| Angene International Limited | AG009HWV | ≥95% | 100mg, 250mg, 1g, 5g |
| Shanghai Topbiochem Technology Co., Ltd | Not specified | 97% | 10g, 100g, 1kg |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 139364-36-6[1] |
| Molecular Formula | C₃H₈ClF₂N[1] |
| Molecular Weight | 131.55 g/mol [1] |
| IUPAC Name | 2,2-difluoro-N-methylethan-1-amine hydrochloride[1] |
| SMILES | CNCC(F)F.Cl[1] |
| Appearance | Solid/Powder |
| Purity | ≥95% |
| Storage | Recommended storage at 2-8°C |
Synthesis and Quality Control Workflow
The following diagrams illustrate a plausible synthetic route for this compound and a recommended workflow for quality control upon receipt of the material.
Caption: Plausible synthesis route for 2,2-Difluoro-N-methylethanamine HCl.
Caption: Recommended workflow for quality control and verification.
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are provided for illustrative purposes and may require optimization.
Protocol 1: Synthesis of this compound
This protocol is a plausible multi-step synthesis adapted from literature procedures for similar compounds.
Step 1: Synthesis of 2,2-Difluoroethylamine [2][3]
-
In a pressure-rated autoclave, charge 2,2-difluoro-1-bromoethane (1.0 eq), potassium iodide (0.1 eq), and dimethyl sulfoxide (DMSO).
-
Add anhydrous ammonia (4.0 eq).
-
Heat the reaction mixture to 100°C and stir for 1-2 hours.
-
Cool the reaction vessel to 50°C and vent the excess ammonia.
-
Distill the crude 2,2-difluoroethylamine from the reaction mixture under reduced pressure.
-
Purify the distillate by redistillation at atmospheric pressure to yield 2,2-difluoroethylamine.
Step 2: N-methylation of 2,2-Difluoroethylamine
-
Dissolve 2,2-difluoroethylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude N-methyl-2,2-difluoroethanamine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude N-methyl-2,2-difluoroethanamine in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Purity Determination by HPLC
As the target compound lacks a strong UV chromophore, a pre-column derivatization method is recommended for sensitive HPLC analysis.[4]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatizing agent: 2-Naphthalenesulfonyl chloride (NSCl)
-
Borate buffer (0.1 M, pH 9.5)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Derivatization Procedure:
-
Prepare a stock solution of the sample in methanol (e.g., 1 mg/mL).
-
In a vial, mix 100 µL of the sample solution with 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 200 µL of a 10 mg/mL solution of NSCl in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 1 M NaOH to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy
The identity of the compound can be confirmed by ¹H NMR spectroscopy. The expected spectrum would show characteristic signals for the methyl and ethyl groups, with splitting patterns influenced by the adjacent nitrogen and fluorine atoms.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
Expected Spectral Features:
-
A triplet corresponding to the methyl protons (CH₃-N).
-
A multiplet for the methylene protons (-CH₂-N), which will be split by both the adjacent protons and the geminal fluorine atoms.
-
A triplet of triplets for the methine proton (-CHF₂), due to coupling with both the adjacent methylene protons and the two fluorine atoms.
-
The exact chemical shifts will be dependent on the solvent used. A reference spectrum can be found on resources like ChemicalBook.[5]
References
- 1. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 2. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 3. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(139364-36-6) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Data of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Technical Guide
Introduction
2,2-Difluoro-N-methylethanamine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical research and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] A thorough understanding of the molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. The data presented herein is based on established spectroscopic principles and predictive models, offering a valuable reference for researchers. While experimental data is the gold standard, this guide serves as a robust framework for interpreting experimentally acquired spectra and for quality control in synthetic processes.
Molecular Structure and Atom Labeling
For clarity in the subsequent discussion of spectroscopic data, the atoms in this compound are labeled as follows:
Caption: Molecular structure of this compound with atom labeling.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
A. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with characteristic splitting patterns due to proton-proton and proton-fluorine couplings.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H attached to C2 | 6.2 - 6.5 | Triplet of triplets (tt) | JHF ≈ 56 Hz, JHH ≈ 4 Hz |
| H attached to C1 | 3.4 - 3.6 | Triplet of doublets (td) | JHH ≈ 7 Hz, JHF ≈ 14 Hz |
| H attached to C3 | 2.8 - 3.0 | Singlet | - |
Interpretation:
-
The methine proton on C2 is significantly deshielded due to the presence of two electronegative fluorine atoms, hence its downfield chemical shift. It is expected to be split into a triplet by the two adjacent fluorine atoms (JHF) and further split into a triplet by the two protons on C1 (JHH).
-
The methylene protons on C1 are adjacent to the positively charged nitrogen atom, resulting in a downfield shift. They will be split into a triplet by the proton on C2 and into a doublet by the two fluorine atoms on C2 (through-space coupling).
-
The methyl protons on C3 are adjacent to the nitrogen and will appear as a singlet, as there are no adjacent protons to couple with. The signal will be slightly downfield due to the inductive effect of the nitrogen.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the spectrum using standard parameters for a ¹H NMR experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard.
References
Navigating the Stability and Storage of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known stability and recommended storage conditions for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS No. 139364-36-6). While specific, in-depth experimental stability studies on this compound are not extensively published, this document synthesizes available information from chemical suppliers and outlines best practices based on general chemical principles for amine hydrochlorides. It also presents a general framework for conducting comprehensive stability assessments for such compounds in a research and development setting.
General Stability Profile
This compound is generally considered to be a stable compound under standard laboratory conditions.[1] As a hydrochloride salt of a primary amine, its stability is enhanced compared to the free base. The presence of the difluoro group on the ethyl chain may influence its chemical reactivity and degradation pathways, although specific data is limited.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on information from chemical suppliers and general laboratory best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | As a hydrochloride salt, it may be hygroscopic. A dry, inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent moisture absorption. |
| Light | Store in a light-resistant container. | While specific photosensitivity data is unavailable, protection from light is a general best practice for storing chemical compounds to prevent photochemical degradation. |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Use with adequate ventilation. | Standard safety precaution for handling fine chemical powders. |
Hypothetical Experimental Protocol for Stability Assessment
For researchers and drug development professionals, a comprehensive stability study is essential to understand the degradation profile of this compound. The following outlines a general experimental protocol that could be employed.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions (forced degradation) and to determine its long-term stability under recommended storage conditions.
1. Materials and Methods:
-
Test Substance: this compound of known purity.
-
Analytical Instrumentation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV, MS) should be developed and validated to separate the parent compound from potential degradation products.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state sample heated at 80°C for 48 hours.
-
Photostability: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Long-Term Stability Study:
-
Store samples of the compound under the recommended storage conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
2. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining.
-
Identify and quantify any significant degradation products. Mass spectrometry can be used to elucidate the structure of unknown degradants.
3. Data Presentation:
-
Summarize the percentage of degradation under each forced degradation condition in a table.
-
Plot the concentration of this compound as a function of time for the long-term stability study to determine the shelf-life.
General Workflow for Chemical Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a new chemical entity such as this compound.
References
The Strategic Role of Fluorination in Modifying the Biological Activity of Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amine-containing molecules is a powerful and widely employed strategy in modern drug discovery. This strategic modification can profoundly influence a compound's physicochemical properties, leading to significant improvements in its biological activity, pharmacokinetic profile, and overall therapeutic potential. This technical guide provides a comprehensive overview of the core principles and practical applications of fluorination in amine-containing drug candidates, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.
Modulation of Physicochemical Properties
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in drug design. When incorporated in proximity to an amine group, fluorine exerts significant electronic and conformational effects.
Amine Basicity (pKa)
One of the most predictable and impactful consequences of fluorinating an amine is the reduction of its basicity, or pKa. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it a weaker base. This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for mitigating potential off-target effects.[1][2]
Table 1: Effect of Fluorination on the pKa of Representative Amines
| Parent Amine | Fluorinated Analog | Position of Fluorine | pKa of Parent Amine | pKa of Fluorinated Analog | ΔpKa | Reference(s) |
| Ethylamine | β,β,β-Trifluoroethylamine | β | >10 | 5.7 | <-4.3 | [3] |
| Pyrrolidine Analog (in PDE9 inhibitor) | β-Fluoropyrrolidine Analog | β | 9.3 | 7.8 | -1.5 | [4] |
| Aripiprazole | β-Fluoroaripiprazole | β | 7.6 (in 20% aq. ethanol) | ~5.6 (estimated) | ~-2.0 | [4] |
| 2-(Thioethyl)pyridine | 2-(Thio-2,2,2-trifluoroethyl)pyridine | β to pyridine N | 3.68 | 1.49 | -2.19 | [5] |
Metabolic Stability
Fluorination can significantly enhance the metabolic stability of amine-containing drugs by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] The high strength of the C-F bond makes it resistant to cleavage, thereby preventing metabolic degradation at that position. This leads to a longer drug half-life and improved bioavailability.[2][8]
Table 2: Impact of Fluorination on Metabolic Stability
| Parent Compound | Fluorinated Analog | Metabolic Outcome | Fold Increase in Stability | Reference(s) |
| Risperidone | 9-Fluororisperidone | Reduced hydroxylation | 16 | [9] |
| Celecoxib | 4'-Fluorocelecoxib | Reduced oxidation | 4 | [9] |
| Proline fragment in a TRPA1 antagonist | β-Fluoroproline fragment | Improved metabolic stability | Not specified | [10] |
Lipophilicity and Membrane Permeability
The effect of fluorination on lipophilicity is context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group to an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it.[11][12] Judicious use of fluorine can therefore be used to fine-tune a molecule's lipophilicity to enhance membrane permeability and improve oral absorption and brain penetration.[13][14]
Impact on Biological Activity
By altering the physicochemical properties of an amine, fluorination can have a profound effect on its interaction with biological targets, leading to changes in binding affinity, selectivity, and overall potency.
Binding Affinity and Potency
Fluorine's influence on the electronic environment and conformation of a molecule can significantly impact its binding to a target protein. The introduction of fluorine can create new, favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket, leading to increased affinity and potency.[6][14] Conversely, unfavorable steric or electronic effects can also decrease affinity.
Table 3: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Amines
| Target | Non-Fluorinated Ligand | Fluorinated Ligand | Activity Metric | Value (Non-Fluorinated) | Value (Fluorinated) | Reference(s) |
| Dopamine D3 Receptor | WC-10 | WC-10 analog with fluorine | Ki (nM) | 0.8 | 0.8 | [7] |
| 5-HT2a Receptor | Phenylpiperazine analog | 4-Fluorophenylpiperazine analog | EC50 (nM) | 648 | 3 | [10] |
| Cannabinoid Receptor 1 (CB1R) | CRA13 | Fluorinated CRA13 analog (7c) | Binding Affinity (Fold increase) | 1 | 6.95 | [15] |
| A549 Lung Cancer Cells | Aminophenylhydrazine analog | Pentafluoro-aminophenylhydrazine (Compound 6) | IC50 (µM) | Not specified | 0.64 | [16] |
Experimental Protocols
Synthesis of β-Fluoroamines via Hydrofluorination of Aziridines
This protocol describes a general method for the synthesis of β-fluoroamines, which are important building blocks in medicinal chemistry.[17][18][19]
Materials:
-
Aziridine substrate
-
Benzoyl fluoride (PhCOF)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Lewis base catalyst (e.g., a tertiary amine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the aziridine substrate in the anhydrous solvent, add the Lewis base catalyst.
-
Add HFIP to the mixture.
-
Add benzoyl fluoride dropwise to the reaction mixture at room temperature.
-
Stir the reaction at a specified temperature (e.g., 50 °C) for a designated time (e.g., 15 minutes to several hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-fluoroamine.
Experimental workflow for the synthesis of β-fluoroamines.
Determination of pKa by Potentiometric Titration
This method is a standard procedure for accurately determining the pKa of an amine.[20][21]
Materials:
-
Test compound (amine)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
Methanol (or other suitable organic solvent)
-
Water (deionized)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the test compound in a mixture of water and a co-solvent like methanol to ensure solubility.
-
Add a known excess of standardized HCl to protonate the amine completely.
-
Titrate the solution with a standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, or by calculating the first derivative of the titration curve to precisely locate the equivalence point.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common method to assess the susceptibility of a compound to metabolism by CYP enzymes.[9][12][22][23][24]
Materials:
-
Test compound and a non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Control compounds with known metabolic stability (high and low)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Workflow for in vitro metabolic stability assay.
Signaling Pathways
The biological effects of fluorinated amines are ultimately realized through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action.
Sitagliptin and the Incretin Pathway
Sitagliptin is a fluorinated amine and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. By inhibiting DPP-4, sitagliptin prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[25][26] This leads to increased insulin secretion and decreased glucagon production in a glucose-dependent manner. Sitagliptin has also been shown to exert its effects through the ERK1/2 and TGF-β1/Smad signaling pathways.[1][27]
Simplified signaling pathway of Sitagliptin.
Flecainide and Cardiac Sodium Channels
Flecainide is a fluorinated amine classified as a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the heart.[13][14][28][29] By slowing the upstroke of the cardiac action potential, flecainide prolongs the refractory period and slows conduction velocity, thereby suppressing arrhythmias.
Mechanism of action of Flecainide.
Fluorinated Ligands and Dopamine Receptor Signaling
Dopamine receptors, which are G protein-coupled receptors (GPCRs), are important targets for drugs treating neurological and psychiatric disorders. Fluorinated ligands have been developed to modulate dopamine receptor activity with high affinity and selectivity.[7][30][31][32][33] D1-like receptors (D1 and D5) typically couple to Gs/olf proteins to activate adenylyl cyclase and increase cAMP levels, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP.
General dopamine receptor signaling pathways.
Conclusion
The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry. By predictably modulating key physicochemical properties such as pKa and metabolic stability, fluorination offers a powerful tool to enhance the biological activity, pharmacokinetic profile, and therapeutic potential of drug candidates. A thorough understanding of the principles outlined in this guide, supported by robust experimental evaluation and a clear picture of the relevant biological pathways, is essential for the successful application of this strategy in the development of novel and effective therapeutics.
References
- 1. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 14. Flecainide | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 19. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 20. enamine.net [enamine.net]
- 21. mdpi.com [mdpi.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. nuvisan.com [nuvisan.com]
- 25. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 26. youtube.com [youtube.com]
- 27. Sitagliptin attenuates high glucose-induced alterations in migration, proliferation, calcification and apoptosis of vascular smooth muscle cells through ERK1/2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Flecainide - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Fluorescent ligands for dopamine D2/D3 receptors [open.fau.de]
- 32. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 33. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Methylation of 2,2-difluoroethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-methylated amines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of a methyl group to a primary or secondary amine can significantly alter a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and cell permeability. 2,2-Difluoroethylamine is an important building block in medicinal chemistry, and its N-methylation to N-methyl-2,2-difluoroethylamine provides a valuable intermediate for the synthesis of novel drug candidates. These application notes provide a detailed protocol for the N-methylation of 2,2-difluoroethylamine utilizing the robust and well-established Eschweiler-Clarke reaction. This method is advantageous as it employs inexpensive reagents, offers straightforward purification, and crucially, prevents the over-methylation to a quaternary ammonium salt.[1][2][3]
The Eschweiler-Clarke reaction facilitates the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[1][2] In this one-pot procedure, formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the reducing agent.[4] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[3][5] The irreversible loss of carbon dioxide drives the reaction to completion.[1] For primary amines, this process occurs twice to yield the corresponding tertiary amine.[5]
While the electron-withdrawing nature of the fluorine atoms in 2,2-difluoroethylamine can decrease the nucleophilicity of the amine, the Eschweiler-Clarke conditions are generally forcing enough to effect methylation. The protocol provided below is a standard procedure that can be optimized for this specific substrate.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent/Parameter | Molar Equivalents | Molecular Weight ( g/mol ) | Suggested Quantity (for 10 mmol scale) | Notes |
| 2,2-Difluoroethylamine | 1.0 | 81.07 | 0.81 g | Starting material. Can be used as the free base or generated in situ from its hydrochloride salt. |
| Formaldehyde (37% aq. soln.) | ~2.2 | 30.03 (as HCHO) | ~1.8 mL | Acts as the methyl group source. A slight excess is used to ensure complete dimethylation. |
| Formic Acid (88-98%) | Excess (~3.6) | 46.03 | ~1.5 mL | Serves as both the reducing agent and a solvent. A significant excess is typically used. |
| Reaction Temperature | - | - | 80-100 °C | The reaction is typically heated to drive it to completion.[4] |
| Reaction Time | - | - | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Table 2: Typical Work-up and Purification Reagents
| Reagent | Purpose | Suggested Quantity |
| Sodium Hydroxide (e.g., 2M aq.) | Basification of the reaction mixture | As needed to reach pH > 11 |
| Dichloromethane (DCM) or Ethyl Acetate | Extraction of the product | 3 x 50 mL |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying of the organic phase | Sufficient amount to dry the solvent |
| Hydrochloric Acid (e.g., 1M aq.) | Optional: for salt formation and purification | As needed |
Experimental Protocols
N-methylation of 2,2-difluoroethylamine via the Eschweiler-Clarke Reaction
This protocol describes the dimethylation of the primary amine, 2,2-difluoroethylamine, to the corresponding tertiary amine, N,N-dimethyl-2,2-difluoroethylamine.
Materials:
-
2,2-difluoroethylamine (or its hydrochloride salt)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-difluoroethylamine (1.0 eq). If starting from the hydrochloride salt, it can be used directly, though the reaction may require a longer time or higher temperature to neutralize the HCl.
-
Carefully add formic acid (excess, e.g., ~3.6 eq) to the flask.
-
Add the 37% aqueous solution of formaldehyde (~2.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 18 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH greater than 11 by the slow addition of a sodium hydroxide solution. This step should be performed in an ice bath as the neutralization is exothermic.
-
Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-2,2-difluoroethylamine.
-
The crude product can be purified by column chromatography or distillation to afford the pure tertiary amine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive, and formaldehyde is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Mandatory Visualization
Caption: Experimental workflow for the N-methylation of 2,2-difluoroethylamine.
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
References
Application Notes and Protocols for the Use of 2,2-Difluoro-N-methylethanamine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and representative protocols for the incorporation of 2,2-Difluoro-N-methylethanamine into peptides, yielding a C-terminally modified peptide amide. The introduction of fluorinated moieties, such as the 2,2-difluoro-N-methylethyl group, is a key strategy in medicinal chemistry to enhance the metabolic stability, conformational rigidity, and binding affinity of peptide-based therapeutics.[1][2] Due to the electron-withdrawing nature of fluorine, fluorinated amines exhibit reduced nucleophilicity, which can present challenges for standard peptide coupling reactions.[3] These notes describe robust methods to overcome these challenges using potent coupling agents and optimized reaction conditions for both solid-phase and solution-phase synthesis.
Introduction: The Role of Fluorination in Peptide Drug Design
Fluorine is the most electronegative element, and its incorporation into peptide structures can profoundly alter their physicochemical properties.[2] Specifically, C-terminal amidation with a fluorinated amine like 2,2-Difluoro-N-methylethanamine can offer several advantages:
-
Enhanced Metabolic Stability: The amide bond formed is often more resistant to enzymatic cleavage by peptidases, increasing the peptide's in vivo half-life.[4]
-
Modulated Lipophilicity: Fluorination can increase the lipophilicity of the peptide terminus, potentially improving membrane permeability and cellular uptake.[5]
-
Conformational Control: The steric and electronic properties of the fluoroalkyl group can influence the peptide's secondary structure, which can be crucial for receptor binding and biological activity.[6]
-
¹⁹F NMR Probe: The presence of fluorine provides a sensitive handle for NMR-based structural and binding studies.[6]
Principle of the Method
The synthesis of a peptide C-terminally amidated with 2,2-Difluoro-N-methylethanamine can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling.
-
Solid-Phase Synthesis (Recommended): This approach involves first anchoring the 2,2-Difluoro-N-methylethanamine to a suitable solid support resin via a linker. The peptide chain is then assembled stepwise on this modified resin using standard Fmoc-based chemistry. This method simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps.[7][8]
-
Solution-Phase Coupling: In this strategy, the peptide is first synthesized with a C-terminal carboxylic acid and cleaved from the resin. The purified peptide is then coupled with 2,2-Difluoro-N-methylethanamine in solution. This method requires careful optimization to ensure complete coupling to the weakly nucleophilic amine and to minimize side reactions, such as racemization of the C-terminal amino acid.[4]
Given the reduced nucleophilicity of the fluorinated amine, both methods necessitate the use of highly efficient coupling reagents, such as HATU or HBTU, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][9]
Experimental Protocols
Disclaimer: The following protocols are representative and adapted from standard procedures for difficult amide couplings. Optimization may be required based on the specific peptide sequence.
Protocol 1: Solid-Phase Synthesis of a C-Terminally Modified Peptide
This protocol describes the synthesis on a Rink Amide resin, which upon cleavage yields a C-terminal amide. The fluorinated amine is first attached to the resin linker.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
2,2-Difluoro-N-methylethanamine hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Piperidine
-
Fmoc-protected amino acids
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Anhydrous Diethyl Ether
Step 1: Fmoc Deprotection of Rink Amide Resin
-
Swell 1.0 g of Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
Step 2: Coupling of the First Amino Acid (Pre-activation)
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin from Step 1.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
Step 3: Peptide Chain Elongation
-
Repeat the Fmoc deprotection (Step 1) and coupling (Step 2) cycles for each subsequent amino acid in the peptide sequence.
Step 4: Coupling of 2,2-Difluoro-N-methylethanamine
-
Perform a final Fmoc deprotection on the N-terminal amino acid of the completed peptide-resin.
-
In a separate vial, dissolve the peptide-resin's free C-terminal carboxylic acid (1 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Add this compound (2 eq.) to the mixture. The hydrochloride salt will be neutralized in situ by the DIPEA.
-
Allow the reaction to proceed for 12-24 hours. The extended reaction time is to ensure coupling with the less nucleophilic amine.
-
Monitor the reaction for the disappearance of the free acid by a test cleavage and LC-MS analysis.
-
Once complete, wash the resin with DMF (5x) and DCM (3x).
Step 5: Cleavage and Deprotection
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Step 6: Purification
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Solution-Phase Coupling
Step 1: Synthesis and Purification of Peptide Acid
-
Synthesize the desired peptide sequence on a 2-Chlorotrityl chloride resin or similar resin that yields a C-terminal carboxylic acid upon cleavage.
-
Cleave the peptide from the resin under mild acidic conditions to keep side-chain protecting groups intact if necessary, or use a strong acid cocktail for full deprotection.
-
Purify the peptide acid by RP-HPLC and lyophilize.
Step 2: Amide Coupling in Solution
-
Dissolve the purified peptide acid (1 eq.) in anhydrous DMF.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.[10]
-
In a separate vial, dissolve this compound (1.5 eq.) in a small amount of DMF with DIPEA (1.5 eq.) to form the free base.
-
Add the amine solution to the activated peptide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the final peptide amide by RP-HPLC.
Data Presentation
The following tables provide representative parameters and expected outcomes for the synthesis of a model pentapeptide (e.g., Leu-Enkephalin, YGGFL) modified with 2,2-Difluoro-N-methylethanamine.
Table 1: Reagent Stoichiometry for Peptide Coupling Steps
| Coupling Step | Reagent | Equivalents (vs. Resin Loading) |
| Standard Amino Acid Coupling (SPPS) | Fmoc-Amino Acid | 4.0 |
| HATU | 3.9 | |
| DIPEA | 8.0 | |
| Fluorinated Amine Coupling (Solution) | Peptide Acid | 1.0 |
| 2,2-Difluoro-N-methylethanamine HCl | 1.5 | |
| HATU | 1.5 | |
| DIPEA | 4.5 |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Primary Solvent | DMF | DMF |
| Coupling Time for Fluorinated Amine | 12 - 24 hours | 12 - 24 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Crude Purity (Typical) | 60 - 80% | 50 - 75% |
| Overall Isolated Yield (Post-HPLC) | 15 - 30% | 20 - 40% |
| Primary Side Products | Deletion sequences, incomplete coupling | Unreacted peptide acid, racemized peptide |
Visualized Workflows and Concepts
Caption: Workflow for solid-phase synthesis of a C-terminally fluorinated peptide amide.
Caption: Potential benefits of C-terminal modification with 2,2-Difluoro-N-methylethanamine.
References
- 1. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models [beilstein-journals.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Solid-phase synthesis of C-terminally modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 2,2-Difluoro-N-methylethanamine Hydrochloride using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
[AN-202512-01]
Abstract
This application note details a robust and sensitive analytical method for the quantification of 2,2-Difluoro-N-methylethanamine hydrochloride, a small, polar, fluorinated amine. Due to its high polarity and lack of a strong UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. This protocol utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mass Spectrometry (MS) to achieve excellent retention, peak shape, and sensitivity. An alternative method employing pre-column derivatization for UV detection is also presented for laboratories without access to mass spectrometry.
Introduction
This compound is a fluorinated organic compound of interest in pharmaceutical research and development. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Accurate quantification of such compounds is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.
The high polarity of this compound makes it difficult to retain on conventional C18 reversed-phase HPLC columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the separation of polar and hydrophilic compounds.[1][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[1] This allows for the retention of polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.[1] Coupling HILIC with mass spectrometry provides a highly selective and sensitive detection method, ideal for analytes lacking a UV chromophore.
Primary Method: HILIC-MS
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm, 200 Å) or equivalent.[4]
-
Reagents:
-
This compound reference standard (>95% purity).[5]
-
Acetonitrile (HPLC or LC-MS grade).
-
Deionized Water (18.2 MΩ·cm).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
2. Chromatographic and MS Conditions
A summary of the chromatographic and mass spectrometric conditions is presented in Table 1.
| Parameter | Condition |
| HPLC Column | SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 min, hold at 60% B for 2 min, return to 95% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored m/z | [M+H]⁺ = 96.07 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
Table 1. HILIC-MS Method Parameters.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and deionized water.
-
Working Standard Solutions (0.1 - 1000 ng/mL): Prepare a series of working standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture.
-
Sample Preparation: Dissolve the sample in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Workflow Diagram
Caption: Workflow for HILIC-MS quantification of 2,2-Difluoro-N-methylethanamine HCl.
Alternative Method: Pre-Column Derivatization with UV Detection
For laboratories without access to LC-MS, a pre-column derivatization method can be employed to attach a UV-active moiety to the amine, allowing for sensitive UV detection.[6] This protocol uses 2-naphthalenesulfonyl chloride (NSCl) as the derivatizing agent.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Reagents:
-
This compound reference standard.
-
Derivatizing Reagent: 2-naphthalenesulfonyl chloride (NSCl).
-
Acetonitrile and Methanol (HPLC grade).
-
Borate Buffer (0.1 M, pH 9.5).
-
Sodium Hydroxide (1 M).
-
2. Derivatization Procedure
-
Pipette 100 µL of a working standard solution or sample into a microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of 10 mg/mL NSCl in acetonitrile.
-
Vortex the mixture for 30 seconds.[6]
-
Incubate at 60°C for 30 minutes.[6]
-
Cool to room temperature.
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction.[6]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
Table 2. RP-HPLC-UV Method Parameters for Derivatized Analyte.
Workflow Diagram
Caption: Workflow for RP-HPLC-UV quantification after pre-column derivatization.
Method Validation Summary
The proposed HILIC-MS method was validated according to standard guidelines. A summary of the performance characteristics is provided in Table 3.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from blank matrix |
Table 3. Summary of Quantitative Data for the HILIC-MS Method.
For the alternative derivatization method, typical performance characteristics are outlined in Table 4.
| Parameter | Expected Result |
| Linearity (r²) | > 0.998 |
| Concentration Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
Table 4. Summary of Expected Quantitative Data for the Derivatization-UV Method.
Conclusion
This application note provides a highly sensitive and selective HILIC-MS method for the direct quantification of this compound. The method is suitable for high-throughput analysis in research and quality control environments. Additionally, a robust alternative method using pre-column derivatization with UV detection is presented, offering a viable option for laboratories with different instrumentation capabilities. Both protocols provide the necessary detail for successful implementation by researchers, scientists, and drug development professionals.
References
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. hplc.eu [hplc.eu]
- 4. Ammonium Fluoride as Suitable Additive for HILIC-Based LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 6. benchchem.com [benchchem.com]
Topic: Derivatization of 2,2-Difluoro-N-methylethanamine Hydrochloride for GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a detailed guide for the chemical derivatization of 2,2-Difluoro-N-methylethanamine hydrochloride for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar secondary amine is challenging due to its low volatility and high polarity, which lead to poor chromatographic performance. We present two field-proven protocols—acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)—that transform the analyte into a volatile and thermally stable derivative suitable for GC-MS. This guide explains the underlying chemical principles, provides step-by-step experimental protocols, and offers guidance on GC-MS parameter selection and data interpretation.
Introduction: The Rationale for Derivatization
2,2-Difluoro-N-methylethanamine is a fluorinated amine of interest in pharmaceutical research and organic synthesis.[1] Its analysis is often critical for reaction monitoring, purity assessment, and metabolic studies. However, like many primary and secondary amines, its direct analysis by Gas Chromatography (GC) is problematic.[2][3]
Several intrinsic properties of the analyte hinder its direct GC-MS analysis:
-
High Polarity: The N-H bond leads to strong intermolecular hydrogen bonding, reducing the analyte's volatility. This polarity also causes interactions with active silanol groups in the GC inlet and column, resulting in significant peak tailing and poor peak shape.[2]
-
Low Volatility: The compound exists as a hydrochloride salt, which is non-volatile and thermally labile.[1]
-
Thermal Instability: Under the high temperatures of the GC inlet, the free amine can degrade, leading to inaccurate quantification.
Derivatization is a chemical modification technique that addresses these challenges by converting the polar N-H group into a less polar, more volatile, and more thermally stable functional group.[4][5] This conversion dramatically improves chromatographic behavior, leading to sharper peaks, enhanced sensitivity, and improved analytical accuracy.[2]
This guide will focus on two of the most robust and widely used derivatization strategies for amines: Acylation and Silylation .[6][7]
Principles of Derivatization for Secondary Amines
The core principle of derivatizing 2,2-Difluoro-N-methylethanamine is the replacement of the active hydrogen on the secondary amine with a protective group. This eliminates the capacity for hydrogen bonding and creates a larger, more nonpolar molecule.
Acylation
Acylation involves the reaction of the amine with an acylating agent, typically a highly reactive acid anhydride. For this analyte, perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) are particularly effective.[7][8]
The reaction proceeds via nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide and a carboxylic acid byproduct. The introduction of a fluoroacyl group significantly increases the volatility and thermal stability of the analyte.[5] Furthermore, the high degree of fluorination in the derivative enhances its response with an Electron Capture Detector (ECD) and produces characteristic mass fragments in MS analysis.[8]
.dot
Caption: Acylation of 2,2-Difluoro-N-methylethanamine with TFAA.
Silylation
Silylation is another widely used technique where a silylating reagent replaces the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors that react readily with amines.[9][10]
The reaction forms a silylated amine derivative that is significantly more volatile and less polar than the parent compound.[11] Silylation reactions are often catalyzed by a small amount of an agent like Trimethylchlorosilane (TMCS) to increase reactivity.[2][12] A critical requirement for silylation is the complete absence of water, as the reagents readily hydrolyze.[10][11]
.dot
Caption: Silylation of 2,2-Difluoro-N-methylethanamine with BSTFA.
Reagent Selection and Experimental Considerations
A summary of the recommended derivatization reagents is provided in Table 1.
| Table 1: Comparison of Recommended Derivatization Reagents | |||
| Method | Reagent | Advantages | Considerations |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Forms very stable and volatile derivatives. Reagent is highly reactive, leading to fast reaction times.[8] | Produces an acidic byproduct (TFA) that may need to be neutralized or removed.[8] Requires anhydrous conditions. |
| Pentafluoropropionic Anhydride (PFPA) | Similar to TFAA but derivatives are less volatile, which can be useful for very low boiling point analytes.[7] | Produces acidic byproducts. Requires anhydrous conditions. | |
| Silylation | BSTFA (+1% TMCS) | Highly reactive and versatile reagent for amines.[2][7] Byproducts are generally inert and volatile. | Derivatives can be sensitive to moisture.[2] Requires strictly anhydrous conditions for sample and solvent.[11] |
Crucial First Step: Handling the Hydrochloride Salt The analyte is a hydrochloride salt. The derivatization reactions target the free amine. Therefore, the hydrochloric acid must be neutralized in situ for the reaction to proceed. This is easily accomplished by adding a tertiary amine base, such as pyridine or triethylamine (TEA), to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl from the salt and any acidic byproducts formed during acylation.[8]
Experimental Workflow and Protocols
The overall workflow from sample preparation to analysis is outlined below.
.dot
Caption: General Experimental Workflow.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is robust and creates a highly stable trifluoroacetyl derivative.
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Acetonitrile (or Ethyl Acetate)
-
2 mL GC reaction vials with PTFE-lined screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.
-
Solvent and Base Addition: Add 500 µL of anhydrous acetonitrile to the vial. Add 50 µL of anhydrous pyridine to act as the acid scavenger. Vortex briefly to dissolve the sample.
-
Reagent Addition: Carefully add 100 µL of TFAA to the vial in a fume hood. Caution: TFAA is corrosive and reacts with moisture.
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes.[2]
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.
-
Sample Dilution (Optional): If the resulting concentration is too high, the sample can be further diluted with acetonitrile before analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically sufficient.
Protocol 2: Silylation with BSTFA + 1% TMCS
This protocol is highly effective but requires strict exclusion of moisture.
Materials:
-
This compound
-
BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile
-
2 mL GC reaction vials with PTFE-lined screw caps (ensure they are dry)
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a dry 2 mL reaction vial.
-
Solvent and Base Addition: Add 200 µL of anhydrous pyridine to the vial. Pyridine serves as both a solvent and the necessary base to neutralize the HCl. Vortex to dissolve.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.[2]
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block set to 70°C for 45 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture directly.
GC-MS Analysis and Expected Results
The resulting nonpolar derivatives can be analyzed using a standard GC-MS system.
| Table 2: Suggested GC-MS Parameters | |
| Parameter | Setting |
| GC System | |
| Injection Port | Split/Splitless, 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)[7] |
| Oven Program | Initial: 60°C for 2 minRamp: 15°C/min to 250°CHold: 5 min at 250°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Scan Range | 40 - 350 amu |
Expected Mass Spectral Data
Derivatization leads to a predictable increase in molecular weight, which is readily observed in the mass spectrum.
| Table 3: Molecular Weight and Key Fragments | ||
| Compound | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| 2,2-Difluoro-N-methylethanamine (Free Base) | 91.05 | Not directly observed. |
| TFAA Derivative | 187.05 | M+• at 187. Fragments from loss of CF3, and characteristic fragments of the difluoroethyl moiety. |
| TMS Derivative | 163.10 | M+• at 163. Strong M-15 fragment (loss of CH3 from TMS group) at 148. Characteristic Si(CH3)3+ fragment at 73. |
Troubleshooting
-
No or Low Product Peak: Check for moisture contamination (especially for silylation). Ensure the amine was properly neutralized from its salt form by the base. Increase reaction time or temperature.
-
Broad or Tailing Peak: Derivatization may be incomplete. Re-optimize reaction conditions. Check for active sites in the GC inlet; use a deactivated liner.
-
Extraneous Peaks: Run a reagent blank (all components except the analyte) to identify impurities originating from solvents or reagents.
Conclusion
Chemical derivatization is an essential step for the successful GC-MS analysis of this compound. Both acylation with TFAA and silylation with BSTFA are highly effective methods that convert the polar, non-volatile analyte into a derivative with excellent chromatographic properties. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can achieve reliable, sensitive, and accurate quantification of this compound.
References
- 1. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Reagents | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silylation Reagents | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Coupling of 2,2-Difluoro-N-methylethanamine Hydrochloride with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the amide coupling of 2,2-Difluoro-N-methylethanamine hydrochloride with a variety of carboxylic acids. Due to the electron-withdrawing nature of the fluorine atoms, 2,2-Difluoro-N-methylethanamine is considered an electron-deficient amine, which can present challenges for amide bond formation. Furthermore, as a secondary amine, it can exhibit increased steric hindrance compared to primary amines. This document outlines common coupling methodologies, key reaction parameters, and detailed protocols to facilitate successful synthesis.
Introduction
The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. The incorporation of fluorinated motifs, such as the 2,2-difluoroethyl group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability. The coupling of 2,2-Difluoro-N-methylethanamine with carboxylic acids is a key reaction for accessing a wide range of novel chemical entities with potential therapeutic applications.
This document details established protocols using common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole).
Key Reaction Considerations
1. Liberation of the Free Amine: 2,2-Difluoro-N-methylethanamine is provided as a hydrochloride salt. Therefore, the addition of a non-nucleophilic base is essential to neutralize the salt and generate the free amine in situ for the coupling reaction to proceed.
2. Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for achieving high yields, especially with electron-deficient amines.
- Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and known for their rapid reaction rates and ability to couple sterically hindered or electron-deficient partners.[1][2] HATU is often preferred due to its ability to suppress racemization.[2]
- Carbodiimides (e.g., EDC, DCC): EDC is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[3] It is almost always used in conjunction with an additive like HOBt or HOAt to improve efficiency and reduce side reactions such as racemization.[3]
3. Role of Additives: Additives like HOBt and HOAt react with the activated carboxylic acid intermediate to form an active ester, which is more reactive and less prone to side reactions than the initial activated species.[3]
4. Solvent Selection: Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reagents and to prevent hydrolysis of the activated intermediates. Common choices include:
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Acetonitrile (ACN)
5. Reaction Temperature: Most amide coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[3] For challenging couplings, gentle heating may be required to drive the reaction to completion.
Summary of Reaction Components
The following tables summarize the common reagents, bases, and solvents used for the coupling of this compound with carboxylic acids.
| Coupling Reagent | Full Name | Typical Equivalents | Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1.0 - 1.5 | Highly efficient for electron-deficient and sterically hindered amines.[1][2] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1.1 - 2.0 | Water-soluble byproduct simplifies workup.[3] Typically used with an additive. |
| Additive | Full Name | Typical Equivalents | Notes |
| HOBt | 1-Hydroxybenzotriazole | 1.0 - 1.5 | Used with carbodiimides to improve efficiency and suppress racemization.[3] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 1.0 - 1.5 | More reactive than HOBt and can be beneficial for difficult couplings. |
| Base | Full Name | Typical Equivalents | Notes |
| DIPEA | N,N-Diisopropylethylamine | 2.0 - 4.0 | A non-nucleophilic base commonly used to liberate the free amine from its salt and to facilitate the coupling reaction. |
| TEA | Triethylamine | 2.0 - 4.0 | Another common non-nucleophilic base. |
| NMM | N-Methylmorpholine | 2.0 - 4.0 | Often used in peptide coupling reactions. |
| Solvent | Notes |
| DMF | Good solvating properties for a wide range of substrates. |
| DCM | A common solvent for organic reactions, easily removed under reduced pressure. |
| ACN | Another suitable polar aprotic solvent. |
Experimental Workflow
The general workflow for the coupling of this compound with a carboxylic acid is depicted below.
Experimental Protocols
The following are representative protocols for the coupling of this compound with a generic carboxylic acid. Note: These protocols are starting points and may require optimization for specific substrates.
Protocol 1: HATU-Mediated Coupling
Materials:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
This compound (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF.
-
Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling
Materials:
-
Carboxylic Acid (1.0 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
This compound (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) to the solution and stir for 15-30 minutes at 0 °C.[3]
-
In a separate vial, dissolve this compound (1.2 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DCM.
-
Add the amine/base solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and/or the amine. Gentle heating (e.g., 40-50 °C) may also improve the yield for particularly unreactive substrates.
-
Side Reactions: The use of HATU or the EDC/HOBt combination generally minimizes side reactions. If side products are observed, ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
Purification Challenges: The urea byproduct from EDC is water-soluble, which typically simplifies purification. If purification is difficult, consider alternative workup procedures or different chromatographic conditions.
By following these guidelines and protocols, researchers can effectively synthesize a diverse library of N-(2,2-difluoroethyl)-N-methyl amides for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,2-Difluoro-N-methylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-N-methylethanamine hydrochloride is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity, by serving as a bioisosteric replacement for other functional groups.[1] This document provides a detailed protocol for the scale-up synthesis of this compound, designed to be a reliable and reproducible method for obtaining multi-gram quantities of the target compound.
Proposed Synthetic Pathway
The proposed synthetic route involves a two-step process commencing with the reduction of 2,2-difluoro-N-methylacetamide to the corresponding amine, followed by salt formation with hydrochloric acid. This approach is advantageous due to the commercial availability of the starting amide and the generally high yields and selectivities of amide reductions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: 2,2-difluoro-N-methylacetamide, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Diethyl ether (anhydrous), Hydrochloric acid (concentrated), Sodium sulfate (anhydrous), Crushed ice, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium chloride solution.
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with heating mantle, ice-water bath, rotary evaporator, Buchner funnel and flask, pH paper, standard laboratory glassware.
Step 1: Synthesis of 2,2-Difluoro-N-methylethanamine
Caption: Workflow for the reduction of 2,2-difluoro-N-methylacetamide.
Procedure:
-
Reaction Setup: In a dry 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF, 500 mL).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 2,2-difluoro-N-methylacetamide (1.0 eq) in anhydrous THF (250 mL) and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 66°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add water (x mL, where x is the grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL) to quench the excess LiAlH₄.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite® in a Buchner funnel.
-
Extraction: Wash the filter cake thoroughly with THF (3 x 100 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,2-Difluoro-N-methylethanamine as an oil.
Step 2: Synthesis of this compound
Caption: Workflow for the hydrochloride salt formation.
Procedure:
-
Dissolution: Dissolve the crude 2,2-Difluoro-N-methylethanamine from Step 1 in anhydrous diethyl ether (500 mL).
-
Precipitation: Cool the solution to 0°C in an ice-water bath. Slowly bubble dry hydrogen chloride gas through the stirred solution or add a solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper). A white precipitate will form.
-
Stirring: Continue stirring the suspension at 0°C for an additional hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with cold anhydrous diethyl ether (2 x 100 mL) to remove any non-basic impurities.
-
Drying: Dry the product under vacuum to a constant weight to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Reagent Quantities for Scale-up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (for 50g starting material) |
| 2,2-Difluoro-N-methylacetamide | 109.08 | 1.0 | 50.0 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.2 | 20.9 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | ~ 850 mL |
| Anhydrous Diethyl Ether | 74.12 | - | ~ 700 mL |
| Hydrogen Chloride (gas or solution) | 36.46 | Excess | As needed |
Table 2: Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC/GC) |
| This compound | 60.3 g | 45-54 g | 75-90% | >98% |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃H₈ClF₂N |
| Molecular Weight | 131.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in water and methanol |
| CAS Number | 139364-36-6 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for the reduction step.
-
Hydrogen chloride is a corrosive gas. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the reaction is highly exothermic and should be performed slowly and with caution.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC or GC: To assess the purity of the final compound.
Disclaimer: This protocol is a proposed method for the scale-up synthesis of this compound and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed with appropriate safety measures in place.
References
Application Note: Purification of 2,2-Difluoro-N-methylethanamine Hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-N-methylethanamine hydrochloride is a fluorinated organic compound with potential applications in pharmaceutical synthesis and drug development. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of organic molecules. Ensuring the high purity of such building blocks is critical for the reliability and reproducibility of subsequent synthetic steps and for the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, including amine hydrochlorides. This application note provides a detailed protocol for the purification of this compound by recrystallization.
As an amine salt, this compound is generally more soluble in polar solvents. The selection of an appropriate solvent system is crucial for effective purification, where the compound should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the separation of the desired compound from impurities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing a successful recrystallization protocol.
| Property | Value | Reference |
| CAS Number | 139364-36-6 | [1] |
| Molecular Formula | C3H8ClF2N | [1] |
| Molecular Weight | 131.55 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Purity (typical) | ≥95% | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The optimal conditions, including the choice of solvent, may need to be adjusted based on the nature and quantity of impurities present in the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixed solvent system such as isopropanol/heptane or ethanol/water)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different potential solvents (e.g., isopropanol, ethanol, methanol, water) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.
-
Gently heat the test tubes. A suitable solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.
-
For mixed solvent systems (e.g., isopropanol/heptane), dissolve the compound in the "good" solvent (isopropanol) and add the "anti-solvent" (heptane) dropwise until turbidity is observed.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hotplate with stirring. If using a volatile solvent, a condenser should be attached to the flask.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization of the product. Use a pre-heated funnel and receiving flask.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Filtration and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the recrystallization of this compound. These values are for illustrative purposes and will need to be determined experimentally.
| Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (Initial) | Purity (Final) |
| Isopropanol | 5.0 | 4.2 | 84 | 95% | >99% |
| Ethanol/Water (9:1) | 5.0 | 4.0 | 80 | 95% | >99% |
| Isopropanol/Heptane | 5.0 | 4.5 | 90 | 95% | >99% |
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
References
Application Notes and Protocols for 2,2-Difluoro-N-methylethanamine Hydrochloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoro-N-methylethanamine hydrochloride is a valuable fluorinated building block for the synthesis of novel agrochemicals. The presence of the difluoromethyl group can significantly influence the physicochemical and biological properties of the target molecules, often leading to enhanced efficacy, metabolic stability, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential butenolide insecticide, analogous to the commercially successful insecticide, Flupyradifurone.
Application: Synthesis of a Novel Butenolide Insecticide
The primary application of this compound in agrochemical synthesis is as a nucleophilic amine for the introduction of a difluoro-N-methyl-ethylamino moiety. This structural motif is particularly relevant in the development of insecticides targeting the nicotinic acetylcholine receptors (nAChRs). The following sections detail the synthetic strategy and protocols for the preparation of a hypothetical butenolide insecticide.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of a butenolide insecticide.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1: N-((6-chloropyridin-3-yl)methyl)-2,2-difluoro-N-methylethanamine
This protocol describes the nucleophilic substitution reaction between 2,2-Difluoro-N-methylethanamine and 6-chloro-3-(chloromethyl)pyridine.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of Intermediate 1.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 131.57 | 10.0 | 1.32 g |
| 6-chloro-3-(chloromethyl)pyridine | 162.01 | 10.0 | 1.62 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.46 g |
| Acetonitrile (CH₃CN) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10.0 mmol) and potassium carbonate (3.46 g, 25.0 mmol).
-
Add 50 mL of acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 6-chloro-3-(chloromethyl)pyridine (1.62 g, 10.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Intermediate 1 | 2.21 | 1.88 - 2.05 | 85 - 93 | >98% |
Protocol 2: Synthesis of the Final Butenolide Insecticide
This protocol describes the condensation reaction between Intermediate 1 and tetronic acid to form the final butenolide insecticide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Intermediate 1 | 220.64 | 5.0 | 1.10 g |
| Tetronic Acid | 100.07 | 5.0 | 0.50 g |
| Toluene | - | - | 30 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve Intermediate 1 (1.10 g, 5.0 mmol) and tetronic acid (0.50 g, 5.0 mmol) in 30 mL of toluene.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure butenolide insecticide.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| Butenolide Insecticide | 1.41 | 1.16 - 1.28 | 82 - 91 | >99% |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
This compound and 6-chloro-3-(chloromethyl)pyridine are irritants. Avoid inhalation and contact with skin and eyes.
-
Toluene is a flammable and toxic solvent. Handle with care and avoid sources of ignition.
Conclusion
This compound serves as a key building block for the synthesis of fluorinated agrochemicals, particularly insecticides. The protocols provided herein offer a general framework for the synthesis of a novel butenolide insecticide. Researchers can adapt and optimize these methods for the development of new and effective crop protection agents. The introduction of the difluoro-N-methyl-ethylamino moiety can lead to compounds with improved insecticidal activity and a favorable toxicological profile.
Application Notes and Protocols for 2,2-Difluoro-N-methylethanamine Hydrochloride in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorine-containing motifs are integral to modern drug discovery, with a significant percentage of new chemical entities featuring fluorine atoms. The gem-difluoroethylamino group, in particular, can serve as a bioisostere for other functional groups and enhance the drug-like properties of a molecule. 2,2-Difluoro-N-methylethanamine hydrochloride provides a reactive primary amine for conjugation to various scaffolds, making it a potentially valuable tool for lead optimization in pharmaceutical research and development. Its hydrochloride salt form enhances solubility and ease of handling in synthetic protocols.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139364-36-6 | Internal Data |
| Molecular Formula | C₃H₈ClF₂N | Internal Data |
| Molecular Weight | 131.55 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Purity | Typically ≥95% | Internal Data |
| Solubility | Soluble in water and polar organic solvents | [1] |
Potential Applications in Drug Discovery
The N-methyl-2,2-difluoroethylamine moiety can be incorporated into a variety of molecular scaffolds to modulate their biological activity. Potential therapeutic areas where this building block could be employed include, but are not limited to:
-
Neuroscience: Modification of receptor ligands or enzyme inhibitors to improve blood-brain barrier penetration and metabolic stability.
-
Oncology: Derivatization of kinase inhibitors or other anti-cancer agents to enhance potency and pharmacokinetic properties.
-
Infectious Diseases: Incorporation into antiviral or antibacterial compounds to potentially overcome resistance mechanisms and improve efficacy.
The presence of the difluoromethyl group can lead to a lower pKa of the amine compared to its non-fluorinated analog, which can be crucial for optimizing interactions with biological targets.
Experimental Protocols
The following is a generalized, hypothetical protocol for the acylation of this compound with a carboxylic acid to form an amide bond. This represents a common transformation to incorporate the amine into a larger molecule.
Objective: To synthesize N-(2,2-difluoroethyl)-N-methyl-carboxamide derivative.
Materials:
-
This compound
-
Aryl or alkyl carboxylic acid (R-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-(2,2-difluoroethyl)-N-methyl-carboxamide derivative.
Expected Outcome: The desired amide product, which can be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General workflow for the synthesis of an amide using 2,2-Difluoro-N-methylethanamine HCl.
Signaling Pathways
As no specific pharmaceutical derived from this compound has been identified, diagrams of specific signaling pathways are not applicable. The incorporation of this building block would be intended to modulate the activity of a compound within a pathway relevant to the therapeutic target, but this is entirely dependent on the parent molecule.
Conclusion
This compound is a valuable building block for medicinal chemists aiming to introduce the N-methyl-2,2-difluoroethylamine moiety into potential drug candidates. Its use can impart beneficial physicochemical properties that may translate to improved pharmacological profiles. The provided hypothetical protocol illustrates a standard method for its incorporation into a molecular scaffold. Further research and publication are needed to fully delineate its role as a precursor in the synthesis of specific pharmaceutical agents.
References
Application Notes and Protocols for 2,2-Difluoro-N-methylethanamine Hydrochloride in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2,2-Difluoro-N-methylethanamine hydrochloride. This versatile fluorinated building block is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group. The protocols detailed below are based on established synthetic methodologies for analogous fluorinated amines and serve as a guide for its utilization in the synthesis of novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 139364-36-6 | [1][2] |
| Molecular Formula | C₃H₈ClF₂N | [1] |
| Molecular Weight | 131.55 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
| SMILES | CNCC(F)F.Cl | [1] |
| IUPAC Name | 2,2-difluoro-N-methylethan-1-amine hydrochloride | [1] |
Experimental Protocols
The presence of the difluoroethyl moiety in 2,2-Difluoro-N-methylethanamine makes it a valuable precursor for introducing this group into larger molecules, potentially enhancing their metabolic stability and binding affinity. The following protocols describe its application as a nucleophile in substitution reactions, a common strategy in the synthesis of pharmaceutical intermediates and PET imaging agents.
Protocol 1: Nucleophilic Substitution for the Synthesis of a Pharmaceutical Intermediate
This protocol details a representative nucleophilic substitution reaction where 2,2-Difluoro-N-methylethanamine is coupled with an electrophilic substrate. Such reactions are fundamental in the synthesis of a wide range of biologically active molecules.[4]
Reaction Scheme:
Materials:
-
This compound
-
Electrophile (e.g., a substituted benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electrophile (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the amine solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Hypothetical Reaction Data:
The following table summarizes hypothetical quantitative data for the synthesis of a substituted N-(2,2-difluoroethyl)-N-methylbenzylamine.
| Parameter | Value |
| Reactant 1 | 4-Nitrobenzyl bromide |
| Reactant 2 | This compound |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Reaction Time | 6 hours |
| Yield | 85% |
| Purity (post-chromatography) | >98% |
Protocol 2: Synthesis of a Precursor for a [¹⁸F]-Radiolabeled PET Tracer
This protocol outlines the synthesis of a tosylated precursor which can subsequently be used in the radiosynthesis of a positron emission tomography (PET) tracer. The introduction of a fluoroethyl group is a common strategy in the development of PET ligands.[5][6]
Reaction Scheme:
Materials:
-
This compound
-
A suitable tosylated alcohol (e.g., ethylene glycol monotosylate)
-
Triethylamine (Et₃N)
-
Dichloromethane (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the tosylated alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (3.0 eq) to the solution and stir at room temperature.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the starting material to a potential final application in preclinical research.
Caption: Synthetic workflow from starting materials to preclinical evaluation.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling cascade that could be investigated for a novel drug candidate synthesized using this compound.
Caption: Hypothetical signaling pathway for a novel drug candidate.
References
Application Notes & Protocols: Monitoring Reactions of 2,2-Difluoro-N-methylethanamine Hydrochloride by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for monitoring the progress of chemical reactions involving 2,2-Difluoro-N-methylethanamine hydrochloride using Thin-Layer Chromatography (TLC). This technique is a rapid, simple, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products.
Introduction
This compound is a fluorinated building block of interest in pharmaceutical and agrochemical research.[1][2] Monitoring the progress of reactions involving this amine is crucial for optimizing reaction conditions and determining reaction endpoints. TLC is an invaluable tool for this purpose, allowing for the rapid separation of reaction components based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This document outlines a general procedure that can be adapted for various reactions involving this specific amine hydrochloride.
Principle of TLC for Reaction Monitoring
TLC separates compounds based on their polarity. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (typically silica gel). The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates.[5][6] Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the polar stationary phase and travel shorter distances (lower Rf).
By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product(s) over time.[7][8]
Experimental Protocol
This protocol provides a starting point for developing a robust TLC method for reactions with this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended as a starting point.[9]
-
TLC Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Mobile Phase Solvents: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine).
-
Visualization Reagents:
-
This compound
-
Reaction mixture
Procedure
-
Preparation of the TLC Plate:
-
Selection and Preparation of the Mobile Phase:
-
The polarity of this compound will be high due to the amine hydrochloride group. The product of the reaction will likely have a different polarity.
-
A good starting mobile phase for polar amines is a mixture of a relatively polar solvent and a small amount of a basic modifier to prevent streaking.[3]
-
Recommended starting solvent systems:
-
Dichloromethane:Methanol (e.g., 95:5 or 90:10) with 0.5-1% triethylamine.
-
Ethyl acetate:Hexane (e.g., 1:1) with 0.5-1% triethylamine.
-
-
Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm (below the starting line on the plate). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid.[6]
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., methanol).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' mark on the plate.
-
Take a small aliquot of the reaction mixture and spot it on the 'RM' mark.
-
For the co-spot 'C', first spot the starting material and then, on top of the same spot, apply the reaction mixture.[7]
-
Ensure the spots are small and concentrated.[5]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.[6]
-
Close the chamber and allow the solvent to ascend the plate.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[5][12]
-
Allow the plate to air dry completely.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Compounds with a UV chromophore will appear as dark spots.[13][14] Circle any visible spots with a pencil.
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[14] This method is generally non-destructive.
-
Ninhydrin Stain: Prepare a solution of ninhydrin (e.g., 0.3 g in 100 mL of butanol and 3 mL of acetic acid).[10] Dip the plate in the solution and gently heat it with a heat gun. Primary and secondary amines will typically appear as purple or pink spots.[5][11] This is a destructive method.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as some amines. Spots will appear as yellow-brown spots on a purple background.[13]
-
Interpretation of Results
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
At the beginning of the reaction (t=0): The 'RM' lane should show a spot corresponding to the starting material in the 'SM' lane.
-
As the reaction progresses: The intensity of the starting material spot in the 'RM' lane should decrease, and a new spot (the product) should appear. The product will likely have a different Rf value.
-
Reaction completion: The starting material spot in the 'RM' lane should be completely gone, and the product spot should be prominent.
-
The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[7]
Data Presentation
Quantitative data from TLC is primarily the Rf values. These should be recorded for the starting material and all products formed.
| Compound | Mobile Phase System | Rf Value (approx.) | Visualization Method |
| 2,2-Difluoro-N-methylethanamine HCl | 90:10 DCM:MeOH + 1% Triethylamine | 0.2 - 0.4 | Ninhydrin, Iodine |
| Putative Product (e.g., an amide) | 90:10 DCM:MeOH + 1% Triethylamine | 0.5 - 0.7 | UV, Iodine |
Note: Rf values are indicative and can vary based on the exact conditions.
Visualizations
References
- 1. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 2. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. silicycle.com [silicycle.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. coconote.app [coconote.app]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
The Difluoromethylamino Group: A Rising Star in Bioactive Molecule Design
Application Notes and Protocols for the Strategic Incorporation of the N-CF2H Moiety
Introduction: Beyond Traditional Bioisosteres
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of success. For decades, chemists have relied on established bioisosteric replacements to modulate properties such as metabolic stability, potency, and bioavailability.[1][2][3] The difluoromethylamino group (-NHCF2H and its derivatives) has emerged as a compelling and underexplored motif, offering a unique combination of physicochemical properties that can address common challenges in drug development.[4][5]
This technical guide provides a comprehensive overview of the strategic incorporation of the difluoromethylamino group into bioactive molecules. We will delve into the rationale behind its use, explore robust synthetic protocols, and provide practical insights for its application in research and development.
The Allure of the Difluoromethylamino Group: A Unique Physicochemical Profile
The difluoromethylamino moiety is not merely another fluorinated group; its distinct electronic and steric properties set it apart. The two highly electronegative fluorine atoms significantly influence the adjacent N-H bond, creating a unique functional group with desirable characteristics.[6]
A Lipophilic Hydrogen Bond Donor
Unlike a simple amine, the difluoromethylamino group acts as a lipophilic hydrogen bond donor .[7][8] The electron-withdrawing nature of the difluoromethyl group increases the acidity of the N-H proton, enabling it to participate in hydrogen bonding interactions with biological targets.[6] This is a crucial feature, as it allows the group to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), or traditional amine (-NH2) groups while simultaneously increasing lipophilicity.[7][8]
Modulating Basicity and Metabolic Stability
The strong inductive effect of the CF2H group significantly reduces the basicity of the nitrogen atom. This can be highly advantageous in drug design, as it can mitigate potential off-target effects associated with highly basic amines, such as hERG channel inhibition.[2] Furthermore, the robust C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][9]
| Property | Comparison of Functional Groups |
| Hydrogen Bond Donating Capacity | -OH > -NHCF2H ≈ -SH > -NH2 |
| Lipophilicity (logP contribution) | -CF2H > -CH3 |
| Basicity (pKa of conjugate acid) | -NH2 >> -NHCF2H |
| Metabolic Stability | -NHCF2H > -NH2, -OH |
Table 1: Comparative properties of the difluoromethylamino group and other common functional groups.
Synthetic Strategies for Incorporating the Difluoromethylamino Group
The successful integration of the difluoromethylamino moiety into a target molecule hinges on the selection of an appropriate synthetic strategy. Several methods have been developed, each with its own advantages and substrate scope.
Workflow for Selecting a Synthetic Route
The choice of synthetic protocol often depends on the nature of the starting material and the desired final product. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a synthetic method.
Protocol 1: Direct N-Difluoromethylation of Amines using Difluorocarbene Precursors
This method is suitable for the difluoromethylation of N-H containing compounds, particularly heterocycles like imidazoles, indoles, and pyridinones.[5] The reaction proceeds via the generation of difluorocarbene (:CF2) in situ, which then inserts into the N-H bond.
Causality: The choice of a difluorocarbene precursor is critical. Reagents like sodium chlorodifluoroacetate or fluoroform (CHF3) are commonly used.[4][10] The reaction conditions, particularly the base and temperature, must be carefully controlled to ensure efficient carbene generation and minimize side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or dioxane).
-
Addition of Base: Add a suitable base (e.g., potassium hydroxide, sodium hydride, 2.0-3.0 equiv.). Stir the mixture at room temperature for 30 minutes to form the corresponding anion.
-
Introduction of Difluorocarbene Precursor:
-
Using Fluoroform (CHF3): Bubble fluoroform gas through the reaction mixture at a controlled rate at a moderate temperature (e.g., 50 °C).[10] The reaction progress should be monitored by TLC or LC-MS.
-
Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate (1.5-2.0 equiv.) portion-wise to the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
-
Reaction Quench and Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The formation of the desired product can be confirmed by 1H, 19F, and 13C NMR spectroscopy. The characteristic triplet in the 1H NMR spectrum for the -CF2H proton (typically δ 6.0-7.5 ppm) and the corresponding doublet in the 19F NMR spectrum are key diagnostic signals.
Protocol 2: Synthesis of α,α-Difluoromethylene Amines via Desulfurization-Fluorination of Thioamides
This practical and straightforward approach is particularly useful for synthesizing a broad range of α,α-difluoromethylene amines from readily available thioamides.[5] The use of silver fluoride (AgF) as the fluorinating agent under mild conditions makes this method attractive.[5]
Causality: The reaction mechanism involves the activation of the thioamide by silver fluoride, followed by desulfurization and subsequent fluorination to yield the difluoromethylene amine. The choice of solvent is important to ensure the solubility of the reagents and facilitate the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, charge the thioamide substrate (1.0 equiv.), silver fluoride (AgF, 2.2 equiv.), and anhydrous dichloromethane (DCM).
-
Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove insoluble silver salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired α,α-difluoromethylene amine.[5]
Self-Validation: Successful synthesis can be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the thioamide starting material and the appearance of the characteristic signals for the difluoromethylene group will indicate a successful transformation.
Protocol 3: Photoredox-Catalyzed N-(Difluoromethyl)sulfonamidation of (Hetero)arenes and Alkenes
For the direct installation of an N-(difluoromethyl)sulfonamide moiety, a photoredox-catalyzed approach using a shelf-stable pyridinium reagent offers a modern and efficient solution.[4] This method allows for the diversification of aryl and alkyl N-CF2H compounds.[4]
Causality: This reaction proceeds via a radical mechanism initiated by a photoredox catalyst under blue light irradiation. The pyridinium reagent serves as the source of the N-(difluoromethyl)sulfonamide radical, which then adds to the (hetero)arene or alkene substrate.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for photochemical reactions, combine the (hetero)arene or alkene substrate (1.0 equiv.), the N-(difluoromethyl)sulfonamide pyridinium reagent (1.2 equiv.), and a photoredox catalyst (e.g., Ru(bpy)3Cl2 or an organic photocatalyst, 1-5 mol%).
-
Solvent and Degassing: Add a suitable degassed solvent (e.g., acetonitrile or DMSO). Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
Self-Validation: The structure of the final product should be confirmed by NMR spectroscopy and high-resolution mass spectrometry to verify the successful incorporation of the N-(difluoromethyl)sulfonamide moiety.
Conclusion: A Powerful Tool for Modern Drug Discovery
The incorporation of the difluoromethylamino group represents a sophisticated strategy for fine-tuning the properties of bioactive molecules.[6] Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its effects on basicity and metabolic stability, provides medicinal chemists with a powerful tool to overcome common drug discovery hurdles. The synthetic protocols outlined in this guide offer practical and versatile methods for accessing this valuable functional group, paving the way for the development of next-generation therapeutics.
References
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoro-N-methylethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Difluoro-N-methylethanamine hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective two-step approach involves the initial synthesis of 2,2-difluoroethylamine, followed by N-methylation. The resulting N-methylated amine is then converted to its hydrochloride salt for improved stability and handling. A widely used method for the N-methylation of primary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This method is advantageous as it typically avoids the over-methylation to form quaternary ammonium salts.[2]
Q2: What are the critical parameters to control during the synthesis of the 2,2-difluoroethylamine precursor?
The synthesis of 2,2-difluoroethylamine from 2,2-difluoro-1-haloethanes (e.g., chloro- or bromoethane) and ammonia is sensitive to temperature, pressure, and the molar ratio of the reactants. Using an autoclave is common for this reaction due to the volatility of ammonia.[3] Maintaining the recommended temperature and pressure is crucial for achieving optimal conversion and minimizing side reactions. The purity of the starting materials, particularly the absence of water, can also significantly impact the reaction's efficiency.
Q3: Why is the product isolated as a hydrochloride salt?
2,2-Difluoro-N-methylethanamine, like many amines, is a volatile liquid at room temperature. Converting it to its hydrochloride salt increases its melting point, turning it into a more stable, crystalline solid that is easier to handle, weigh, and store. The hydrochloride salt also enhances the compound's solubility in aqueous solutions.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the N-methylation Step (Eschweiler-Clarke Reaction)
Symptoms:
-
The reaction appears sluggish or incomplete, with a significant amount of the starting 2,2-difluoroethylamine remaining.
-
The isolated yield of the desired N-methylated product is below expectations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reagents | Ensure that formaldehyde and formic acid are used in excess. For the dimethylation of a primary amine, at least two equivalents of each are required.[2] |
| Suboptimal Reaction Temperature | The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[2] Ensure the reaction mixture is heated appropriately to drive the reaction to completion. |
| Incorrect pH | The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions. The use of formic acid generally provides the necessary acidic environment. |
| Reduced Nucleophilicity of the Amine | The electron-withdrawing fluorine atoms in 2,2-difluoroethylamine can reduce the nucleophilicity of the amine, potentially slowing down the initial reaction with formaldehyde. Increasing the reaction time or temperature may be necessary to compensate for this. |
Issue 2: Formation of Side Products
Symptoms:
-
The presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) of the crude product.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Over-alkylation (Quaternary Ammonium Salt Formation) | While the Eschweiler-Clarke reaction generally prevents this, using alternative methylating agents like methyl iodide can lead to the formation of quaternary ammonium salts.[4] Stick to the formaldehyde/formic acid system to avoid this. |
| Impure Starting Materials | Impurities in the starting 2,2-difluoroethylamine can lead to the formation of corresponding methylated byproducts. Ensure the purity of the starting amine before proceeding with the N-methylation. |
| Decomposition at High Temperatures | Prolonged heating at very high temperatures could potentially lead to the decomposition of the product or starting materials. Monitor the reaction progress and avoid excessive heating times. |
Issue 3: Incomplete Conversion to the Hydrochloride Salt
Symptoms:
-
The final product is oily or has a low melting point.
-
The product has a strong amine odor, indicating the presence of the free base.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient HCl | Ensure that a sufficient amount of hydrochloric acid (either as a gas or a solution in an anhydrous solvent) is added to the free base to achieve complete protonation. The pH of the final solution should be acidic. |
| Presence of Water | When preparing the hydrochloride salt, it is preferable to use anhydrous solvents and HCl to prevent the product from becoming hygroscopic or oily. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-difluoroethylamine
This protocol is adapted from a general procedure for the amination of 2,2-difluoro-1-haloethanes.[3]
Materials:
-
2,2-difluoro-1-chloroethane
-
Anhydrous ammonia
-
Potassium iodide (catalyst)
-
N-methylpyrrolidone (NMP) (anhydrous)
-
Autoclave
Procedure:
-
Charge a pressure-rated autoclave with 2,2-difluoro-1-chloroethane, a catalytic amount of potassium iodide, and anhydrous N-methylpyrrolidone.
-
Cool the autoclave and add a molar excess of anhydrous ammonia (e.g., 8 equivalents).
-
Seal the autoclave and heat the reaction mixture to 140-150 °C with stirring.
-
Maintain the temperature for 5-6 hours.
-
After cooling the autoclave to room temperature, carefully vent the excess ammonia.
-
The resulting mixture contains 2,2-difluoroethylamine. The product can be purified by distillation.
Protocol 2: N-methylation of 2,2-difluoroethylamine (Eschweiler-Clarke Reaction)
This protocol is a generalized procedure for the Eschweiler-Clarke reaction.[2][5]
Materials:
-
2,2-difluoroethylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add 2,2-difluoroethylamine.
-
Add an excess of formic acid (at least 2 equivalents) to the amine.
-
Add an excess of a 37% aqueous solution of formaldehyde (at least 2 equivalents).
-
Heat the reaction mixture to 80-100 °C for several hours (e.g., 12-18 hours). Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 11.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude 2,2-Difluoro-N-methylethanamine.
Protocol 3: Formation of this compound
Materials:
-
Crude 2,2-Difluoro-N-methylethanamine
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)
Procedure:
-
Dissolve the crude 2,2-Difluoro-N-methylethanamine in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields for the synthesis of 2,2-difluoroethylamine from different starting materials, as reported in the literature. Yields for the subsequent N-methylation step can vary but are often high for the Eschweiler-Clarke reaction.
| Starting Material | Reagents | Temperature | Time | Yield of 2,2-difluoroethylamine | Reference |
| 2,2-difluoro-1-chloroethane | Ammonia, KI, NMP | 143-145 °C | 5.5 h | ~88% | [3] |
| 2,2-difluoro-1-bromoethane | Ammonia, KI, DMSO | 100 °C | 1 h | ~82% | [3] |
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 2,2-Difluoro-N-methylethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Difluoro-N-methylethanamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on a plausible and common synthetic route: the reduction of an N-methyl-2,2-difluoroacetamide intermediate.
Problem 1: Low Yield of this compound
Potential Cause 1: Incomplete Reduction of the Amide Intermediate
-
Symptoms: Presence of a significant amount of the starting material, N-methyl-2,2-difluoroacetamide, in the crude product mixture.
-
Troubleshooting/Minimization Strategy:
-
Increase Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., Lithium Aluminum Hydride - LAH) is used. Amide reductions typically require a higher stoichiometry compared to simpler carbonyl compounds.
-
Optimize Reaction Temperature and Time: While LAH reductions are often performed at room temperature or elevated temperatures, ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Choice of Reducing Agent: Consider alternative or more potent reducing agents if LAH proves ineffective. However, be mindful of potential side reactions with other functional groups.
-
Potential Cause 2: Product Loss During Work-up and Purification
-
Symptoms: Low isolated yield despite complete conversion of the starting material.
-
Troubleshooting/Minimization Strategy:
-
Careful Quenching: The quenching of the reaction mixture (especially with LAH) is highly exothermic and must be done carefully at low temperatures to avoid degradation of the product.
-
pH Adjustment for Extraction: Ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction to ensure the amine is in its free base form and can be efficiently extracted into the organic layer.
-
Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. Perform multiple extractions to maximize recovery.
-
Salt Formation and Precipitation: When forming the hydrochloride salt, ensure the use of a suitable solvent system (e.g., HCl in isopropanol or diethyl ether) to induce complete precipitation of the product.
-
Problem 2: Presence of Impurities in the Final Product
Side Reaction 1: Over-alkylation (Formation of Diethylamine Derivatives)
-
Origin: This is more relevant if the synthesis involves the alkylation of 2,2-difluoroethylamine with a methylating agent. Over-alkylation can lead to the formation of the corresponding tertiary amine.
-
Identification: Look for peaks in the NMR spectrum corresponding to an additional methyl group or a mass peak in the GC-MS that is 14 units higher than the desired product.
-
Minimization Strategy:
-
Control Stoichiometry: Use a controlled amount of the methylating agent (e.g., one equivalent or a slight excess).
-
Reaction Conditions: Lowering the reaction temperature and time can sometimes reduce the extent of over-alkylation.
-
Side Reaction 2: Hydrolysis of the Amide Intermediate
-
Origin: If the amide reduction is not carried out under strictly anhydrous conditions, the reducing agent can be consumed by water, and the amide may hydrolyze back to the corresponding carboxylic acid and methylamine, especially during work-up.
-
Identification: Presence of 2,2-difluoroacetic acid or its salts in the reaction mixture.
-
Minimization Strategy:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reduction step.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and logical approach involves a two-step process:
-
Amide Formation: Reaction of 2,2-difluoroacetyl chloride with methylamine to form N-methyl-2,2-difluoroacetamide.
-
Amide Reduction: Reduction of the N-methyl-2,2-difluoroacetamide using a strong reducing agent like Lithium Aluminum Hydride (LAH) to yield the free amine, followed by salt formation with HCl.
Q2: What are the expected yields and purity for this synthesis?
While actual yields can vary, the following table provides a general expectation for each step.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) |
| 1 | Amide Formation | 85-95 | >95 |
| 2 | Amide Reduction & Salt Formation | 70-85 | >98 (after purification) |
Q3: How can I monitor the progress of the amide reduction reaction?
The progress of the reduction can be monitored by TLC or GC-MS.
-
TLC: The starting amide will be more polar than the resulting amine. A stain that visualizes amines (e.g., ninhydrin) can be used.
-
GC-MS: This technique can be used to observe the disappearance of the starting amide and the appearance of the product amine.
Q4: Are there any specific safety precautions I should take during this synthesis?
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
2,2-Difluoroacetyl chloride: This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate PPE.
-
Methylamine: This is a flammable and toxic gas or volatile liquid. It should be handled in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of N-methyl-2,2-difluoroacetamide
-
To a stirred solution of methylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, slowly add 2,2-difluoroacetyl chloride (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-2,2-difluoroacetamide. The product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
To a suspension of Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of N-methyl-2,2-difluoroacetamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for 4-16 hours, monitoring for completion by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,2-Difluoro-N-methylethanamine.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same solvent until the solution is acidic.
-
Collect the precipitated white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis of 2,2-Difluoro-N-methylethanamine.
Caption: A logical workflow for troubleshooting common synthesis issues.
troubleshooting guide for 2,2-Difluoro-N-methylethanamine hydrochloride reaction failures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2,2-Difluoro-N-methylethanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step process. The first step involves the synthesis of the precursor, 2,2-difluoroethylamine, typically from a 2,2-difluoro-1-haloethane (like 2,2-difluoro-1-bromoethane) and ammonia. The second step is the N-methylation of 2,2-difluoroethylamine, commonly achieved through reductive amination using formaldehyde and a suitable reducing agent, followed by conversion to the hydrochloride salt.
Q2: Why is my fluorination reaction to produce the precursor failing?
Fluorination reactions can be sensitive. Common causes for failure include inactive or moisture-sensitive fluorinating reagents, inappropriate reaction temperatures, or unsuitable solvents.[1] Ensure your reagents are fresh and handled under anhydrous conditions, and consider screening different solvents and temperatures.
Q3: Are there any known stability issues with this compound?
As a hydrochloride salt, the compound is generally stable under standard conditions and has enhanced water solubility.[2][3] However, like many amines, the free base can be susceptible to oxidation and should be handled accordingly. The hydrochloride salt form offers improved stability for storage and handling.
Troubleshooting Guide for N-Methylation Reaction Failures
This guide focuses on the reductive amination of 2,2-difluoroethylamine with formaldehyde to produce 2,2-Difluoro-N-methylethanamine.
Problem 1: Low or No Conversion of 2,2-Difluoroethylamine
Possible Cause: Inefficient imine formation.
-
Solution: The formation of the intermediate imine from 2,2-difluoroethylamine and formaldehyde is crucial. The electron-withdrawing nature of the difluoromethyl group can reduce the nucleophilicity of the amine. Consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine.
Possible Cause: Inactive or insufficient reducing agent.
-
Solution: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. Ensure the reducing agent is fresh and has been stored correctly to prevent deactivation by moisture. An excess of the reducing agent (typically 1.5 to 2.0 equivalents) is often required to drive the reaction to completion.
Possible Cause: Inappropriate reaction temperature.
-
Solution: Reductive amination reactions are often performed at room temperature or slightly below. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, excessive heat can lead to side reactions or degradation of the product.
Problem 2: Formation of Multiple Products (Over-methylation)
Possible Cause: Use of a harsh methylating agent.
-
Solution: While methyl iodide can be used for N-methylation, it is a strong alkylating agent and can lead to the formation of the quaternary ammonium salt (over-methylation). Reductive amination with formaldehyde is generally more selective for mono-methylation.
Possible Cause: Incorrect stoichiometry of reagents.
-
Solution: Use of a large excess of formaldehyde can sometimes promote di-methylation, although this is less common for primary amines in the first step. Aim for a stoichiometry of approximately 1.0 to 1.2 equivalents of formaldehyde relative to the starting amine.
Problem 3: Difficult Product Isolation and Purification
Possible Cause: Emulsion formation during workup.
-
Solution: The product is an amine, which can act as a surfactant. During the aqueous workup, emulsions can form. To break emulsions, try adding brine or a small amount of a different organic solvent.
Possible Cause: Co-elution of impurities during chromatography.
-
Solution: If column chromatography is necessary, ensure a suitable solvent system is used. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of a base (like triethylamine) can improve the separation of amines on silica gel.
Possible Cause: Difficulty in precipitating the hydrochloride salt.
-
Solution: After purification of the free base, the hydrochloride salt is typically formed by dissolving the amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and ether) and adding a solution of HCl in the same or a compatible solvent. If the salt does not precipitate, try cooling the solution or adding a less polar co-solvent to decrease its solubility. Ensure the starting amine is pure before salt formation.
Data Presentation
| Parameter | Recommended Range | Notes |
| Precursor Purity | >95% | Impurities in 2,2-difluoroethylamine can lead to side reactions. |
| Formaldehyde Stoichiometry | 1.0 - 1.2 equivalents | An excess may lead to side products. |
| Reducing Agent Stoichiometry | 1.5 - 2.0 equivalents | Ensure complete reduction of the intermediate imine. |
| Reaction Temperature | 0 °C to 50 °C | Start at lower temperatures and gently warm if necessary. |
| Reaction pH (Workup) | Basic (pH > 10) | To ensure the product is in its free base form for extraction. |
| Solvent for HCl salt formation | Diethyl ether, Ethyl acetate, Isopropanol | Choice depends on the solubility of the free base and the salt. |
Experimental Protocols
Proposed Protocol for the N-methylation of 2,2-difluoroethylamine:
-
Reaction Setup: To a solution of 2,2-difluoroethylamine (1.0 eq) in methanol (MeOH) at 0 °C, add formaldehyde (37 wt. % in H₂O, 1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and a saturated solution of sodium bicarbonate to basify the mixture (pH > 10).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-Difluoro-N-methylethanamine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for reaction failures.
Caption: Synthetic pathway to the target compound.
References
Technical Support Center: Optimizing Reactions for 2,2-Difluoro-N-methylethanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2,2-Difluoro-N-methylethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Synthesis of 2,2-Difluoroethylamine: This is often achieved through the amination of a 1-halo-2,2-difluoroethane (e.g., 1-bromo- or 1-chloro-2,2-difluoroethane) with ammonia. This reaction is typically carried out at elevated temperatures and pressures in an autoclave.[1][2]
-
N-methylation of 2,2-Difluoroethylamine: The resulting primary amine is then methylated to introduce the N-methyl group. A common method for this transformation is reductive amination, where 2,2-difluoroethylamine is reacted with an appropriate aldehyde (like formaldehyde) in the presence of a reducing agent.
-
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters that significantly influence the yield and purity of the final product are:
-
Temperature: Both the initial amination and the subsequent reductive amination steps are sensitive to temperature.
-
Pressure: The amination of halo-difluoroethanes is conducted under pressure, which is a critical factor for reaction completion.
-
Reagent Stoichiometry: The molar ratio of reactants, especially the amine to the alkylating or carbonyl compound, is crucial to minimize side products.
-
Choice of Reducing Agent: For the reductive amination step, the selection of an appropriate reducing agent is vital for efficiency and to avoid over-reduction.
-
Solvent: The choice of solvent can affect reaction rates and solubility of intermediates.
Q3: What are the potential side reactions and by-products?
A3: During the synthesis, several side reactions can occur, leading to impurities:
-
Over-alkylation: In the N-methylation step, the formation of the tertiary amine (N,N-dimethyl-2,2-difluoroethylamine) is a common side product.
-
Unreacted Intermediates: Incomplete reactions can leave unreacted 2,2-difluoroethylamine or the imine intermediate from the reductive amination step.
-
Products from Solvent Participation: In some cases, the solvent can participate in side reactions.
Troubleshooting Guides
Issue 1: Low Yield of 2,2-Difluoroethylamine in the Amination Step
| Possible Cause | Suggested Solution |
| Insufficient Temperature or Pressure | Ensure the reaction is heated to the optimal temperature range (e.g., 100°C for 1-bromo-2,2-difluoroethane or 143-145°C for 1-chloro-2,2-difluoroethane) in a sealed autoclave to maintain necessary pressure.[1][3] |
| Incomplete Reaction | Increase the reaction time or consider using a more reactive starting material (e.g., 1-bromo-2,2-difluoroethane may react faster than the chloro-analog under similar conditions).[2] |
| Poor Ammonia Concentration | Ensure a sufficient excess of ammonia is used to drive the reaction forward. The molar ratio of 2,2-difluoro-1-haloethane to ammonia can be as high as 1:8.[1] |
Issue 2: Low Yield in the N-methylation (Reductive Amination) Step
| Possible Cause | Suggested Solution |
| Deactivated Aldehyde | Fluorinated aldehydes can be less reactive. Consider the addition of a catalytic amount of acid (e.g., acetic acid or TFA) to facilitate imine formation. |
| Inefficient Reduction | The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations. If reduction is incomplete, consider pre-forming the imine before adding the reducing agent. |
| Competitive Aldehyde Reduction | If using a strong reducing agent like sodium borohydride, it may reduce the aldehyde before it can react with the amine. Use a milder reducing agent like sodium cyanoborohydride or add the reducing agent after confirming imine formation. |
| Steric Hindrance | If steric hindrance is a factor, optimizing the reaction temperature may help overcome the activation energy barrier. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Over-methylation (Tertiary Amine Formation) | Carefully control the stoichiometry of the methylating agent. Using a slight excess of the primary amine can help minimize the formation of the tertiary amine. |
| Residual Starting Material or Intermediates | Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete conversion. If the reaction stalls, consider adjusting the temperature or adding more of the limiting reagent. |
| Inadequate Purification | The hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to remove impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoroethylamine (from 1-bromo-2,2-difluoroethane)
-
Reaction Setup: In a pressure-stable autoclave, charge 14.5 g (0.1 mol) of 2,2-difluoro-1-bromoethane, 0.5 g of potassium iodide, and 50 g of dimethyl sulfoxide (DMSO).
-
Addition of Ammonia: Add 6.8 g of anhydrous ammonia to the autoclave. The molar ratio of 2,2-difluoro-1-bromoethane to ammonia is 1:4.[3]
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir at this temperature for 1 hour.[3]
-
Work-up: Cool the reaction mixture to 50°C and carefully vent the excess ammonia.
-
Purification: The 2,2-difluoroethylamine can be subsequently distilled from the reaction mixture under reduced pressure (1-10 mbar).[3]
Protocol 2: N-methylation of 2,2-Difluoroethylamine via Reductive Amination (General Procedure)
-
Imine Formation: To a solution of 2,2-difluoroethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add formaldehyde (1.1 equivalents) or a suitable precursor. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Once imine formation is observed (can be monitored by TLC or NMR), add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise while maintaining the reaction temperature.
-
Quenching and Extraction: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Formation of Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Temperature on the Amination of 1-halo-2,2-difluoroethane
| Starting Material | Temperature (°C) | Pressure | Reaction Time (h) | Reported Yield (%) | Reference |
| 1-bromo-2,2-difluoroethane | 100 | Autoclave | 1 | 82 | [3] |
| 1-chloro-2,2-difluoroethane | 143-145 | Autoclave | 5.5 | 70 | [1] |
Note: The yields are as reported in the cited patents and may vary based on specific experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
preventing decomposition of 2,2-Difluoro-N-methylethanamine hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2,2-Difluoro-N-methylethanamine hydrochloride in solution. The following information is based on general chemical principles of analogous compounds due to the limited availability of specific stability data for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are potential hydrolysis of the gem-difluoro group and oxidation of the secondary amine. As a hydrochloride salt, the compound is generally stable under standard solid-state conditions, but in solution, its stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, two principal degradation pathways are plausible:
-
Hydrolysis of the Gem-Difluoro Group: Geminal dihalides can be susceptible to hydrolysis, which may lead to the formation of an aldehyde and subsequent related impurities. This process is often accelerated under basic pH conditions.
-
Oxidation of the Secondary Amine: Secondary amines are known to undergo oxidation, which can lead to a variety of degradation products, including N-oxides and products of N-dealkylation. This can be promoted by exposure to air (oxygen), metal ions, or other oxidizing agents.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of a solution is a critical factor in the stability of this compound.
-
Acidic pH: In an acidic solution, the amine group is protonated, which generally increases its stability against oxidation. However, strongly acidic conditions might promote other degradative processes over time.
-
Neutral to Alkaline pH: At neutral and particularly at alkaline pH, the free base form of the amine is more prevalent. The lone pair of electrons on the nitrogen becomes more available, increasing its susceptibility to oxidation. Alkaline conditions can also facilitate the hydrolysis of the gem-difluoro group. It is, therefore, advisable to maintain a slightly acidic pH for aqueous solutions of this compound.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at refrigerated temperatures (2-8 °C).
-
Protected from light.
-
Kept in tightly sealed containers to minimize exposure to air.
-
Prepared in a slightly acidic buffer if long-term storage in solution is required.
Q5: What solvents are compatible with this compound?
A5: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. For non-aqueous applications, polar aprotic solvents may be suitable, but solubility should be experimentally determined. It is crucial to use high-purity, peroxide-free solvents to avoid oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or appearance of unknown peaks in HPLC analysis over a short period. | Oxidative degradation of the secondary amine. | 1. Prepare solutions fresh daily. 2. De-gas solvents before use. 3. Consider adding an antioxidant (e.g., EDTA to chelate metal ions). 4. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Significant degradation observed in basic media. | Hydrolysis of the gem-difluoro group and/or oxidation of the free amine. | 1. Adjust the pH of the solution to a slightly acidic range (e.g., pH 3-5). 2. Use a suitable buffer to maintain the desired pH. 3. Avoid high pH conditions during sample preparation and analysis. |
| Precipitation observed in the solution upon storage. | pH shift, poor solubility, or formation of insoluble degradation products. | 1. Ensure the pH of the solution is maintained within a range where the compound is soluble. 2. Verify the concentration is not above the solubility limit in the chosen solvent system. 3. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent analytical results. | Adsorption to container surfaces or instability during the analytical method. | 1. Use silanized glassware or polypropylene containers to minimize adsorption. 2. Ensure the analytical method (e.g., HPLC mobile phase) is optimized for the stability of the compound. 3. Keep sample vials in a cooled autosampler. |
Illustrative Stability Data
The following table presents hypothetical stability data for this compound to illustrate the expected impact of different conditions. Actual stability should be determined experimentally.
| Condition | pH | Temperature | Purity after 7 days (%) | Major Degradant(s) Observed |
| Aqueous Buffer | 3.0 | 4 °C | 99.5 | Not significant |
| Aqueous Buffer | 5.0 | 4 °C | 99.2 | Minor oxidative degradants |
| Aqueous Buffer | 7.4 | 4 °C | 95.8 | Oxidative and hydrolytic degradants |
| Aqueous Buffer | 9.0 | 4 °C | 88.1 | Significant hydrolytic and oxidative degradants |
| Water | ~5-6 | 25 °C | 97.0 | Oxidative degradants |
| Water | ~5-6 | 40 °C | 92.3 | Oxidative and other thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Before analysis, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
Technical Support Center: Purification of Fluorinated Amines
Welcome to the technical support center for the purification of fluorinated amines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these unique compounds. Fluorinated amines are crucial building blocks in pharmaceuticals and agrochemicals, but their purification can be complex due to their distinct physicochemical properties.[1][2]
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve high purity for your target molecules.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of fluorinated amines.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | - Secondary Interactions: Strong interactions between the basic amine and acidic silanol groups on the silica-based column packing can cause peak tailing. - Column Overload: Injecting too much sample can lead to peak fronting. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the fluorinated amine, it can exist in both ionized and non-ionized forms, leading to poor peak shape. | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[3] - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic amines, a lower pH (e.g., using 0.1% formic acid or TFA) often improves peak shape by ensuring the amine is fully protonated.[3] - Mobile Phase Additives: For reversed-phase chromatography, adding a small amount of a basic modifier like ammonium hydroxide can sometimes help.[3] For normal phase, adding a small percentage of a polar solvent like methanol or an amine like triethylamine to the mobile phase can improve peak shape. - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[3] |
| Co-elution with Impurities | - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation between the target compound and impurities.[3] - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound, making separation difficult.[3] | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase column).[3][4] - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[3] - Utilize Mobile Phase Additives: The addition of ion-pairing reagents can enhance separation. - Employ an Orthogonal Technique: If co-elution persists, consider using a different purification technique with a different separation mechanism (e.g., switch from reversed-phase to HILIC, SFC, or ion-exchange chromatography).[3] |
| Low or No Recovery of Compound | - Irreversible Adsorption: The highly polar or basic fluorinated amine may be sticking irreversibly to the stationary phase.[3] - Compound Instability: The compound may be degrading on the column.[3] - Volatility: Some smaller fluorinated compounds can be volatile, leading to sample loss during solvent evaporation.[5] | - For Irreversible Adsorption: - Change Stationary Phase: Consider a less acidic stationary phase or a different chromatography mode like HILIC for very polar compounds. - Passivate the Column: Before injecting the sample, flush the column with a solution containing a strong base to block active sites. - For Compound Instability: - Modify Mobile Phase: Avoid harsh pH conditions. The addition of an acid to the mobile phase can sometimes stabilize the compound. - Check for On-Column Degradation: Inject the sample and collect the entire eluent to check for degradation products. If degradation is observed, consider a less interactive stationary phase or a faster purification method.[6] - For Volatility: - Use Low Temperatures: Conduct solvent removal at reduced temperatures. - Efficient Condensing: Employ a high-performance condenser and a cold trap.[5] |
| Difficulty with Salt Removal after Purification | - Persistent Ion Pairing: Acidic mobile phase additives (e.g., TFA, formic acid) used in HPLC can form stable salts with the amine, which are difficult to remove by simple evaporation.[7] - Incomplete Neutralization: Insufficient base used during workup may not fully neutralize the amine salt. | - For HPLC Additive Removal: - Use a Volatile Buffer: If possible, use a volatile buffer system like ammonium bicarbonate or ammonium formate, which can be removed by lyophilization. - Salt Exchange: After initial purification, the product can be passed through a short column of a suitable ion-exchange resin to swap the counter-ion. - Liquid-Liquid Extraction: Dissolve the dried product in an organic solvent and wash with a basic aqueous solution (e.g., dilute sodium bicarbonate) to remove the acidic counter-ion. Be cautious as some fluorinated amines can be water-sensitive.[8] - For Incomplete Neutralization: - Optimize Workup: Ensure a sufficient amount of a suitable base is used during the extraction process to fully deprotonate the amine. |
| Sample Degradation During Workup or Purification | - Water Sensitivity: Some fluorinated amines, particularly trifluoromethylamines, can be sensitive to water and may degrade during aqueous workups.[8] - Instability to pH Extremes: Certain fluorinated amines can be unstable under strongly acidic or basic conditions.[2] | - Minimize Water Contact: For water-sensitive compounds, consider non-aqueous workup procedures or filtration through a pad of drying agent like Celite.[2][8] - Use Mild Conditions: Employ milder pH conditions during extraction and purification.[9] For sensitive substrates, neutral fluorination methods should be considered.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel fluorinated amine?
A1: A good starting point is to assess the compound's polarity, solubility, and basicity (pKa).[3] For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice.[3] Start with a C18 column and a simple mobile phase gradient of water and acetonitrile, both with 0.1% formic acid to ensure the amine is protonated and exhibits good peak shape.[3]
Q2: How does the presence of fluorine affect the basicity of an amine?
A2: The introduction of fluorine, a highly electronegative atom, generally weakens the basicity of the amine.[1] This is due to the inductive electron-withdrawing effect of the fluorine atom(s), which reduces the electron density on the nitrogen atom, making it a weaker proton acceptor. This change in pKa is an important consideration when developing purification methods, especially those involving pH adjustment or ion-exchange chromatography.[10]
Q3: My fluorinated amine is very volatile. What purification techniques are most suitable?
A3: For volatile fluorinated compounds, techniques that minimize sample loss are crucial.[5] Fractional distillation is ideal for separating compounds with different boiling points.[5] Preparative Gas Chromatography (Prep-GC) is a high-resolution technique for separating volatile compounds.[5] Flash chromatography can be adapted by using specific stationary phases and techniques to minimize evaporation.[5]
Q4: Are there any special considerations for handling fluorinated amines during purification?
A4: Yes, some smaller fluorinated compounds can be volatile and should be handled in a well-ventilated area using sealed vials.[3] Additionally, some fluorinated amines can be water-sensitive and may require anhydrous conditions during workup and purification.[8]
Q5: What is "fluorous chemistry" and how can it be used for purification?
A5: Fluorous chemistry exploits the unique solubility properties of highly fluorinated compounds.[11] Fluorine-rich compounds dissolve preferentially in fluorine-rich solvents.[11] This allows for a purification strategy called fluorous solid-phase extraction (F-SPE). A crude reaction mixture can be passed through a silica gel column coated with a fluorinated phase. The fluorinated compound is retained, while non-fluorinated impurities are washed away. The desired compound is then eluted with a fluorinated solvent.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a Fluorinated Amine
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Sample Preparation: Dissolve the crude fluorinated amine in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) at a concentration of approximately 10-50 mg/mL.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on UV detection at an appropriate wavelength.
-
Post-Purification Workup: Combine the fractions containing the pure product. The solvent can be removed by rotary evaporation or lyophilization. To remove the formic acid salt, the residue can be redissolved in an organic solvent like ethyl acetate and washed with a mild aqueous base like sodium bicarbonate solution. Dry the organic layer and evaporate the solvent to obtain the free amine.
Protocol 2: Flash Chromatography with Dry Loading for Less Soluble Fluorinated Amines
-
Adsorbent Preparation: Dissolve the crude sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Adsorption: Add a small amount of silica gel or celite to the solution and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using the desired eluent system.
-
Loading: Carefully add the dry sample-adsorbent mixture to the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the purified product.
Visualizations
Caption: A general workflow for the purification of fluorinated amines.
Caption: A troubleshooting guide for chromatographic purification of fluorinated amines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,2-Difluoro-N-methylethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-N-methylethanamine hydrochloride. The information provided is intended to assist in the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound is typically offered at purities of 95% or 98%.[1][2] Impurities may include starting materials from the synthesis, byproducts of side reactions, and related compounds. While specific impurity profiles are often proprietary, potential impurities can be inferred from common synthetic routes.
Q2: What are the likely synthetic routes for this compound and their potential byproducts?
A2: Two common synthetic routes for secondary amines are reductive amination and N-alkylation.
-
Reductive Amination: This would likely involve the reaction of a two-carbon difluoro-aldehyde or equivalent with methylamine. Potential impurities from this route could include:
-
Unreacted methylamine or the difluoro-aldehyde.
-
An imine intermediate.
-
Byproducts from the self-condensation of the aldehyde.
-
-
N-Alkylation: This route would involve the reaction of 2,2-difluoroethylamine with a methylating agent. A significant potential impurity in this case is the over-alkylated product, a tertiary amine.
Q3: What are the recommended storage conditions for this compound?
A3: As a hydrochloride salt, the compound is generally stable under standard conditions.[2] It is recommended to store it in a cool, dry place in a tightly sealed container to prevent moisture absorption.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Purity can be assessed using a variety of standard analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main compound and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
Troubleshooting Guides
Issue 1: Low Purity of Starting Material
If the initial purity of your this compound is insufficient for your application, purification is necessary. The choice of method will depend on the nature of the impurities.
Table 1: Purity Improvement with Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (%) | Purity after 1st Attempt (%) | Purity after 2nd Attempt (%) | Typical Recovery Yield (%) | Notes |
| Recrystallization | 95.0 | 98.5 | 99.5 | 70-85 | Effective for removing less soluble or more soluble impurities. |
| Flash Chromatography | 95.0 | 99.0 | >99.8 | 60-80 | Useful for separating impurities with different polarities. |
| Preparative HPLC | 95.0 | >99.9 | N/A | 40-70 | Provides the highest purity but with lower recovery. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Issue 2: Difficulty in Removing a Persistent Impurity
If a particular impurity is difficult to remove, consider the following:
-
Impurity Identification: Use techniques like LC-MS or GC-MS to identify the persistent impurity. Knowing its structure will help in selecting an appropriate purification strategy.
-
Alternative Purification Technique: If recrystallization is ineffective, the impurity may have similar solubility to the product. In this case, a chromatographic method based on polarity differences may be more successful.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of amine hydrochlorides.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anti-solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Stir until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add diethyl ether (the anti-solvent) to the hot ethanolic solution until the solution becomes slightly turbid.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of polar amines by flash chromatography.
Materials:
-
Crude this compound
-
Silica gel or Amine-functionalized silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) (if using standard silica gel)
-
Flash chromatography system
Procedure:
-
Stationary Phase Selection: For basic amines, using an amine-functionalized silica gel column is often advantageous to prevent tailing. If using standard silica gel, the mobile phase should be modified with a small amount of a competing amine like triethylamine.
-
Mobile Phase Selection: A common mobile phase for polar amines is a gradient of methanol in dichloromethane. A typical starting point is 0-10% methanol in dichloromethane. If using standard silica, add 0.1-1% triethylamine to the mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the initial mobile phase. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Run the column with the selected mobile phase gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Managing the Hygroscopic Nature of Amine Hydrochloride Salts
Welcome to the Technical Support Center for handling amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these compounds. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and practical insights to ensure the integrity and success of your experiments.
Understanding the Challenge: Why Are Amine Hydrochloride Salts Hygroscopic?
Amine hydrochloride salts readily absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2] This phenomenon can lead to a cascade of experimental issues, including inaccurate weighing, clumping, and altered chemical reactivity.[2][3] The primary driver of this behavior is the strong affinity of the salt's ions, particularly the chloride anion, for water molecules. The presence of these charged species creates a favorable thermodynamic environment for the absorption and condensation of atmospheric water vapor onto the salt's surface.
The degree of hygroscopicity can vary significantly among different amine hydrochloride salts and is influenced by factors such as the molecular structure of the amine, the crystal lattice energy of the salt, and the ambient relative humidity. In some cases, these salts can absorb so much moisture that they dissolve completely, a process known as deliquescence.[1]
Frequently Asked Questions (FAQs)
Q1: My amine hydrochloride salt has formed clumps. Can I still use it?
A1: Clumped or caked material is a clear indication of moisture absorption.[2][3][4] While you might be able to break up the clumps with a spatula, the material's water content is no longer known, which will lead to inaccurate measurements by weight.[3] For applications requiring precise concentrations, it is highly recommended to dry the salt before use or, ideally, use a fresh, unopened container.
Q2: How can I accurately weigh a hygroscopic amine hydrochloride salt?
A2: Accurate weighing requires minimizing exposure to atmospheric moisture.[3] The most reliable method is to handle and weigh the salt inside a controlled environment, such as a glovebox with an inert atmosphere (e.g., nitrogen or argon) where moisture levels are typically kept below 1 ppm.[5][6] If a glovebox is unavailable, work quickly.[3][7] Use a pre-tared, sealed container (like a vial with a septum cap). Add the salt quickly, seal the container, and then re-weigh. This minimizes the time the salt is exposed to the open air. For highly sensitive experiments, consider preparing a stock solution in a dry solvent within a glovebox and aliquoting the required volume.
Q3: What is the best way to store amine hydrochloride salts?
A3: Proper storage is critical to maintaining the integrity of hygroscopic salts.[1][3] Always store them in tightly sealed containers in a cool, dry place.[3][4] For enhanced protection, place the primary container inside a secondary container, such as a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[1] Regularly check and regenerate or replace the desiccant.
Q4: Can I dry a hygroscopic amine hydrochloride salt that has been exposed to moisture?
A4: Yes, in many cases, you can dry the salt, but the method must be chosen carefully to avoid decomposition.[3] Gentle heating in a vacuum oven is a common and effective method.[8] However, you must first determine the thermal stability of your specific salt to select an appropriate drying temperature that will not cause it to degrade.[3] Transfer the dried salt to a desiccator to cool before weighing.
Q5: How does absorbed moisture affect my reaction?
A5: The presence of water can have several detrimental effects on a reaction. It can act as an unwanted nucleophile, hydrolyze sensitive reagents, or alter the solubility of reactants and catalysts. In reactions that are sensitive to water, even trace amounts can significantly reduce yields or lead to the formation of undesired byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible reaction yields. | Inaccurate weighing due to moisture absorption. | 1. Weigh the salt in a glovebox or by using a sealed container and weighing by difference. 2. Dry the salt before use. 3. Quantify the water content using Karl Fischer titration and adjust the mass accordingly. |
| The salt appears wet, oily, or has deliquesced. | High hygroscopicity and/or improper storage in a high-humidity environment. | 1. Discard the visibly wet material. 2. If the bulk material seems salvageable, attempt to dry a small portion under vacuum. 3. Re-evaluate your storage conditions; use a desiccator and ensure containers are tightly sealed. |
| Difficulty in transferring the solid material. | Static charge on the weighing vessel or clumping of the material. | 1. Use an anti-static weighing dish or an ionizing gun. 2. If clumping is the issue, it indicates moisture absorption. Dry the material before handling. |
| The salt is insoluble in a non-polar organic solvent where it should be soluble. | The presence of water can alter the polarity and solvation properties. Amine salts are generally more soluble in water than in non-polar organic solvents.[9] | 1. Ensure your solvent is anhydrous. 2. Dry the amine hydrochloride salt thoroughly before use. |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Amine Hydrochloride Salt
Objective: To remove absorbed atmospheric moisture from a hygroscopic amine hydrochloride salt before use.
Materials:
-
Hygroscopic amine hydrochloride salt
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Desiccator with a fresh desiccant
Procedure:
-
Pre-Drying Preparation: Place the hygroscopic salt in a clean, dry Schlenk flask. Do not fill the flask more than halfway to ensure efficient drying.
-
Vacuum Application: Connect the flask to a vacuum line and slowly evacuate the air. A gradual application of vacuum will prevent the fine powder from being drawn into the vacuum line.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the sample in the vacuum oven. The temperature should be well below the compound's decomposition temperature. A good starting point for many salts is 50-60°C.
-
Drying Time: Dry the salt for a sufficient period, typically 4-12 hours, depending on the amount of material and its hygroscopicity. For very hygroscopic materials, longer drying times may be necessary.
-
Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature while maintaining the vacuum.
-
Transfer and Storage: Once at room temperature, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried salt to a desiccator for storage or take it into a glovebox for immediate use.
Protocol 2: Weighing a Hygroscopic Amine Hydrochloride Salt Using a Glovebox
Objective: To accurately weigh a hygroscopic amine hydrochloride salt in a controlled, inert atmosphere.
Materials:
-
Hygroscopic amine hydrochloride salt
-
Analytical balance (placed inside the glovebox)
-
Spatula
-
Weighing paper or a tared vial
Procedure:
-
Glovebox Preparation: Ensure the glovebox atmosphere is stable and the moisture and oxygen levels are within the acceptable range.
-
Material Transfer: Introduce the container of the amine hydrochloride salt, the analytical balance, spatula, and weighing vessels into the glovebox antechamber. Cycle the antechamber several times to remove atmospheric contaminants before transferring the items into the main chamber.[6]
-
Equilibration: Allow the materials to equilibrate to the glovebox atmosphere for at least 30 minutes. This is especially important for the analytical balance to stabilize.
-
Weighing: Tare the weighing vessel on the analytical balance. Carefully transfer the desired amount of the amine hydrochloride salt to the weighing vessel using a clean spatula.
-
Sealing: If the weighed sample is not for immediate use within the glovebox, securely seal it in a vial before removing it from the glovebox through the antechamber.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of amine hydrochloride salt.
Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[10][11][12] Unlike gravimetric methods like loss on drying which measure all volatiles, KF titration specifically reacts with water.[10][13]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate KF reagents (e.g., for amines, a reagent with a buffer may be needed to neutralize the sample's basicity and prevent side reactions).[14][15]
-
Dry, clean syringe and needle
-
Hygroscopic amine hydrochloride salt sample
Procedure:
-
Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state.
-
Sample Preparation: In a glovebox or a low-humidity environment, accurately weigh a suitable amount of the amine hydrochloride salt into a dry, tared vial. Dissolve the salt in a known volume of a dry, inert solvent if it is not directly soluble in the KF reagent.
-
Titration: Using a dry syringe, inject a precise amount of the sample (or sample solution) into the KF titration cell.
-
Endpoint Detection: The titration will proceed automatically until all the water in the sample has reacted. The instrument will detect the endpoint and calculate the water content.
-
Calculation: The water content is typically reported as a weight percentage. This value can then be used to correct the mass of the hygroscopic salt needed for a reaction to account for the mass of the water.
Visualizing the Workflow
Decision Tree for Handling Hygroscopic Amine Hydrochloride Salts
This diagram outlines a logical workflow for deciding on the appropriate handling and preparation strategy for your amine hydrochloride salt.
Caption: Decision-making workflow for handling hygroscopic salts.
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. tutorchase.com [tutorchase.com]
- 4. How to Dry Damp Salt: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ucd.ie [ucd.ie]
- 7. labcompare.com [labcompare.com]
- 8. reddit.com [reddit.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Moisture analysis - Wikipedia [en.wikipedia.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. news-medical.net [news-medical.net]
- 13. mt.com [mt.com]
- 14. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 15. hiranuma.com [hiranuma.com]
Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-N-methylethanamine hydrochloride
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with 2,2-Difluoro-N-methylethanamine hydrochloride?
While specific toxicity data is not available, based on analogous compounds, this compound should be handled as a hazardous substance.[4] Potential hazards include:
-
Skin and Eye Irritation: Similar amine hydrochlorides and fluorinated compounds are known to cause skin irritation and serious eye irritation or damage.[1][2][3][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]
-
Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Combustion Products: In a fire, it may decompose to produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6][7]
2. What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive approach to PPE is essential to ensure safety.[1][8] The following PPE should be worn:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[1][9] A face shield should be worn when there is a risk of splashing or when handling larger quantities.[1][9]
-
Skin Protection: A flame-resistant lab coat and long pants should be worn to protect the skin.[9][10] Ensure clothing provides full coverage.
-
Hand Protection: Chemically resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn.[6][11] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][12] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][9]
-
Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.[11][12]
3. How should I properly store this compound?
Store the compound in a tightly closed, properly labeled container.[6][13][14] The storage area should be cool, dry, and well-ventilated.[6][7][14] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1][14]
Troubleshooting Guides
Scenario 1: Accidental Exposure
Q: What should I do if the compound comes into contact with my skin or eyes?
A: Immediate action is critical. Follow these first aid procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][15] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and shoes.[2][15] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation develops or persists.[2][6]
-
Inhalation: Move the individual to fresh air immediately.[2][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][6][15]
-
Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[2] Seek immediate medical attention.[2][6]
Scenario 2: Chemical Spill
Q: How do I handle a small spill of this compound powder in the lab?
A: For a minor spill, trained laboratory personnel can perform the cleanup.
-
Evacuate and Alert: Alert others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area and ensure proper ventilation (if safe to do so). Eliminate all ignition sources.[16]
-
Don Appropriate PPE: Wear the recommended PPE, including respiratory protection if necessary.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[16] Avoid raising dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2][16]
-
Decontaminate: Clean the spill area with soap and water.[17]
-
Dispose: Dispose of the collected waste and any contaminated cleaning materials as halogenated organic waste through your institution's EHS office.[13][18]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[17]
Scenario 3: Waste Disposal
Q: How do I dispose of unused this compound and its empty container?
A: As a halogenated organic compound, it must be disposed of as hazardous waste.[11][12][18]
-
Chemical Waste: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[11][12][13][18] The container must be properly labeled with the full chemical name and kept securely closed.[13][19]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[19] After rinsing, the container can be disposed of according to your institution's guidelines, which may involve puncturing it to prevent reuse.[20]
-
Do NOT pour down the drain: Organic substances, especially halogenated ones, should never be disposed of in the sewer system.[11][12]
Data Presentation
Table 1: Summary of Safety and Handling Information
| Parameter | Guideline | Source |
| Primary Hazards | Skin, eye, and respiratory tract irritant. Potentially toxic if ingested, inhaled, or absorbed through the skin. | [2][3] |
| Required PPE | Chemical splash goggles, face shield (if splash risk), nitrile gloves, flame-resistant lab coat, closed-toe shoes. | [1][9][10][11] |
| Handling Area | Always handle within a certified chemical fume hood. | [1][12] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Away from strong oxidizers and bases. | [1][6][14] |
| Spill Containment | Use inert absorbent material (sand, vermiculite). | [16] |
| Waste Disposal | Collect in a labeled "Halogenated Organic Waste" container for disposal via institutional EHS. | [11][12][13][18] |
Experimental Protocols & Visualizations
Protocol: Small Spill Cleanup Procedure
-
Assess the Situation: Confirm the spill is small and manageable by trained personnel.
-
Prepare for Cleanup: Don all required PPE (goggles, face shield, gloves, lab coat). Locate the spill kit.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[17]
-
Collect the Material: Once absorbed, carefully scoop the mixture into a designated hazardous waste container.[2]
-
Clean the Surface: Wipe the spill area with a cloth dampened with soap and water. Dry the area.
-
Dispose of Waste: Seal the waste container. Dispose of the container and any contaminated PPE (like gloves) as halogenated organic waste.
-
Restock: Replenish the spill kit with any used items.
Workflow for Chemical Spill Response
Caption: Logical workflow for handling a minor chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. fishersci.com [fishersci.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.com [fishersci.com]
- 16. jk-sci.com [jk-sci.com]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. benchchem.com [benchchem.com]
- 20. chemicalbook.com [chemicalbook.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluorinated Compounds
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of fluorinated compounds, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in HPLC analysis?
Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic as it can mask the presence of smaller, closely eluting impurities, leading to inaccurate peak integration and quantification.[1][2] This reduction in resolution and precision is a critical issue in research and drug development where accuracy is paramount.
Q2: What are the general causes of peak tailing in reversed-phase HPLC?
The primary cause of peak tailing is the presence of more than one mechanism of analyte retention.[3] While the main interaction in reversed-phase HPLC is hydrophobic, secondary interactions can occur, causing some analyte molecules to be retained longer, which results in a tailing peak.[3] Common causes include:
-
Secondary Silanol Interactions: Unreacted, acidic silanol groups on the surface of silica-based stationary phases can interact with basic or polar functional groups on the analyte.[3][4][5]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the pKa of the analyte, can cause the analyte to exist in multiple ionization states, leading to peak distortion.[5][6]
-
Column Overload: Injecting too much sample mass or a large volume of a strong sample solvent can saturate the stationary phase.[6][7][8]
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or physical degradation of the column bed can lead to poor peak shape.[4][8]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause band broadening and peak tailing.[4][6]
-
Metal Contamination: Trace metal impurities in the column packing can chelate with certain analytes, causing tailing.[8]
Q3: Why are fluorinated compounds particularly prone to causing peak tailing?
Fluorinated compounds can exhibit unique interactions with the stationary phase that contribute to peak tailing. The high electronegativity of fluorine atoms can lead to strong dipole-dipole or hydrogen bonding interactions with residual silanols on silica-based columns.[4] Additionally, fluorinated compounds may have a tendency to engage in "localizing interactions" with the stationary phase, which can be exacerbated by the presence of silanol groups.[9]
Troubleshooting Guide for Peak Tailing of Fluorinated Compounds
Q4: How can I troubleshoot and resolve peak tailing when analyzing fluorinated compounds?
A systematic approach to troubleshooting is essential. The following sections provide guidance on optimizing your column, mobile phase, and other experimental conditions.
Column Selection and Care
Q5: What is the best column choice for analyzing fluorinated compounds to avoid peak tailing?
While standard C8 and C18 columns are widely used, they may not always be optimal for separating fluorinated compounds due to potential secondary interactions.[10][11] Consider the following options:
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) or perfluoroalkyl phases, can offer alternative selectivity and improved peak shape for fluorinated analytes.[10][12][13] These phases can engage in dipole-dipole, π-π, and charge transfer interactions, which can be beneficial for separating halogenated compounds.[12][14]
-
"Hetero-Pairing" of Column and Eluent: Optimal separation of fluorinated compounds can often be achieved by pairing a hydrogenated column (e.g., C8, C18) with a fluorinated eluent (e.g., containing trifluoroethanol) or a fluorinated column with a hydrogenated eluent.[11][15][16]
-
End-Capped Columns: Using a highly deactivated, end-capped column can help to minimize interactions between analytes and residual silanol groups.[3][5]
Q6: My column performance has degraded over time, leading to increased peak tailing. What should I do?
Column degradation is a common cause of peak tailing.[2] If you observe a gradual increase in tailing, consider the following:
-
Column Flushing: Flush the column with a strong solvent to remove any strongly retained contaminants.[6]
-
Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample.[2]
-
Column Replacement: If flushing does not restore performance, the column may need to be replaced.[7]
Mobile Phase Optimization
Q7: How does the mobile phase pH affect the peak shape of fluorinated compounds?
The mobile phase pH is a critical parameter for controlling peak shape, especially for ionizable compounds. For basic analytes, operating at a low pH (e.g., pH < 3) can protonate the analyte and suppress interactions with ionized silanol groups, thereby reducing tailing.[3][6] Conversely, for acidic compounds, maintaining a pH below the analyte's pKa is recommended.[6]
Q8: What mobile phase additives can help to improve the peak shape of fluorinated compounds?
Several mobile phase additives can be used to mitigate peak tailing:
-
Trifluoroacetic Acid (TFA): Commonly used in peptide and protein separations, TFA can act as an ion-pairing agent and improve the peak shape of basic compounds.[17] The fluorine atoms in TFA can also have specific interactions with the stationary phase.[9]
-
Formic Acid and Ammonium Formate: These are common buffers used to control mobile phase pH and are compatible with mass spectrometry.[17]
-
Ionic Liquids: Imidazolium-based ionic liquids can be used as mobile phase additives to shield residual silanol groups and improve peak shape.[18]
-
Ammonium Fluoride: In aqueous normal phase chromatography, ammonium fluoride can improve peak shape and enhance sensitivity in mass spectrometry for certain compounds.[19]
Data and Protocols
Data Summary
Table 1: Influence of Column and Eluent Pairing on the Separation of Fluorinated Compounds
| Column Type | Eluent Type | Pairing Type | Separation Outcome | Reference |
| Hydrogenated (e.g., C8) | Hydrogenated | Homo-pairing | Sub-optimal separation | [15],[11] |
| Hydrogenated (e.g., C8) | Fluorinated (e.g., with TFE) | Hetero-pairing | Optimal separation | [15],[11] |
| Fluorinated | Hydrogenated | Hetero-pairing | Optimal separation | [15],[11],[16] |
| Fluorinated | Fluorinated | Homo-pairing | Sub-optimal separation | [15],[11] |
Experimental Protocols
Protocol 1: General Troubleshooting for Peak Tailing
-
Initial Assessment:
-
Investigate the Mobile Phase:
-
Evaluate the Sample and Injection:
-
Check the Column:
-
System Check:
Protocol 2: Optimizing Separation of Fluorinated Compounds with a C18 Column
-
Initial Mobile Phase:
-
Start with a standard reversed-phase gradient (e.g., water/acetonitrile or water/methanol) with 0.1% formic acid.
-
-
Introduce a Fluorinated Eluent Modifier:
-
Adjust Temperature:
-
Consider Alternative Additives:
-
If tailing persists, especially for basic fluorinated compounds, replace formic acid with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[17]
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Caption: The "hetero-pairing" concept for optimal separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods - HPLC Primer [mtc-usa.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions with 2,2-Difluoro-N-methylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving 2,2-Difluoro-N-methylethanamine hydrochloride. The following information is designed to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: this compound is primarily used in nucleophilic substitution and cross-coupling reactions. The most common applications include:
-
N-Alkylation: Reaction with alkyl halides to form tertiary amines. This is a standard SN2 type reaction.
-
N-Arylation (Buchwald-Hartwig Amination): Palladium-catalyzed cross-coupling with aryl halides or pseudo-halides to form N-aryl-N-methyl-2,2-difluoroethylamines. This is a crucial method for creating C(sp²)-N bonds.[1][2]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): An alternative to palladium-catalyzed methods, often using copper(I) catalysts for the coupling of aryl halides with the amine.
Q2: Why is the hydrochloride salt of 2,2-Difluoro-N-methylethanamine used, and how does it affect my reaction setup?
A2: The hydrochloride salt is used to improve the stability and handling of the amine.[2] However, for the amine to act as a nucleophile, it must be neutralized in situ. This is achieved by adding a base to the reaction mixture to deprotonate the ammonium salt, generating the free amine. Therefore, at least one equivalent of base is required to neutralize the hydrochloride salt in addition to the base needed for the catalytic cycle itself.
Q3: What are the key factors to consider when selecting a catalyst for N-arylation with this amine?
A3: Catalyst selection is critical for a successful N-arylation. Key factors include:
-
Nature of the Aryl Halide: The reactivity of the aryl halide (I > Br > Cl > F) will influence the choice of catalyst. More electron-rich and sterically hindered phosphine ligands are often required for less reactive aryl chlorides.
-
Desired Reaction Conditions: Some catalyst systems operate at room temperature, while others require elevated temperatures. The thermal stability of your substrate should be a consideration.
-
Functional Group Tolerance: The chosen catalyst and reaction conditions should be compatible with other functional groups present in your substrates.
Q4: How can I minimize the formation of side products, such as over-alkylation?
A4: Over-alkylation, the reaction of the product amine with the alkylating or arylating agent, can be a significant issue. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine relative to the electrophile.
-
Slow Addition: Add the alkylating or arylating agent slowly to the reaction mixture to maintain a low concentration.
-
Choice of Base and Solvent: The reaction conditions can influence the relative rates of the desired reaction and over-alkylation.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of high-purity, anhydrous reagents and solvents, as water and oxygen can deactivate the catalyst. - For palladium catalysts, ensure the active Pd(0) species is being generated. If starting with a Pd(II) precursor, the presence of a reducing agent (often the amine itself or a phosphine ligand) is necessary.[3] |
| Insufficient Base Strength or Solubility | - The pKa of the amine and the nature of the catalytic cycle will dictate the required base strength. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[4] For standard N-alkylations, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice. - Ensure the base is soluble in the chosen solvent. |
| Low Reaction Temperature | - Many C-N coupling reactions require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Ligand Choice (for cross-coupling) | - The ligand plays a crucial role in the activity of the catalyst. For challenging substrates, consider using more electron-rich and sterically bulky ligands such as XPhos or RuPhos.[5] |
Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Over-alkylation/Arylation Product | - The product amine is more nucleophilic than the starting amine. | - Use a larger excess of this compound. - Add the electrophile (alkyl or aryl halide) slowly to the reaction mixture. - Lower the reaction temperature to favor the initial reaction over the follow-on reaction. |
| Hydrodehalogenation of Aryl Halide | - A common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced. | - Optimize the ligand-to-metal ratio. - Use a less polar solvent. - Ensure strictly anhydrous conditions. |
| Elimination Products (from alkyl halides) | - If the alkyl halide has β-hydrogens, elimination can compete with substitution, especially with sterically hindered substrates or strong bases. | - Use a less hindered base. - Lower the reaction temperature. |
Data Presentation: Catalyst System Comparison for N-Arylation
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide/Chloride | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ / RuPhos | Aryl Bromide/Chloride | K₃PO₄ | t-BuOH | 80-100 | 65-90 |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 90-120 | 60-85 |
| CuI / TMEDA | Aryl Iodide | Cs₂CO₃ | Dioxane | 100-130 | 55-80 |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent and stir the mixture at the desired temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Catalyst Selection
Caption: A decision tree for troubleshooting catalyst selection in C-N cross-coupling reactions.
Experimental Workflow for a Typical N-Arylation Reaction
Caption: A standard experimental workflow for N-arylation reactions.
References
Technical Support Center: Minimizing Over-alkylation in N-Methylation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to control and minimize over-alkylation during N-methylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in N-methylation and why does it occur?
A1: Over-alkylation is a common side reaction in N-methylation where a primary amine is converted not only to the desired secondary amine (mono-methylation) but further reacts to form a tertiary amine (di-methylation) and potentially a quaternary ammonium salt.[1][2] This occurs because the newly formed mono-methylated secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the methylating agent.[2]
Q2: Which factors have the most significant impact on controlling selectivity?
A2: The key factors to control for achieving mono-methylation selectivity are:
-
Stoichiometry: Using a large excess of the starting amine relative to the methylating agent can statistically favor the methylation of the primary amine.[1]
-
Reaction Conditions: Lowering the reaction temperature and concentration (high dilution) can slow down the rate of the second methylation step.[1]
-
Choice of Methylating Agent: Less reactive, "greener" methylating agents like dimethyl carbonate (DMC) often provide better selectivity compared to highly reactive agents like methyl iodide or dimethyl sulfate.[3][4]
-
Choice of Base and Solvent: A bulky, non-nucleophilic base can help minimize over-alkylation.[1] The solvent can also influence reactivity and selectivity.
-
Rate of Addition: Slow, dropwise addition of the methylating agent helps to maintain its low concentration, favoring the mono-alkylation product.
Q3: Are there specific catalysts that promote mono-N-methylation?
A3: Yes, catalyst selection is crucial. Various transition-metal catalysts, particularly those based on Ruthenium, Palladium, Iridium, and Copper, have been developed to promote selective mono-N-methylation.[5][6][7][8] For example, commercial Pd/C has shown high activity and selectivity for the N-monomethylation of anilines using methanol.[7] Heterogeneous catalysts like Ni/ZnAlOₓ have also been developed for the selective methylation of amines with methanol.[6]
Q4: Is reductive amination a good strategy to avoid over-alkylation?
A4: Yes, reductive amination is an excellent and widely used method for achieving selective mono-methylation. This two-step, one-pot process involves the formation of an imine intermediate from the amine and a carbonyl compound (like formaldehyde or paraformaldehyde), followed by its immediate reduction.[9][10] The conditions can be finely tuned to favor the formation of the secondary amine with minimal over-alkylation.[11]
Q5: Can protecting groups be used to prevent over-alkylation?
A5: While effective, using a protecting group strategy is often considered a less atom-economical approach.[1] It involves protecting the primary amine, performing the methylation, and then deprotecting to yield the secondary amine. This adds extra steps to the synthesis but can be a reliable method when other strategies fail.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of di-methylated or tri-methylated product. | 1. Methylating agent is too reactive (e.g., methyl iodide).2. Stoichiometry is incorrect (near 1:1 or excess methylating agent).3. Concentration of reactants is too high.4. Reaction temperature is too high. | 1. Switch to a less reactive methylating agent like dimethyl carbonate (DMC) or use a reductive amination protocol.[3][10]2. Use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the alkylating agent.[1]3. Perform the reaction under high dilution conditions.[1]4. Lower the reaction temperature and monitor the reaction closely over time.5. Add the methylating agent slowly using a syringe pump to maintain a low concentration. |
| Low conversion of starting primary amine. | 1. Reaction conditions are too mild (low temperature).2. Methylating agent or catalyst is not active enough.3. Insufficient reaction time.4. Steric hindrance around the nitrogen atom. | 1. Gradually increase the reaction temperature while monitoring for the formation of over-alkylation products.2. Consider a more active catalyst system or a more reactive methylating agent if selectivity can be maintained. For example, specific iridium complexes can catalyze methylation at lower temperatures.[8]3. Extend the reaction time and monitor progress using TLC or LC-MS.[10]4. Switch to a less sterically demanding protocol or a more powerful catalytic system designed for hindered amines. |
| Formation of quaternary ammonium salts. | 1. Use of a highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate).2. Prolonged reaction time at elevated temperatures.3. Use of a protic solvent that may facilitate salt formation. | 1. Immediately switch to a milder methylating agent. This is a classic sign of over-reactivity.[2]2. Stop the reaction as soon as the desired mono-methylated product is maximized, as determined by reaction monitoring.3. Use an aprotic solvent. |
| Reaction is not selective for N-methylation (e.g., O-methylation occurs). | 1. Substrate contains other nucleophilic groups (e.g., phenols, alcohols).2. Reaction conditions (e.g., choice of base) favor alkylation at other sites. | 1. Use a protecting group strategy for the competing nucleophilic functional group.2. Employ a chemo-selective protocol. For example, certain catalytic systems using methanol show high selectivity for N-methylation over O-methylation.[7] |
Logical & Workflow Diagrams
Fig 1: Competing reaction pathways in N-methylation.
Fig 2: Key control points in a selective N-methylation workflow.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for N-Monomethylation of Aniline with Methanol
| Catalyst | Base (equiv.) | Temp. (°C) | Time (h) | Aniline Conv. (%) | N-methylaniline Yield (%) | Selectivity (%) | Reference |
| Pd/C | None | 160 | 24 | >99 | 92 | 92 | [7] |
| Ni/ZnAlOₓ-600 | NaOH (1.0) | 160 | 16 | 99 | 97 | 98 | [6] |
| Ir(I) Complex | Cs₂CO₃ (0.5) | 150 | 5 | >99 | 96 | >99 | [8] |
| RuCl₃·xH₂O | KOᵗBu (2.0) | 130 | 24 | >95 | 94 | ~99 | [12] |
Table 2: Influence of Methylating Agent on Selectivity for Benzylamine
| Methylating Agent | Method | Conditions | Mono-methylated Yield (%) | Di-methylated Yield (%) | Reference |
| Methyl Iodide | Direct Alkylation | K₂CO₃, MeCN, RT | Often results in mixtures | Significant over-alkylation common | General Knowledge[2] |
| Dimethyl Carbonate (DMC) | Catalytic | Cu-Zr NPs, 180°C, 4h | 91 (selectivity) | Low | N/A |
| Paraformaldehyde | Reductive Amination | (CAAC)CuH, PMHS, THF, 60°C | 99 | Not detected | [13] |
| Methanol | Catalytic (Borrowing H₂) | Pd/C, 160°C, 24h | 95 | <5 | [14] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-N-Methylation via Reductive Amination
This protocol is adapted from procedures utilizing paraformaldehyde as the C1 source and a silane-based reducing agent, which offers high selectivity.[10][13]
Materials:
-
Primary amine (1.0 mmol, 1.0 equiv)
-
Paraformaldehyde (1.1 mmol, 1.1 equiv)
-
Reducing agent (e.g., Phenylsilane, 1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv) and paraformaldehyde (1.1 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., DCM) via syringe under an inert atmosphere.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/aminal. Progress can be monitored by TLC or LC-MS.[10]
-
Reduction: Add the reducing agent (e.g., phenylsilane, 1.5 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Continue to stir the reaction at room temperature until the starting amine and intermediate are fully consumed (typically 2-12 hours), as monitored by TLC or LC-MS.[10]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.[10]
Protocol 2: Selective Mono-N-Methylation Using Dimethyl Carbonate (DMC)
This protocol describes a general method for the N-methylation of anilines or indoles using the environmentally benign reagent dimethyl carbonate, adapted from literature procedures.[3][4]
Materials:
-
Aromatic amine (e.g., indole or aniline, 1.0 mmol, 1.0 equiv)
-
Dimethyl Carbonate (DMC) (used as both reagent and solvent)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv, or DABCO for indoles)
-
Stainless-steel autoclave or sealed pressure vessel
Procedure:
-
Reaction Setup: In a stainless-steel autoclave or a thick-walled pressure tube, combine the aromatic amine (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Reagent Addition: Add an excess of dimethyl carbonate. DMC will serve as both the methylating agent and the solvent.
-
Sealing and Heating: Securely seal the vessel. Place the vessel in an oil bath or heating block and heat to the desired temperature (typically 120-160 °C). Caution: This reaction is performed under pressure. Use appropriate safety shields and equipment.
-
Reaction Time: Stir the reaction mixture at the set temperature for the required time (typically 6-24 hours). The optimal time should be determined by monitoring small-scale test reactions.
-
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature before carefully opening it to release any internal pressure.
-
Work-up: Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired N-methylated product.[3]
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2-Difluoro-N-methylethanamine Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for modulating metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 2,2-Difluoro-N-methylethanamine hydrochloride stands out as a key intermediate. Its structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of this compound, offering predictive insights and a comparative framework against its non-fluorinated and mono-fluorinated analogs.
The Decisive Impact of Fluorine and Salt Formation on NMR Spectra
The ¹H and ¹³C NMR spectra of an organic molecule are exquisitely sensitive to its electronic environment. The introduction of highly electronegative fluorine atoms and the formation of a hydrochloride salt dramatically perturb these environments in 2,2-Difluoro-N-methylethanamine, leading to characteristic shifts and coupling patterns that are diagnostic of its structure.
This guide will dissect these effects by comparing the predicted NMR data for this compound with the known data for N-methylethanamine and the predicted data for 2-fluoro-N-methylethanamine hydrochloride.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its analogs. These predictions are based on established principles of NMR spectroscopy, including the known effects of electronegative substituents and protonation on chemical shifts and coupling constants.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 2,2-Difluoro-N-methylethanamine HCl | CHF₂ | ~6.0 - 6.4 | td | ²JHF ≈ 56 Hz, ³JHH ≈ 4 Hz |
| CH₂N | ~3.4 - 3.8 | td | ³JHF ≈ 15 Hz, ³JHH ≈ 4 Hz | |
| NCH₃ | ~2.8 - 3.0 | t | ³J(H-N-C-H) ≈ 5 Hz | |
| NH₂⁺ | ~9.0 - 10.0 | broad s | N/A | |
| 2-Fluoro-N-methylethanamine HCl (Predicted) | CH₂F | ~4.5 - 4.8 | dt | ²JHF ≈ 47 Hz, ³JHH ≈ 4 Hz |
| CH₂N | ~3.3 - 3.6 | dt | ³JHF ≈ 25 Hz, ³JHH ≈ 4 Hz | |
| NCH₃ | ~2.7 - 2.9 | t | ³J(H-N-C-H) ≈ 5 Hz | |
| NH₂⁺ | ~8.8 - 9.8 | broad s | N/A | |
| N-methylethanamine (Experimental) | CH₂N | ~2.65 | q | ³JHH ≈ 7 Hz |
| NCH₃ | ~2.30 | s | N/A | |
| CH₃ | ~1.10 | t | ³JHH ≈ 7 Hz | |
| NH | ~1.20 | broad s | N/A |
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 2,2-Difluoro-N-methylethanamine HCl | CHF₂ | ~110 - 115 | t | ¹JCF ≈ 240 Hz |
| CH₂N | ~50 - 55 | t | ²JCF ≈ 20 Hz | |
| NCH₃ | ~35 - 40 | q | N/A | |
| 2-Fluoro-N-methylethanamine HCl (Predicted) | CH₂F | ~80 - 85 | dt | ¹JCF ≈ 170 Hz |
| CH₂N | ~55 - 60 | dt | ²JCF ≈ 20 Hz | |
| NCH₃ | ~34 - 38 | q | N/A | |
| N-methylethanamine (Experimental) | CH₂N | ~49.9 | t | N/A |
| NCH₃ | ~36.4 | q | N/A | |
| CH₃ | ~15.4 | q | N/A |
Causality Behind the Spectral Differences: An Expert's Interpretation
The ¹H NMR Spectrum: A Story of Deshielding and Coupling
The proton NMR spectrum of this compound is predicted to be markedly different from its non-fluorinated counterpart, N-methylethanamine. This is due to two primary factors: the inductive effect of the fluorine atoms and the protonation of the amine.
-
Inductive Deshielding by Fluorine: The two fluorine atoms on the terminal carbon are highly electronegative, withdrawing electron density from the rest of the molecule. This "deshielding" effect is most pronounced on the geminal proton (CHF₂) and the adjacent methylene protons (CH₂N), causing their signals to appear at a significantly downfield chemical shift compared to the protons in N-methylethanamine. The single fluorine in 2-fluoro-N-methylethanamine has a similar, but less pronounced, effect.
-
Effect of Hydrochloride Formation: Protonation of the nitrogen atom to form the ammonium salt (NH₂⁺) also causes a significant downfield shift for the adjacent protons (CH₂N and NCH₃). This is due to the positive charge on the nitrogen, which further withdraws electron density. The labile ammonium protons themselves are expected to appear as a broad singlet at a very downfield position (typically > 8 ppm).[1]
-
H-F Coupling: A key diagnostic feature of the spectra of fluorinated compounds is the presence of spin-spin coupling between protons and fluorine atoms.
-
The proton on the difluoromethyl group (CHF₂) is expected to be split into a triplet by the two fluorine atoms (²JHF, geminal coupling), with a typical coupling constant of around 50-60 Hz. Each of these peaks will be further split into a doublet by the adjacent methylene protons (³JHH).
-
The methylene protons (CH₂N) will be split into a triplet by the two geminal fluorine atoms (³JHF, vicinal coupling), with a smaller coupling constant of around 15-25 Hz.[2] Each of these peaks will also be split by the CHF₂ proton.
-
The ¹³C NMR Spectrum: Unambiguous Carbon Assignment
The ¹³C NMR spectrum provides complementary information that confirms the carbon skeleton and the presence of the difluoromethyl group.
-
Downfield Shift of Fluorinated Carbons: The carbon atom directly attached to the two fluorine atoms (CHF₂) is expected to be significantly shifted downfield to the region of 110-120 ppm. This is a characteristic chemical shift for a difluorinated sp³ carbon. The adjacent methylene carbon (CH₂N) will also experience a downfield shift, though to a lesser extent.
-
C-F Coupling: The most unambiguous evidence for the difluoromethyl group comes from the carbon-fluorine coupling.
-
The CHF₂ carbon will be split into a triplet by the two directly attached fluorine atoms (¹JCF), with a very large coupling constant, typically in the range of 230-260 Hz.[3]
-
The CH₂N carbon will also be split into a triplet by the two fluorine atoms two bonds away (²JCF), with a much smaller coupling constant of around 20-30 Hz.[3]
-
Visualizing the Molecular Structure and NMR Correlations
To further clarify the structural assignments and the expected NMR splitting patterns, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: A simplified workflow for the interpretation of the ¹H NMR spectrum of this compound.
Experimental Protocols for NMR Analysis
Reproducible and high-quality NMR data is contingent on a well-defined experimental protocol. The following provides a step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as the NH₂⁺ protons are exchangeable and may not be observed in D₂O. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions (e.g., DSS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: -2 to 12 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
-
Protocol 2: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Instrument Setup and Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 160 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale.
-
To observe C-F coupling, a proton-coupled ¹³C spectrum can be acquired, though this will be more complex. Alternatively, a ¹⁹F-coupled, ¹H-decoupled ¹³C spectrum is often the most informative.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the profound influence of the gem-difluoro group and amine protonation, researchers can unambiguously confirm the structure of this important synthetic building block. This comparative guide provides a predictive framework and detailed protocols to aid in the efficient and accurate NMR analysis of this and similar fluorinated molecules, thereby accelerating the pace of drug discovery and development.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,2-Difluoro-N-methylethanamine Hydrochloride
For Immediate Release
[City, State] – [Date] – Researchers and professionals in drug development now have access to a detailed comparative guide on the mass spectrometry fragmentation pattern of 2,2-Difluoro-N-methylethanamine hydrochloride. This guide provides a predictive analysis of its fragmentation behavior, places it in context with related compounds, and offers a standardized experimental protocol for its characterization. Understanding the mass spectral properties of this and similar molecules is crucial for their identification and structural elucidation in complex matrices.
Due to the limited availability of direct experimental data for this compound, this guide synthesizes established fragmentation principles of analogous compounds to forecast its mass spectral characteristics. A comparison with the known fragmentation of N-methylethanamine and general principles for halogenated compounds provides a robust framework for analysis.
Predicted Fragmentation Pattern of 2,2-Difluoro-N-methylethanamine
The fragmentation of 2,2-Difluoro-N-methylethanamine following electron ionization is expected to be governed by two primary pathways: alpha-cleavage, characteristic of amines, and fragmentation influenced by the presence of fluorine atoms.
Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable, resonance-stabilized immonium ion. For 2,2-Difluoro-N-methylethanamine, alpha-cleavage would result in the loss of a methyl radical (•CH₃) to form the [CHF₂CH=NHCH₃]⁺ ion, or the loss of a difluoromethyl radical (•CHF₂) to form the [CH₃NH=CH₂]⁺ ion. The latter is anticipated to be a significant peak.
Influence of Fluorine: The strong carbon-fluorine bond generally leads to less extensive fragmentation in fluoroalkanes compared to their non-halogenated counterparts.[3] However, the presence of fluorine atoms can direct fragmentation through specific pathways, such as the loss of a fluorine radical (•F) or hydrogen fluoride (HF).
A summary of the predicted and comparative fragmentation data is presented in Table 1.
| Compound | Molecular Ion (m/z) | Predicted/Observed Base Peak (m/z) | Other Key Fragments (m/z) | Dominant Fragmentation Pathway |
| 2,2-Difluoro-N-methylethanamine | 95 (Predicted) | 44 (Predicted) | 76 ([M-F]⁺), 75 ([M-HF]⁺), 51 ([CHF₂]⁺) | Alpha-cleavage |
| N-methylethanamine | 59 | 44 | 58 ([M-H]⁺) | Alpha-cleavage[4] |
Table 1. Comparison of Predicted and Observed Mass Spectral Data.
Experimental Protocol for Mass Spectrometry Analysis
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve the hydrochloride salt in a suitable volatile solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
For GC-MS analysis, derivatization may be necessary to improve volatility and thermal stability. Acetylation or silylation are common methods for amines. However, direct analysis of the free base after neutralization and extraction into a non-polar solvent is also an option.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
This protocol provides a starting point for the analysis and may require optimization based on the specific instrumentation and analytical goals.
Logical Workflow for Fragmentation Analysis
The logical process for predicting and analyzing the fragmentation pattern of 2,2-Difluoro-N-methylethanamine is illustrated in the following diagram.
Caption: Predicted fragmentation workflow for 2,2-Difluoro-N-methylethanamine.
This guide serves as a valuable resource for scientists working with fluorinated amines, providing a predictive framework and a practical experimental approach to facilitate their research and development activities. The principles outlined here can be extended to the analysis of other novel halogenated compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Reactivity of 2,2-Difluoro-N-methylethanamine and its Non-Fluorinated Analog, N-methylethanamine
Published: December 30, 2025
Abstract: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, primarily used to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity. This guide provides a comparative analysis of the reactivity of 2,2-Difluoro-N-methylethanamine and its non-fluorinated counterpart, N-methylethanamine. By examining their relative basicity and nucleophilicity through the lens of electronic effects, we offer insights supported by quantitative data and established chemical principles for researchers in medicinal chemistry and organic synthesis.
Introduction: The Impact of Fluorination on Amine Reactivity
Amines are fundamental building blocks in pharmaceuticals, acting as key pharmacophores and synthetic intermediates. Their basicity and nucleophilicity, dictated by the availability of the nitrogen lone pair, are critical to their biological function and chemical reactivity. Fluorination, particularly on carbons adjacent to the amine group, induces profound electronic changes. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect), which can significantly decrease the electron density on the nitrogen atom.[1][2] This reduction in electron density lowers the amine's ability to donate its lone pair, thereby decreasing both its basicity and nucleophilicity.[3]
This guide compares 2,2-Difluoro-N-methylethanamine with the parent compound, N-methylethanamine, to illustrate this principle. Understanding these differences is crucial for drug development professionals seeking to fine-tune the pKa of lead compounds to enhance target engagement, improve membrane permeability, or mitigate off-target effects.[3][4]
Comparative Reactivity Data
The most direct quantitative measure of an amine's reactivity as a base is the pKa of its conjugate acid (pKaH). A lower pKaH value indicates a weaker base. While extensive experimental data exists for N-methylethanamine, the data for its difluorinated analog is less common. The following table summarizes the available and estimated data.
| Parameter | N-methylethanamine | 2,2-Difluoro-N-methylethanamine | Supporting Rationale for Fluorinated Analog |
| Structure | CH₃CH₂NHCH₃ | CHF₂CH₂NHCH₃ | - |
| pKa of Conjugate Acid (pKaH) | 10.9[5][6] | ~ 7.0 - 8.0 (Estimated) | The two fluorine atoms exert a powerful electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen and destabilizing the conjugate acid. A predicted pKa for the more complex 2,2-difluoro-2-(3-fluorophenyl)-N-methylethanamine is 7.03, suggesting a substantial decrease in basicity.[7] The general trend for β-fluorination is a marked reduction in pKa.[3] |
| Relative Basicity | Moderate Base | Weak Base | The reduced availability of the nitrogen lone pair makes it a significantly weaker proton acceptor compared to its non-fluorinated counterpart.[2] |
| Relative Nucleophilicity | Good Nucleophile | Poor Nucleophile | Nucleophilicity often correlates with basicity. The electron-poor nature of the nitrogen atom diminishes its ability to act as a nucleophile in reactions like alkylation or acylation.[8] |
Experimental Protocols
To experimentally determine and compare the basicity of these two compounds, the following protocol for pKa determination via potentiometric titration is recommended.
Protocol: pKa Determination by Potentiometric Titration
Objective: To measure the pKa of the conjugate acid of an amine in aqueous solution.
Materials:
-
Amine sample (e.g., N-methylethanamine or 2,2-Difluoro-N-methylethanamine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the amine and dissolve it in a known volume (e.g., 50 mL) of deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Initial Measurement: Record the initial pH of the amine solution.
-
Titration: Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid drop in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point).
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point (V_eq / 2). This can be read directly from the graph.
-
Safety Precautions: Both amines are volatile and corrosive.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualization of Electronic Effects
The fundamental difference in reactivity between the two amines can be visualized as a logical relationship stemming from the inductive effect of the fluorine atoms.
Caption: Inductive effects on nitrogen lone pair availability.
Conclusion
The presence of a gem-difluoro group on the ethyl moiety of N-methylethanamine drastically reduces its reactivity as a base and a nucleophile. This is attributed to the powerful electron-withdrawing inductive effect of the two fluorine atoms, which decreases the availability of the nitrogen's lone pair of electrons for donation. The pKaH of N-methylethanamine is 10.9, classifying it as a moderately strong organic base, whereas the pKaH of 2,2-Difluoro-N-methylethanamine is estimated to be significantly lower. This comparison quantitatively underscores a critical principle in physical organic chemistry and serves as a practical guide for medicinal chemists in the rational design of molecules with tailored basicity.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. 2,2-difluoro-2-(3-fluorophenyl)-N-methylethanamine CAS#: 1545894-21-0 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Synthesis of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Traditional vs. Modern Approach
Introduction: The Significance of Fluorinated Amines in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] 2,2-Difluoro-N-methylethanamine hydrochloride, a valuable building block, is no exception. Its gem-difluoro motif serves as a bioisostere for a carbonyl group, offering a stable alternative that can enhance interactions with biological targets. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a proposed modern, catalytic approach, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies.
Comparative Analysis of Synthetic Strategies
This guide will dissect two distinct synthetic pathways to this compound:
-
Traditional Route: A classic two-step approach involving the formation of an N-methylamide followed by reduction with a powerful hydride reagent.
-
New Route: A contemporary, one-pot catalytic reductive amination that offers significant advantages in terms of efficiency and safety.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two routes.
The Traditional Route: Amide Formation and Hydride Reduction
This well-established pathway relies on robust and predictable, yet often harsh, chemical transformations. The synthesis proceeds in two key stages: the formation of 2,2-difluoro-N-methylacetamide from difluoroacetic acid and methylamine, followed by the reduction of the amide to the target amine using lithium aluminum hydride (LiAlH₄).[3][4][5][6]
Workflow of the Traditional Synthetic Route
References
- 1. Syntheses of fluorinated amino acids: from the classical to the modern concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,2-Difluoro-N-methylethanamine Hydrochloride and Their Non-Fluorinated Counterparts
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established methodology to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of compounds derived from the versatile building block, 2,2-Difluoro-N-methylethanamine hydrochloride. The focus of this guide is to objectively compare the performance of its derivatives, particularly as bioisosteres of key neurotransmitters, with their non-fluorinated alternatives, supported by experimental rationale and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of gem-difluorination on biological activity.
The Rationale for Fluorination: A Bioisosteric Approach to Modulating Adrenergic Receptor Agonists
The introduction of fluorine into drug candidates can significantly alter their metabolic stability, binding affinity, and bioavailability.[1][2][3] The 2,2-difluoroethylamino moiety, accessible from this compound, serves as an excellent bioisostere for hydroxyl groups present in many endogenous ligands. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological effects.[4]
This guide will focus on a compelling case study: the synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of the endogenous neurotransmitters octopamine and noradrenaline.[5] Both octopamine and noradrenaline are phenylethanolamine compounds that play crucial roles in neurotransmission by interacting with adrenergic receptors.[6][7] The hydroxyl group on the benzylic carbon is a key pharmacophoric feature for receptor binding but is also a site for metabolic deactivation. The replacement of this hydroxyl group with a fluorine atom, or in this case, a difluoromethyl group, is a rational drug design strategy to potentially enhance metabolic stability and modulate receptor interaction.[5]
Adrenergic Receptor Signaling Pathway
Adrenergic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into α and β subtypes.[8][9] Upon binding of an agonist like noradrenaline, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. This initiates a downstream signaling cascade, which can involve the modulation of adenylyl cyclase activity and intracellular calcium levels, ultimately leading to a physiological response.[8][10]
Caption: Adrenergic receptor signaling cascade.
Synthesis of 2,2-Difluoro-2-arylethylamine Analogs
The synthesis of 2,2-difluoro-2-arylethylamines, as potential mimics of octopamine and noradrenaline, can be achieved through a multi-step process. While the specific use of this compound as a starting material is one possible route, a more general and versatile approach involves the construction of the difluoro-arylethylamine core from other precursors. A reported synthesis utilizes a Suzuki-Miyaura cross-coupling reaction.[5]
Representative Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for generating a library of 2,2-difluoro-2-arylethylamines for biological screening.
Caption: Synthetic route to 2,2-difluoro-2-arylethylamines.
Comparative Biological Evaluation: Methodologies
To assess the biological activity of the synthesized difluorinated compounds and compare them to their non-fluorinated counterparts, a series of in vitro assays are typically employed. The primary goal is to determine the affinity of the compounds for various adrenergic receptor subtypes and their functional effects (agonist or antagonist activity).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor.[11] These assays can be conducted in two primary formats:
-
Saturation Binding: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the total number of receptors (Bmax) in a given tissue or cell preparation.
-
Competition Binding: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. This is the most common method for screening new compounds.
Experimental Protocol: Competition Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates through differential centrifugation.[11]
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [3H]-dihydroalprenolol for β receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the 2,2-difluoro-arylethylamine analog or the non-fluorinated parent compound).
-
Incubation: The mixture is incubated at a specific temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
cAMP Accumulation Assay: For β-adrenergic receptors, which are typically coupled to Gs proteins, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). The potency of an agonist (EC50) can be determined by measuring the concentration-dependent increase in cAMP levels.[12][13]
-
Calcium Mobilization Assay: For α1-adrenergic receptors, which are coupled to Gq proteins, agonist binding stimulates the release of intracellular calcium. The EC50 of an agonist can be determined by measuring the concentration-dependent increase in intracellular calcium, often using fluorescent calcium indicators.[12]
Comparative Performance Data
While a comprehensive dataset from a head-to-head experimental comparison of 2,2-difluoro-2-arylethylamines and their non-fluorinated parents (octopamine and noradrenaline) is not yet publicly available, the rationale for their synthesis suggests an anticipated modulation of activity. The following table provides a comparative summary of the known activities of octopamine and noradrenaline at adrenergic receptors to serve as a baseline for future studies with their fluorinated analogs.
| Compound | Receptor Subtype | Reported Activity (EC50/Ki) | Citation(s) |
| Noradrenaline | α1-adrenergic | Agonist | [8][14] |
| α2-adrenergic | Agonist | [8][14] | |
| β1-adrenergic | Agonist | [8][14] | |
| Octopamine | α-adrenergic | Weak agonist (~1/100th the activity of noradrenaline) | [15] |
| β-adrenergic | Very weak or inactive | [15] |
The introduction of the difluoromethyl group in place of the hydroxyl group is hypothesized to impact the following parameters:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated compounds less susceptible to metabolic oxidation at that position. This could lead to a longer half-life in vivo.
-
Receptor Binding Affinity: The electronic properties of the difluoromethyl group differ from the hydroxyl group. This will alter the electrostatic and hydrogen bonding interactions with the receptor binding pocket, potentially leading to changes in binding affinity and selectivity for different adrenergic receptor subtypes. Docking studies mentioned in the literature suggest that these compounds are expected to mimic the parent compounds in their interaction with the receptor.[5]
-
Functional Activity: The conformational effects of the difluoromethyl group could influence the ability of the compound to induce the active conformation of the receptor, thereby modulating its efficacy as an agonist.
Conclusion and Future Directions
The synthesis of compounds from this compound and related fluorinated building blocks represents a promising strategy in medicinal chemistry. The case study of 2,2-difluoro-2-arylethylamines as analogs of octopamine and noradrenaline highlights a rational approach to modulating the activity of endogenous ligands. While direct comparative biological data is still emerging, the established principles of fluorine chemistry in drug design suggest that these compounds may offer advantages in terms of metabolic stability and potentially altered receptor pharmacology.
Future research should focus on the detailed biological characterization of these and other compounds derived from this compound. Head-to-head comparisons with their non-fluorinated counterparts using standardized in vitro and in vivo models will be crucial to fully elucidate the impact of gem-difluorination on their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 2,5- and 2,6-difluoronorepinephrine, 2,5-difluoroepinephrine, and 2,6-difluorophenylephrine: effect of disubstitution with fluorine on adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Norepinephrine - Wikipedia [en.wikipedia.org]
- 7. ccjm.org [ccjm.org]
- 8. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. Adrenergic activity of ortho-, meta-, and para-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different fluorinating agents for amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry and drug development. The unique properties of fluorine can significantly enhance the pharmacological profile of a compound, improving its metabolic stability, binding affinity, and bioavailability. The choice of the fluorinating agent is a critical parameter that dictates the efficiency, selectivity, and scalability of the synthesis of fluorinated amines. This guide provides an objective comparison of common fluorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Overview of Common Fluorinating Agents
Fluorinating agents are broadly classified into two categories: electrophilic and nucleophilic. Electrophilic fluorinating agents deliver a formal "F+" equivalent to a nucleophilic amine, while nucleophilic agents provide a fluoride ion (F-) to displace a leaving group.
| Reagent Type | Common Examples | Key Characteristics |
| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Generally milder reaction conditions, suitable for direct fluorination of amines. Selectfluor® is often considered more reactive than NFSI.[1][2] |
| Nucleophilic | Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Typically used for the conversion of alcohols to alkyl fluorides, but can be applied to the synthesis of fluoroamines from corresponding hydroxylamines or in multi-step sequences. Deoxo-Fluor® is more thermally stable than DAST.[3][4] |
Quantitative Performance Data
The following tables summarize the performance of various fluorinating agents in the synthesis of fluorinated amines, based on reported experimental data.
Table 1: Direct Electrophilic Fluorination of Primary and Secondary Amines with Selectfluor®
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| tert-Butylamine | N,N-Difluoro-tert-butylamine | Selectfluor®, CH3CN, rt, 2h | High | [5] |
| Isopropylamine | N,N-Difluoroisopropylamine | Selectfluor®, CH3CN, rt, 2h | High | [5] |
| n-Propylamine | N,N-Difluoro-n-propylamine | Selectfluor®, CH3CN, rt, 2h | High | [5] |
| Diethylamine | N-Fluorodiethylamine | Selectfluor®, CH3CN, rt, 2h | High | [5] |
| Dipropylamine | N-Fluorodipropylamine | Selectfluor®, CH3CN, rt, 2h | High | [5] |
| 3-Amino-2,2-dimethyl-1-propanol | 3-(Difluoroamino)-2,2-dimethyl-1-propanol | Selectfluor®, CH3CN/H2O (9/1), 30°C, 3h | 43 | [6] |
Table 2: Nucleophilic Fluorination and Related Reactions
| Substrate | Product | Reagent & Conditions | Yield (%) | Reference |
| Various Carboxylic Acids + Various Amines | Amides | DAST, DCM, rt | Good to Excellent | [5] |
| Various Carboxylic Acids + Various Amines | Amides | Deoxo-Fluor®, One-pot | Good to Excellent | [7] |
| Arylhydroxylamines | Fluorinated Anilides | DAST, mild conditions | Moderate to Good | [8] |
Note: Direct comparative data for the fluorination of the same amine substrates with all four reagents is limited in the literature. The data presented is collated from various sources to provide a representative overview of each reagent's performance.
Experimental Protocols
Protocol 1: General Procedure for Direct Fluorination of Primary Amines with Selectfluor®
This protocol is based on the work of Shreeve and co-workers for the synthesis of N,N-difluoroamines.[5]
-
In a suitable reaction vessel, dissolve the primary amine (1 equivalent) in acetonitrile.
-
Add Selectfluor® (2.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by 19F NMR or GC-MS.
-
Upon completion, the reaction mixture can be subjected to a standard aqueous work-up and the product purified by distillation or chromatography.
Protocol 2: General Procedure for Deoxyfluorination of Alcohols with DAST
This protocol for the fluorination of alcohols can be adapted for the fluorination of hydroxylamines to produce fluoroamines.[9]
-
Dissolve the alcohol (1 equivalent) in dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Safety Note: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It is sensitive to moisture and can decompose violently upon heating.
Reaction Mechanisms and Workflows
The synthesis of fluorinated amines can be achieved through different mechanistic pathways depending on the choice of the fluorinating agent.
Electrophilic Fluorination of Amines
Electrophilic fluorinating agents like Selectfluor® directly deliver a fluorine atom to the nucleophilic nitrogen of the amine. The reaction proceeds through a formal transfer of "F+".
Caption: General workflow for the electrophilic fluorination of amines.
Nucleophilic Fluorination Approach
Nucleophilic fluorinating agents like DAST and Deoxo-Fluor® are typically used to convert hydroxyl groups to fluorides. For amine synthesis, this often involves a multi-step process, for instance, starting from a hydroxylamine.
Caption: General workflow for nucleophilic fluorination of a hydroxylamine.
Conclusion
The selection of a fluorinating agent for amine synthesis is a multifaceted decision that depends on the substrate, desired product, and reaction scale.
-
Selectfluor® has emerged as a highly effective and versatile reagent for the direct and high-yielding fluorination of primary and secondary amines under mild conditions.[5]
-
NFSI offers a milder alternative to Selectfluor® for electrophilic fluorination, though its application in direct amine fluorination is less documented.[1]
-
DAST and Deoxo-Fluor® are powerful nucleophilic fluorinating agents, with Deoxo-Fluor® offering enhanced thermal stability.[3][4] While not typically used for direct amine fluorination, they are valuable for converting hydroxyl-containing precursors to fluoroamines and for the synthesis of fluorinated amides.[7][8]
For researchers in drug development, the ability to efficiently and selectively introduce fluorine into amine-containing scaffolds is paramount. This guide provides a foundational understanding and practical data to inform the strategic selection of fluorinating agents for the synthesis of novel fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. DAST - Enamine [enamine.net]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. [Bis(2-methoxyethyl)amino]sulfur trifluoride, the Deoxo-Fluor reagent: application toward one-flask transformations of carboxylic acids to amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Assessing the Purity of 2,2-Difluoro-N-methylethanamine Hydrochloride via Elemental Analysis
For researchers, scientists, and professionals in drug development, accurately determining the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a detailed comparison of the use of elemental analysis for assessing the purity of 2,2-Difluoro-N-methylethanamine hydrochloride (C₃H₈ClF₂N), a fluorinated amine building block.[1][2] The performance of elemental analysis is compared with other common analytical techniques, supported by theoretical data and detailed experimental protocols.
Data Presentation: Purity Assessment by Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a sample, which can be compared against the theoretical values calculated from the compound's molecular formula. A significant deviation between the experimental and theoretical values suggests the presence of impurities.
Table 1: Theoretical vs. Expected Experimental Elemental Composition of 2,2-Difluoro-N-methylethanamine HCl
| Element | Theoretical Percentage (%) | Acceptable Experimental Range (%) |
| Carbon (C) | 27.39 | 27.09 - 27.69 |
| Hydrogen (H) | 6.13 | 5.83 - 6.43 |
| Nitrogen (N) | 10.65 | 10.35 - 10.95 |
| Chlorine (Cl) | 26.95 | Not Determined by CHN Analysis |
| Fluorine (F) | 28.89 | Not Determined by CHN Analysis |
| The generally accepted tolerance for elemental analysis results is ±0.3% from the theoretical value. |
Table 2: Hypothetical Elemental Analysis Data for Impure Samples
This table illustrates how the presence of common impurities can affect the elemental analysis results.
| Sample Description | % C | % H | % N | Interpretation |
| Pure Compound | 27.39 | 6.13 | 10.65 | Theoretical Values |
| Sample A (with residual Acetonitrile, CH₃CN) | Higher | Lower | Higher | Acetonitrile has a higher percentage of Carbon (58.5%) and Nitrogen (34.1%) and a lower percentage of Hydrogen (7.4%) compared to the target compound. |
| Sample B (with excess water, H₂O) | Lower | Higher | Lower | Water contains no Carbon or Nitrogen, leading to a relative decrease in their percentages. The high hydrogen content of water increases the overall %H. |
| Sample C (des-fluoro impurity, C₃H₉ClN) | Higher | Higher | Higher | The loss of two fluorine atoms and the addition of one hydrogen atom results in a lower molecular weight and consequently higher relative percentages for C, H, and N. |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results.
Protocol for CHN Elemental Analysis
This protocol is based on the widely used Dumas method for CHN(S) analysis.[3]
-
Instrument Calibration: Calibrate the elemental analyzer using certified organic standards of high purity, such as acetanilide or benzoic acid.[3]
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a pre-cleaned tin capsule.[3]
-
For hygroscopic samples, perform weighing in a glovebox under an inert atmosphere to prevent moisture absorption.
-
Fold the capsule to enclose the sample and eliminate atmospheric air.
-
-
Combustion:
-
Reduction and Gas Separation:
-
The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper (approx. 600°C). This step reduces the nitrogen oxides to elemental nitrogen gas (N₂).[3]
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a separation column (often a gas chromatography column).
-
-
Detection and Quantification:
-
The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas elutes.
-
The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, and N based on the initial sample weight and calibration data.
-
Mandatory Visualization: Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound.
References
Navigating the Crystalline Landscape: A Comparative Guide to the X-ray Crystallography of Simple Amine Hydrochlorides
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of small molecules is paramount for predicting their physicochemical properties and biological activity. While the crystal structure of 2,2-Difluoro-N-methylethanamine hydrochloride and its direct derivatives remains elusive in publicly accessible databases, a comparative analysis of structurally related compounds can provide invaluable insights into the effects of fluorination and alkyl substitution on crystal packing and molecular geometry. This guide presents a comparison of the crystallographic data of ethylamine hydrochloride, a fundamental non-fluorinated analogue, and 2,2-difluoro-1-phenylethanamine hydrochloride, a related fluorinated compound, supported by detailed experimental protocols and visualizations.
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. X-ray crystallography provides the definitive method for elucidating the structural consequences of such chemical modifications. By comparing the crystal structures of a simple, non-fluorinated amine hydrochloride with a fluorinated counterpart, we can begin to understand the subtle yet significant interplay of intermolecular forces that govern their solid-state architecture.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for ethylamine hydrochloride and 2,2-difluoro-1-phenylethanamine hydrochloride, offering a quantitative basis for comparison.
| Parameter | Ethylamine Hydrochloride | 2,2-Difluoro-1-phenylethanamine Hydrochloride |
| Chemical Formula | C₂H₈ClN | C₈H₁₀ClF₂N |
| Molecular Weight | 81.54 g/mol | 193.62 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 6.98 Å, b = 8.52 Å, c = 14.32 Å | a = 10.54 Å, b = 5.92 Å, c = 15.12 Å, β = 101.3° |
| Volume (ų) | 851.6 | 923.5 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.27 | 1.39 |
Experimental Protocols
The determination of a crystal structure through X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. Below are detailed methodologies representative of those used for small molecule amine hydrochlorides.
Single Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method for growing crystals of amine hydrochlorides is slow evaporation.
-
Solvent Selection: The purified compound (e.g., ethylamine hydrochloride) is dissolved in a suitable solvent or solvent mixture in which it is sparingly soluble. For amine hydrochlorides, polar solvents such as ethanol, methanol, or water, or mixtures thereof, are often employed.
-
Preparation of a Saturated Solution: A saturated or near-saturated solution is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The logical flow of determining a crystal structure can be visualized as a straightforward process.
A Comparative Guide to the Efficacy of Purification Techniques for Fluorinated Amines
For researchers, scientists, and drug development professionals, the purity of fluorinated amines is paramount to ensure reliable experimental outcomes and the safety and efficacy of novel therapeutics. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, also present distinct challenges and opportunities in purification. This guide provides an objective comparison of common purification techniques for a model fluorinated amine, 4-fluorobenzylamine, supported by illustrative experimental data and detailed protocols.
Comparison of Purification Techniques for 4-Fluorobenzylamine
The following table summarizes the quantitative performance of four common purification techniques for a hypothetical crude mixture of 4-fluorobenzylamine (90% purity) containing non-polar (e.g., toluene) and polar (e.g., N,N-dimethylformamide) impurities.
| Purification Technique | Purity (%) | Yield (%) | Throughput | Cost | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >98% | 85-95% | High | Low | Scalable, cost-effective, removes a wide range of impurities. | Requires use of aqueous solutions, potential for emulsions. |
| Recrystallization (as HCl salt) | >99% | 70-85% | Medium | Low | Can yield very high purity, removes closely related impurities. | Yield can be lower, requires a solid compound. |
| Column Chromatography | >99% | 60-80% | Low | High | High resolution for complex mixtures, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, can be costly. |
| Fluorous Solid-Phase Extraction (F-SPE) | >95% | >90% | High | Medium | Highly selective for fluorinated compounds, rapid purification. | Requires fluorous-tagged compounds for optimal performance. |
Experimental Protocols
Detailed methodologies for the purification of a crude 4-fluorobenzylamine mixture are provided below.
Acid-Base Extraction
Objective: To separate the basic 4-fluorobenzylamine from neutral and acidic impurities.
Protocol:
-
Dissolve the crude 4-fluorobenzylamine (10 g) in diethyl ether (100 mL).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The amine will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers and wash with diethyl ether (50 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH >12 with 4 M sodium hydroxide.
-
Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-fluorobenzylamine.
Recrystallization of the Hydrochloride Salt
Objective: To purify 4-fluorobenzylamine by forming its hydrochloride salt and recrystallizing it.
Protocol:
-
Dissolve the crude 4-fluorobenzylamine (10 g) in isopropanol (50 mL).
-
Slowly add a solution of 2 M HCl in diethyl ether while stirring until precipitation is complete.
-
Collect the crude 4-fluorobenzylamine hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Dissolve the crude salt in a minimal amount of hot methanol.
-
Slowly add ethyl acetate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.
-
To recover the free amine, dissolve the salt in water, basify with NaOH, and extract with dichloromethane as described in the acid-base extraction protocol.
Column Chromatography
Objective: To achieve high-purity 4-fluorobenzylamine by separating it from impurities based on polarity.
Protocol:
-
Prepare a silica gel slurry in the mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Pack a glass column with the slurry.
-
Adsorb the crude 4-fluorobenzylamine (1 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Fluorous Solid-Phase Extraction (F-SPE)
Objective: To selectively retain and elute a fluorous-tagged derivative of 4-fluorobenzylamine. (Note: This method is most effective for compounds with a fluorous tag. For native fluorinated amines, its efficacy is based on the overall fluorophilicity of the molecule, which may be less pronounced.)
Protocol:
-
Derivatization (if necessary): React the crude 4-fluorobenzylamine with a fluorous-tagging reagent (e.g., a fluorous acid chloride) to introduce a highly fluorinated chain.
-
Condition the F-SPE cartridge: Wash a fluorous silica gel cartridge with a fluorophilic solvent (e.g., methanol), followed by a fluorophobic solvent (e.g., 80:20 methanol/water).
-
Load the sample: Dissolve the fluorous-tagged crude mixture in a minimal amount of the fluorophobic solvent and load it onto the cartridge.
-
Wash: Elute the cartridge with the fluorophobic solvent to wash away non-fluorous impurities.
-
Elute the product: Elute the desired fluorous-tagged amine with a fluorophilic solvent (e.g., methanol or acetone).
-
Cleavage of the tag (if necessary): Remove the fluorous tag from the purified compound.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Acid-Base Extraction of 4-Fluorobenzylamine.
Caption: Recrystallization workflow for 4-Fluorobenzylamine as its HCl salt.
Caption: General workflow for purification by Column Chromatography.
A Comprehensive Guide to Comparative Kinetic Studies of 2,2-Difluoro-N-methylethanamine Hydrochloride in Nucleophilic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] 2,2-Difluoro-N-methylethanamine hydrochloride is a valuable building block that incorporates a gem-difluoroethylamino motif, a structure of increasing interest in drug design. Understanding the kinetic profile of this compound in key chemical transformations is paramount for its effective utilization. This guide provides a framework for conducting comparative kinetic studies to elucidate the reactivity of this compound, particularly in nucleophilic substitution reactions. While specific kinetic data for this compound is not extensively published, this document outlines a robust methodology based on established principles of chemical kinetics and draws parallels from studies on analogous fluorinated amines. We will detail the design of comparative experiments, present standardized protocols for reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), and provide a guide for data analysis and interpretation.
Introduction: The Significance of the Gem-Difluoro Moiety and the Need for Kinetic Elucidation
This compound presents a unique structural combination: a nucleophilic secondary amine and a gem-difluoro group at the β-position. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which can significantly alter the pKa of the amine and its nucleophilicity.[3] Furthermore, the fluorine atoms can influence the conformational preferences and steric environment around the reactive center. These electronic and steric effects have profound implications for the compound's reactivity in common synthetic transformations, such as nucleophilic substitutions, which are fundamental in the synthesis of many pharmaceutical agents.
Kinetic studies provide a quantitative measure of reaction rates and offer deep insights into reaction mechanisms.[4][5] By comparing the reaction kinetics of 2,2-Difluoro-N-methylethanamine with its non-fluorinated and mono-fluorinated counterparts, we can precisely quantify the impact of the gem-difluoro group. This understanding is crucial for:
-
Reaction Optimization: Tailoring reaction conditions (temperature, solvent, catalyst) to achieve optimal yields and minimize side products.
-
Predictive Modeling: Developing structure-activity relationships to predict the reactivity of other fluorinated compounds.
-
Mechanistic Insights: Elucidating the transition state and the role of fluorine in stabilizing or destabilizing intermediates.[6]
Inferred Reactivity and Postulated Reaction Mechanism
Based on the general literature on fluorinated amines, 2,2-Difluoro-N-methylethanamine is expected to act as a nucleophile. The primary mechanistic question is how the gem-difluoro group influences its nucleophilic strength compared to non-fluorinated analogues. A plausible model reaction to probe this is the nucleophilic aromatic substitution (S_NAr) with a highly electron-deficient aromatic system.
The S_NAr reaction is a well-established process for forming aryl-nitrogen bonds. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. However, recent studies suggest that some S_NAr reactions may proceed through a concerted mechanism.[6][7]
Below is a postulated workflow for a comparative kinetic study designed to unravel these mechanistic nuances.
Caption: Proposed workflow for the comparative kinetic study.
A Proposed Comparative Kinetic Study: Nucleophilic Aromatic Substitution
To provide a concrete example, we will outline a comparative kinetic study of the S_NAr reaction between a series of amines and 1-fluoro-2,4-dinitrobenzene.
Rationale for Selection
-
Nucleophiles:
-
N-methylethanamine: The non-fluorinated baseline.
-
2-Fluoro-N-methylethanamine: Allows for the assessment of a single fluorine atom's effect.
-
2,2-Difluoro-N-methylethanamine: The target compound for investigation.
-
-
Electrophile:
Postulated Reaction
The reaction is expected to follow second-order kinetics, being first-order in both the amine and the electrophile.[4]
Caption: General reaction scheme for the proposed kinetic study.
Detailed Experimental Protocols
Scientific integrity necessitates robust and reproducible experimental protocols. The following sections provide detailed methodologies for conducting the proposed kinetic studies.
General Reaction Setup for Kinetic Runs
This protocol is designed to determine the reaction order and rate constant.
-
Reagent Preparation: Prepare stock solutions of each amine and 1-fluoro-2,4-dinitrobenzene in a suitable deuterated solvent (e.g., acetonitrile-d₃) for NMR studies, or a volatile solvent (e.g., acetonitrile) for GC studies.
-
Temperature Control: Use a temperature-controlled autosampler for NMR or a thermostated reaction vessel for GC to maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
Initiation of Reaction: In a typical experiment, inject a known volume of the amine stock solution into a pre-thermostated solution of 1-fluoro-2,4-dinitrobenzene containing an internal standard.
-
Reaction Monitoring: Immediately begin data acquisition at predetermined time intervals.
Method 1: In-situ ¹H and ¹⁹F NMR Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time.[10][11]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit and an autosampler.
Experimental Procedure:
-
Sample Preparation: In an NMR tube, mix the solutions of the amine, 1-fluoro-2,4-dinitrobenzene, and a suitable internal standard (e.g., trifluorotoluene for ¹⁹F NMR).
-
Data Acquisition: Acquire a series of ¹H and ¹⁹F NMR spectra at regular time intervals.[12] The use of an automated acquisition program is highly recommended.[9]
-
Data Processing: Process the spectra to obtain accurate integrals of the signals corresponding to the reactants and products.
-
Concentration Determination: Calculate the concentration of each species at each time point relative to the integral of the internal standard.
Method 2: Gas Chromatography (GC)
GC is a highly sensitive method for separating and quantifying volatile compounds, making it suitable for monitoring the consumption of reactants and the formation of products.[13][14]
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and an appropriate capillary column.
Experimental Procedure:
-
Reaction Setup: Perform the reaction in a thermostated vial with a magnetic stirrer.
-
Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Sample Preparation for GC: Dilute the quenched aliquot with a suitable solvent and add an internal standard.
-
GC Analysis: Inject the prepared sample into the GC and obtain the chromatogram.
-
Quantification: Determine the peak areas of the reactants and products and calculate their concentrations using a pre-established calibration curve.
Data Analysis and Interpretation
The primary goal of the kinetic experiments is to determine the rate law and the corresponding rate constants for each amine.
Determination of the Rate Law
The method of initial rates is a common approach to determine the order of a reaction with respect to each reactant.[15][16][17][18] This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.
The rate law is generally expressed as: Rate = k[Amine]ⁿ[Electrophile]ᵐ
Where:
-
k is the rate constant.
-
[Amine] and [Electrophile] are the molar concentrations of the reactants.
-
n and m are the reaction orders with respect to the amine and electrophile, respectively.
Calculation of the Rate Constant
Once the reaction orders are determined, the rate constant (k) can be calculated from the experimental data. For a second-order reaction (n=1, m=1), the integrated rate law is:
1 / ([A]₀ - [B]₀) * ln(([B]₀[A]) / ([A]₀[B])) = kt
Where:
-
[A]₀ and [B]₀ are the initial concentrations of the reactants.
-
[A] and [B] are the concentrations at time t .
A plot of the left side of the equation against time will yield a straight line with a slope equal to k .
Comparative Performance Data
The following table provides a template for summarizing the kinetic data obtained from the comparative study.
| Nucleophile | Fluorination Pattern | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Relative Rate (k_rel) |
| N-methylethanamine | Non-fluorinated | Experimental Value | 1 |
| 2-Fluoro-N-methylethanamine | Mono-fluorinated | Experimental Value | k / k_non-fluorinated |
| 2,2-Difluoro-N-methylethanamine | Gem-difluorinated | Experimental Value | k / k_non-fluorinated |
Conclusion
This guide provides a comprehensive framework for conducting rigorous comparative kinetic studies on this compound. By systematically evaluating its reactivity against non-fluorinated and mono-fluorinated analogues, researchers can gain a deep and quantitative understanding of the electronic and steric effects of the gem-difluoro group. The detailed protocols for reaction monitoring using NMR and GC, coupled with a clear methodology for data analysis, will enable the generation of high-quality, reproducible kinetic data. This information is invaluable for the rational design of synthetic routes and the development of novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 139364-36-6: 2,2-DIFLUORO-N-METHYLETHANAMINE HYDROCHLO… [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 729. Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. magritek.com [magritek.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. bre.com [bre.com]
- 14. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 12.3 Rate Laws - Chemistry 2e | OpenStax [openstax.org]
- 18. Khan Academy [khanacademy.org]
A Comparative Guide to the Conformational Effects of the Difluoromethyl Group in Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group presents a unique conformational and electronic profile that distinguishes it from its methyl (CH3) and trifluoromethyl (CF3) counterparts. This guide provides a comparative analysis of the conformational effects of the CF2H group, supported by experimental data, to inform rational molecular design and drug development.
Physicochemical Properties and Conformational Impact
The difluoromethyl group acts as a lipophilic hydrogen bond donor, a characteristic not observed in methyl or trifluoromethyl groups. This property allows it to serve as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH2) groups, potentially enhancing binding affinity to biological targets.[1] The presence of two highly electronegative fluorine atoms renders the C-H bond in the CF2H group relatively acidic, enabling these hydrogen bonding interactions.[1]
Conformationally, the CF2H group exerts significant influence on molecular geometry. This is prominently illustrated by the "gauche effect," where the gauche conformer of 1,2-difluoroethane is more stable than the anti conformer.[2][3] This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[2][4]
Comparative Conformational Data
The following tables summarize key quantitative data comparing the conformational effects of the methyl, difluoromethyl, and trifluoromethyl groups in representative chemical environments.
Table 1: Gauche vs. Anti Conformer Energy Differences in Substituted Ethanes (kcal/mol)
| Compound | Most Stable Conformer | Energy Difference (Anti - Gauche) | Reference(s) |
| 1,2-dimethylethane (Butane) | Anti | -0.9 | [5] |
| 1,2-difluoroethane | Gauche | +0.8 to +1.0 | [3][6] |
| 1,1,2,2-tetrafluoroethane | Double Antigauche | - |
Note: A positive energy difference indicates the gauche conformer is more stable.
Table 2: A-Values (Axial Strain Energy) in Monosubstituted Cyclohexanes (kcal/mol)
| Substituent | A-value (kcal/mol) | Experimental Method | Reference(s) |
| -CH3 | 1.74 | NMR Spectroscopy | |
| -CFH2 | 1.59 | Dynamic 19F NMR | [7][8] |
| -CF2H | 1.85 | Dynamic 19F NMR | [7][8] |
| -CF3 | 2.5 | Dynamic 19F NMR | |
| -C2F5 | 2.67 | Dynamic 19F NMR | [7][8] |
| -OCF3 | 0.79 | Dynamic 19F NMR | [7][8] |
| -SCF3 | 1.18 | Dynamic 19F NMR | [7][8] |
Table 3: Selected Bond Lengths and Angles
| Group | C-H Bond Length (Å) | C-F Bond Length (Å) | F-C-F Angle (°) | Reference(s) |
| -CH3 | ~1.09 | N/A | N/A | |
| -CF2H | ~1.09 | ~1.35 | ~108 | |
| -CF3 | N/A | ~1.33 | ~108.5 |
Experimental Protocols for Conformational Analysis
Accurate assessment of conformational effects relies on a combination of experimental and computational techniques.
1. X-Ray Crystallography for Solid-State Conformational Analysis
This technique provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.
-
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[9][10]
-
2. NMR Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of conformation.[11][12]
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent.
-
Data Acquisition: A NOESY pulse sequence is applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to generate a 2D spectrum.
-
Analysis: The presence and volume of cross-peaks are analyzed to determine interproton distances, which can then be used to build a 3D model of the molecule.[11][12][13]
-
-
-
Measurement of Coupling Constants (J-coupling): Three-bond scalar couplings (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.
-
Methodology:
-
High-Resolution 1D or 2D NMR: A high-resolution 1D or 2D NMR spectrum (e.g., COSY, HSQC) is acquired to resolve the fine structure of the signals.
-
Coupling Constant Extraction: The splitting patterns of the signals are analyzed to extract the values of the coupling constants.
-
Dihedral Angle Calculation: The Karplus equation is used to relate the measured ³J values to the corresponding dihedral angles.[14]
-
-
-
Determination of Hydrogen Bond Acidity (A): The hydrogen bond donating capacity of the CF2H group can be quantified by measuring the difference in the ¹H NMR chemical shift of the CF2H proton in a non-polar solvent (e.g., CDCl₃) and a hydrogen bond accepting solvent (e.g., DMSO-d₆).[15]
-
Methodology:
-
Sample Preparation: Two samples of the compound are prepared at the same concentration, one in CDCl₃ and one in DMSO-d₆.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired for each sample.
-
Chemical Shift Difference (Δδ): The chemical shift of the CF2H proton in CDCl₃ is subtracted from its chemical shift in DMSO-d₆ (Δδ = δ(DMSO) - δ(CDCl₃)).
-
Calculation of A: The hydrogen bond acidity parameter (A) is calculated using an empirical correlation.[15][16][17]
-
-
Visualizing Conformational Analysis Workflows
The following diagrams illustrate the logical flow of experiments and analysis for determining molecular conformation.
Conclusion
The difluoromethyl group offers a distinct set of steric and electronic properties compared to the more common methyl and trifluoromethyl groups. Its ability to act as a hydrogen bond donor and its unique conformational preferences, such as the gauche effect, provide valuable tools for medicinal chemists. A thorough understanding of these effects, guided by the experimental and computational methods outlined in this guide, is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. difluoroproj [sas.upenn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups | Semantic Scholar [semanticscholar.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. excillum.com [excillum.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct Measurement of Dihedral Angles with High-Resolution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties - UNT Digital Library [digital.library.unt.edu]
- 17. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic methods for 2,2-Difluoro-N-methylethanamine hydrochloride
An In-Depth Analysis of Synthetic Methodologies, Cost-Effectiveness, and Practical Considerations
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of fluorinated building blocks is a critical aspect of bringing novel therapeutics to market. 2,2-Difluoro-N-methylethanamine hydrochloride, a valuable intermediate, presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering a detailed cost-benefit analysis supported by available data to inform the selection of the most appropriate technique for research and development needs.
The introduction of a gem-difluoro group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it an attractive motif in medicinal chemistry. This guide will explore two principal strategies for the synthesis of this compound: nucleophilic substitution and reductive amination.
Key Synthetic Routes at a Glance
Two plausible and practical synthetic routes for the preparation of this compound are outlined below. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Figure 1: Overview of the two primary synthetic routes to this compound.
Method 1: Nucleophilic Substitution of 2,2-Difluoroethyl Halides
This classical approach involves the direct alkylation of methylamine with a suitable 2,2-difluoroethyl halide, such as the chloride or bromide. This method is analogous to the well-documented synthesis of the unmethylated parent amine, 2,2-difluoroethylamine, from the corresponding halides and ammonia.[1][2]
Plausible Reaction Scheme:
CHF₂CH₂-X + CH₃NH₂ → CHF₂CH₂NHCH₃ + HX (where X = Cl, Br)
This reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent. The resulting free base is then converted to the hydrochloride salt.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a pressure-resistant vessel (autoclave), combine 2,2-difluoroethyl halide (1.0 eq.), a solution of methylamine (excess, e.g., 3-5 eq.) in a suitable solvent like ethanol or THF. A base, such as potassium carbonate, may be added to scavenge the generated hydrohalic acid.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature range of 100-150°C. The reaction is typically monitored by GC-MS for the consumption of the starting material.
-
Work-up: After cooling, the excess methylamine and solvent are removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any inorganic salts.
-
Purification and Salt Formation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude free base can be purified by distillation. The purified amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether or gaseous HCl to precipitate the desired hydrochloride salt. The solid product is collected by filtration and dried.
Causality Behind Experimental Choices:
-
Excess Methylamine: Using an excess of methylamine helps to drive the reaction to completion and minimizes the potential for dialkylation of the product.[3]
-
Elevated Temperature and Pressure: The C-F bond is strong, and the carbon atom bearing the fluorine atoms is sterically hindered. Therefore, elevated temperature and pressure are necessary to achieve a reasonable reaction rate for the nucleophilic substitution.
-
Solvent Choice: Polar aprotic solvents like DMSO or NMP can accelerate the rate of SN2 reactions.[1] Alcohols like ethanol can also be used.
Method 2: Reductive Amination of Difluoroacetaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines.[4] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. In this case, difluoroacetaldehyde would be the starting carbonyl compound.
Plausible Reaction Scheme:
CHF₂CHO + CH₃NH₂ → [CHF₂CH=NCH₃] → CHF₂CH₂NHCH₃
The reaction is typically carried out in a one-pot procedure using a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask, dissolve difluoroacetaldehyde (or its more stable hemiacetal precursor) (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a solution of methylamine (1.0-1.2 eq.) to the flask and stir at room temperature for a period to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also a common choice for its selectivity.
-
Work-up: Once the reaction is complete (monitored by TLC or GC-MS), the reaction is quenched by the slow addition of water or dilute acid. The product is then extracted into an organic solvent.
-
Purification and Salt Formation: The organic extracts are combined, washed, dried, and concentrated. The crude amine is then purified and converted to the hydrochloride salt as described in Method 1.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines and can be used in acidic conditions, which can catalyze imine formation. Sodium borohydride is a more cost-effective option but is less selective.
-
One-Pot Procedure: The in-situ formation and reduction of the imine is more efficient and avoids the isolation of the potentially unstable imine intermediate.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Method 1: Nucleophilic Substitution | Method 2: Reductive Amination |
| Starting Materials | 2,2-Difluoroethyl halide (e.g., chloride, bromide), Methylamine | Difluoroacetaldehyde (or its hemiacetal), Methylamine, Reducing Agent |
| Cost of Starting Materials | 2,2-Difluoroethyl halides can be expensive and may not be readily available in large quantities. Methylamine is relatively inexpensive.[5][6] | Difluoroacetaldehyde is also a specialty chemical and can be costly. Its hemiacetal is more stable and commercially available.[7] Reducing agents add to the overall cost. |
| Reaction Conditions | High temperature and pressure, requiring specialized equipment (autoclave). | Generally milder conditions (room temperature or below), standard laboratory glassware. |
| Potential Yield & Purity | Yields for the analogous reaction with ammonia are reported to be in the range of 70-88%.[1] Purity can be high after purification. | Yields for reductive amination are typically good to excellent. Purity is generally high, with the main byproducts being from the reducing agent. |
| Safety Considerations | Use of a high-pressure reactor requires stringent safety protocols. Methylamine is a flammable and toxic gas. | Aldehydes can be toxic and volatile. Sodium borohydride reacts with water to produce hydrogen gas. |
| Scalability | Scalability may be limited by the availability and cost of the starting halide and the need for high-pressure equipment. | Potentially more scalable due to milder reaction conditions, provided the starting aldehyde is accessible. |
Cost-Benefit Analysis
Method 1: Nucleophilic Substitution
-
Benefits: This is a direct and conceptually simple method. If the starting 2,2-difluoroethyl halide is available, it can be an efficient route. High yields have been reported for the analogous synthesis of 2,2-difluoroethylamine.[1]
-
Drawbacks: The primary drawbacks are the potential high cost and limited availability of the starting halide, as well as the need for specialized high-pressure equipment. The reaction conditions are also harsh, which may not be suitable for substrates with sensitive functional groups.
Method 2: Reductive Amination
-
Benefits: This method utilizes milder reaction conditions and standard laboratory equipment, making it more accessible for many research labs. It is a versatile reaction with a broad scope.
-
Drawbacks: The cost and stability of difluoroacetaldehyde can be a significant hurdle. While its hemiacetal is more stable, it adds an extra step to the overall process. The cost of the reducing agent also contributes to the overall expense.
Conclusion and Recommendations
The choice between these two synthetic methodologies for the preparation of this compound will largely depend on the specific circumstances of the researcher, including budget, available equipment, and the desired scale of the synthesis.
For small-scale laboratory synthesis , where specialized high-pressure equipment may not be readily available, Method 2 (Reductive Amination) is likely the more practical and accessible approach, provided that difluoroacetaldehyde or its precursor is commercially available at an acceptable cost. The milder reaction conditions and use of standard glassware are significant advantages.
For larger-scale production or in laboratories equipped with autoclaves, Method 1 (Nucleophilic Substitution) could be the more cost-effective option, especially if a reliable and affordable source of 2,2-difluoroethyl halide can be secured. The potentially higher throughput of a direct substitution reaction could outweigh the initial capital investment in high-pressure equipment.
Ultimately, a preliminary cost analysis of the required starting materials and a realistic assessment of the available laboratory infrastructure should guide the final decision on the synthetic route. Further process optimization for either route could also significantly impact the overall cost-effectiveness.
References
- 1. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]
- 2. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95% | CAS: 139364-36-6 | AChemBlock [achemblock.com]
Safety Operating Guide
Proper Disposal of 2,2-Difluoro-N-methylethanamine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines essential safety and disposal procedures for 2,2-Difluoro-N-methylethanamine hydrochloride (CAS: 139364-36-6). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and development environments.
Researchers and laboratory personnel handling this compound must be fully versed in its potential hazards and the appropriate protocols for its disposal. This compound is an irritant and requires careful management to mitigate risks of exposure and ensure environmentally responsible waste handling.
Safety & Hazard Profile
Proper handling of this compound is predicated on a clear understanding of its hazard profile. The following table summarizes the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | Causes skin irritation |
| Eye Irritation | GHS07 | Warning | Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation |
Disposal Protocol
The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1][2] This ensures that the chemical is managed in a way that is safe for the environment and compliant with regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.
-
Containerization: Keep the chemical in a suitable, sealed, and clearly labeled container for disposal.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling the waste.
-
Documentation: Maintain accurate records of the waste, including its identity, quantity, and date of generation.
-
Contact Environmental Health & Safety (EHS): Coordinate with your institution's EHS department for the collection and disposal of the chemical waste. They will have established procedures with licensed chemical destruction facilities.
-
Container Decontamination: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes before disposal in a sanitary landfill.[3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
